molecular formula C3H3NO B147169 Isoxazole CAS No. 288-14-2

Isoxazole

Cat. No.: B147169
CAS No.: 288-14-2
M. Wt: 69.06 g/mol
InChI Key: CTAPFRYPJLPFDF-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heteroaromatic ring structure characterized by contiguous nitrogen and oxygen atoms, making it a critical pharmacophore in medicinal chemistry and drug discovery . Its electron-rich nature and the hydrogen donor-acceptor capabilities provided by its two electronegative heteroatoms make it a valuable scaffold for interacting with various biological targets, including enzymes and receptors . This ring system ranks 33rd in frequency among the 351 ring systems found in currently marketed drugs, underscoring its significant interest in pharmaceutical research . This compound and its derivatives exhibit a broad spectrum of biological activities. Research applications include developing compounds with antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . Specific approved drugs featuring the this compound ring include the COX-2 inhibitor valdecoxib, the neurotransmitter agonist AMPA, and beta-lactamase-resistant antibiotics like cloxacillin . In anticancer research, this compound derivatives have been shown to act through mechanisms such as thymidylate enzyme inhibition, induction of apoptosis, and inhibition of tubulin polymerization . From a chemical perspective, this compound is known to be electron-rich with a relatively weak N-O bond . This bond is susceptible to cleavage under UV irradiation, leading to rearrangement to oxazole or creating opportunities for its use as a native photo-cross-linker in photoaffinity labeling and chemoproteomic studies . Common synthetic routes to access the this compound ring involve 1,3-dipolar cycloadditions of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones . This product is provided as a high-purity material for research applications. It is a clear, highly flammable liquid with a boiling point of approximately 95°C . Researchers can use this compound as a key building block in heterocyclic chemistry, a precursor for synthesizing more complex bioactive molecules, or a core structure in developing novel therapeutic agents. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazole
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InChI

InChI=1S/C3H3NO/c1-2-4-5-3-1/h1-3H
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InChI Key

CTAPFRYPJLPFDF-UHFFFAOYSA-N
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Canonical SMILES

C1=CON=C1
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Molecular Formula

C3H3NO
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DSSTOX Substance ID

DTXSID7059775
Record name Isoxazole
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Molecular Weight

69.06 g/mol
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Isoxazole
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Vapor Pressure

45.5 [mmHg]
Record name Isoxazole
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CAS No.

288-14-2
Record name Isoxazole
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Foundational & Exploratory

An In-depth Guide to Isoxazole Ring Synthesis for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery. Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent valdecoxib and the antibiotic cloxacillin, underscores its significance as a privileged scaffold. The this compound ring's unique electronic properties and its ability to act as a bioisostere for other functional groups make it a valuable component in the design of novel therapeutic agents. This guide provides a comprehensive overview of the core synthetic strategies for constructing the this compound ring, with a focus on methods that are both foundational for beginners and robust for experienced researchers. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of various synthetic approaches.

Core Synthesis Methodologies

The construction of the this compound ring can be broadly categorized into two primary and highly effective strategies: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

The [3+2] Cycloaddition of Nitrile Oxides and Alkynes

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for the synthesis of a wide array of five-membered heterocycles, including isoxazoles.[1] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to afford the this compound ring.[2] The regioselectivity of this reaction is a key consideration, with the formation of 3,5-disubstituted isoxazoles often being favored.[3]

Nitrile oxides are reactive intermediates that are typically generated in situ from various precursors. Common methods for their generation include:

  • Oxidation of Aldoximes: This is one of the most frequently employed methods, utilizing a variety of oxidizing agents.

  • Dehydrohalogenation of Hydroximoyl Halides: A classic method that involves the base-induced elimination of a hydrogen halide.

  • Dehydration of Nitroalkanes: This method provides a direct route to nitrile oxides from readily available starting materials.

The choice of method for generating the nitrile oxide can be influenced by the substrate's functional group tolerance and the desired reaction conditions.

A schematic representation of the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne to form a 3,5-disubstituted this compound.

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

A classical and straightforward approach to this compound synthesis involves the condensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with hydroxylamine.[4] This method is particularly attractive due to the ready availability of the starting materials. The reaction proceeds through the initial formation of a monoxime, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound ring.

A critical aspect of this synthesis is controlling the regioselectivity, as unsymmetrical 1,3-dicarbonyl compounds can potentially yield two isomeric this compound products. The reaction conditions, particularly the pH, can significantly influence the outcome.

Condensation_Reaction Reactants 1,3-Dicarbonyl Compound + Hydroxylamine Intermediate Monoxime Intermediate Reactants->Intermediate Condensation Dehydration - H₂O Intermediate->Dehydration Product This compound Dehydration->Product Cyclization

Logical workflow for this compound synthesis from 1,3-dicarbonyl compounds and hydroxylamine.

Data Presentation: Comparative Analysis of Synthesis Conditions

The following tables summarize quantitative data for the two primary this compound synthesis methods, allowing for an easy comparison of reaction conditions and yields.

Table 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

EntryAldehyde/OximeAlkyneNitrile Oxide Generation MethodSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydePhenylacetyleneNCS, Et3NCH2Cl2rt485
24-Chlorobenzaldehyde1-OctynePIDACH2Cl2rt1278
34-MethoxybenzaldehydePropargyl alcoholNaCl, OxoneCH3CN/H2Ort292
42-NaphthaldehydeEthyl propiolateNCS, Et3NTHFrt675
5CinnamaldehydePhenylacetylenePIDACH2Cl2rt1281

Data compiled from various sources. PIDA = Phenyliodine(III) diacetate, NCS = N-Chlorosuccinimide, rt = room temperature.

Table 2: Synthesis of Isoxazoles from 1,3-Dicarbonyl Compounds and Hydroxylamine

Entry1,3-Dicarbonyl CompoundHydroxylamine SaltBaseSolventTemp. (°C)Time (h)Yield (%)
1AcetylacetoneNH2OH·HClNaOAcEthanolReflux688
2DibenzoylmethaneNH2OH·HClPyridineEthanolReflux492
31-Phenyl-1,3-butanedioneNH2OH·HClNaOAcAcetic Acid100275 (mixture of regioisomers)
4Ethyl acetoacetateNH2OH·HClNaHCO3Water80385
51,3-CyclohexanedioneNH2OH·HClNaOAcEthanolReflux590

Data compiled from various sources. NaOAc = Sodium acetate.

Experimental Protocols

The following are detailed methodologies for the synthesis of isoxazoles using the two core methods discussed.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via In Situ Generation of Nitrile Oxide from an Aldoxime

This protocol describes a general one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.[5]

Materials:

  • Aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sodium hydroxide (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (1.5 mmol)

  • Terminal alkyne (1.0 mmol)

  • Solvent (e.g., CH2Cl2 or THF)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium hydroxide (1.2 mmol).

  • Stir the mixture at room temperature for 1-2 hours to form the aldoxime. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the aldoxime formation is complete, add N-chlorosuccinimide (1.5 mmol) to the reaction mixture and stir for an additional 30 minutes. This will generate the hydroximoyl chloride intermediate.

  • To the mixture containing the hydroximoyl chloride, add the terminal alkyne (1.0 mmol) and triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted this compound.

One_Pot_Synthesis start Start: Aldehyde in Solvent add_hydroxylamine Add Hydroxylamine·HCl and NaOH start->add_hydroxylamine form_aldoxime Stir at RT (1-2h) (Formation of Aldoxime) add_hydroxylamine->form_aldoxime add_ncs Add NCS form_aldoxime->add_ncs form_hydroximoyl_chloride Stir at RT (30 min) (Formation of Hydroximoyl Chloride) add_ncs->form_hydroximoyl_chloride add_alkyne_base Add Alkyne and Triethylamine form_hydroximoyl_chloride->add_alkyne_base cycloaddition Stir at RT (4-12h) (1,3-Dipolar Cycloaddition) add_alkyne_base->cycloaddition workup Aqueous Workup and Extraction cycloaddition->workup purification Column Chromatography workup->purification product Final Product: 3,5-Disubstituted this compound purification->product

A step-by-step workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

Protocol 2: Synthesis of 3,5-Dimethylthis compound from Acetylacetone

This protocol details the synthesis of 3,5-dimethylthis compound from the readily available 1,3-dicarbonyl compound, acetylacetone.[6]

Materials:

  • Acetylacetone (1.0 g, 10 mmol)

  • Hydroxylamine hydrochloride (0.7 g, 10 mmol)

  • Sodium acetate (0.82 g, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 g, 10 mmol), hydroxylamine hydrochloride (0.7 g, 10 mmol), and sodium acetate (0.82 g, 10 mmol) in ethanol (20 mL).

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • The crude 3,5-dimethylthis compound can be purified by distillation or column chromatography if necessary.

Conclusion

The synthesis of the this compound ring is a well-established field with a rich history, yet it continues to evolve with the development of new reagents and methodologies. The 1,3-dipolar cycloaddition of nitrile oxides and the condensation of 1,3-dicarbonyl compounds with hydroxylamine remain the two pillars of this compound synthesis, offering researchers a versatile and reliable toolkit. For beginners, the condensation of 1,3-dicarbonyls provides a straightforward entry point, while the 1,3-dipolar cycloaddition offers greater flexibility in accessing a diverse range of substituted isoxazoles. A thorough understanding of these core methods, coupled with the detailed protocols provided, will empower researchers, scientists, and drug development professionals to effectively incorporate this valuable heterocyclic motif into their research and development programs.

References

The Isoxazole Scaffold: A Comprehensive Technical Guide to its Fundamental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique electronic characteristics, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in the design of novel therapeutic agents.[1] This technical guide offers an in-depth exploration of the core properties of the this compound nucleus, encompassing its physicochemical and structural characteristics, principal synthetic methodologies, chemical reactivity, and its expansive role in modern drug discovery.

Physicochemical and Structural Properties

The this compound ring is an electron-rich aromatic system.[3] The nitrogen atom's basicity is significantly reduced due to the electron-withdrawing effect of the adjacent oxygen, rendering it a very weak base.[4][5]

Data Presentation: Physicochemical & Structural Parameters

The fundamental properties of the parent this compound molecule are summarized below. These values provide a baseline for understanding how substitutions on the ring can modulate its characteristics.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₃H₃NO [3]
Molar Mass 69.06 g/mol [3]
Boiling Point 93-95 °C [3][6][7]
Density 1.075 - 1.078 g/mL at 25 °C [3][6][7]
pKa (of conjugate acid) -3.0 to 1.3 [3][4]
Dipole Moment 3.3 D (in Benzene) [4]

| Flash Point | 48 °F (8.9 °C) |[6][7] |

Table 2: Structural Parameters of the this compound Ring

Parameter Bond Value (Å) Reference
Bond Lengths O(1)–N(2) 1.399 [8]
N(2)–C(3) 1.309 [8]
C(3)–C(4) 1.425 [8]
C(4)–C(5) 1.356 [8]
C(5)–O(1) 1.344 [8]
Bond Angles ∠ C(5)O(1)N(2) 108.8° [8]
∠ O(1)N(2)C(3) 105.3° [8]
∠ N(2)C(3)C(4) 112.3° [8]
∠ C(3)C(4)C(5) 103.0° [8]

| | ∠ C(4)C(5)O(1) | 110.6° |[8] |

Table 3: Spectroscopic Data for this compound

Spectrum Type Position Chemical Shift (ppm) / Wavenumber (cm⁻¹) Reference
¹H NMR (in CDCl₃) H-3 8.310 [9]
H-4 6.385 [9]
H-5 8.492 [9]
¹³C NMR (in CDCl₃) C-3 149.08 [9]
C-4 103.61 [9]
C-5 157.81 [9]
Infrared (IR) v₇(A') band ~1370.9 cm⁻¹ [8]

| | v₁₆(A") band | ~764.9 cm⁻¹ |[8] |

Synthesis of the this compound Scaffold

The construction of the this compound ring is a well-developed field, with the Huisgen 1,3-dipolar cycloaddition being the most prominent and versatile method.[10][11] This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene.[11][12]

Logical Relationship: 1,3-Dipolar Cycloaddition

The general mechanism involves the in situ generation of a nitrile oxide from a precursor, which then reacts with a dipolarophile (e.g., an alkyne) to form the this compound ring.

G cluster_precursor Nitrile Oxide Precursor cluster_generation In Situ Generation cluster_cycloaddition Cycloaddition Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation (e.g., NCS, Bleach) Nitroalkane Primary Nitroalkane (R-CH₂NO₂) Nitroalkane->NitrileOxide Dehydration (e.g., P₂O₅) This compound 3,5-Disubstituted this compound NitrileOxide->this compound [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) (R'C≡CR'') Alkyne->this compound

Caption: General mechanism of the [3+2] cycloaddition for this compound synthesis.[12]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from an Aldoxime

This protocol describes a common and efficient method for synthesizing 3,5-disubstituted isoxazoles via the in situ generation of a nitrile oxide from an aldoxime, followed by cycloaddition with a terminal alkyne.[11][12]

  • Materials:

    • Substituted Aldoxime (1.0 eq)

    • Terminal Alkyne (1.1 eq)

    • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (Bleach) (1.2 eq)

    • Pyridine or Triethylamine (catalytic amount)

    • Solvent (e.g., Dichloromethane (DCM), Chloroform)

  • Procedure:

    • Dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add a catalytic amount of pyridine or triethylamine to the mixture.

    • Cool the reaction mixture in an ice bath (0 °C).

    • Slowly add a solution of NCS or bleach (1.2 eq) to the stirred mixture over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, transfer the mixture to a separatory funnel and wash with water (2x volume) and then with brine (1x volume).

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted this compound.[12]

Experimental Workflow Visualization

G start Start dissolve 1. Dissolve Aldoxime & Alkyne in Solvent start->dissolve add_base 2. Add Catalytic Base (e.g., Pyridine) dissolve->add_base cool 3. Cool to 0 °C add_base->cool add_oxidant 4. Add Oxidant (NCS/Bleach) (Generates Nitrile Oxide) cool->add_oxidant react 5. Stir at Room Temp (4-12 hours) add_oxidant->react monitor 6. Monitor by TLC react->monitor monitor->react Incomplete workup 7. Aqueous Workup (Wash with H₂O, Brine) monitor->workup Reaction Complete dry 8. Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry purify 9. Purify via Column Chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis from an aldoxime.[12]

Reactivity of the this compound Ring

While generally considered a stable aromatic system, the this compound ring possesses a weak N-O bond, which serves as a point of latent reactivity.[3][13] This controlled lability is a powerful feature in synthetic chemistry and prodrug design.

  • Ring Cleavage: The N-O bond can be cleaved under various conditions.

    • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Pd) cleaves the N-O bond to yield β-amino enones.[5]

    • Base-Mediated Cleavage: Strong bases can induce ring-opening, especially when the ring is activated by electron-withdrawing groups.[13] This is a key mechanism for the activation of this compound-based prodrugs like leflunomide.

  • Photochemical Rearrangement: Under UV irradiation, the this compound ring can collapse and rearrange through an azirine intermediate to form its more stable oxazole isomer.[3][13]

  • Electrophilic Substitution: The this compound ring can undergo electrophilic substitution reactions like nitration and halogenation, although it is less reactive than other five-membered heterocycles like furan.[5]

Diagram of this compound Ring Reactivity

G cluster_cleavage Ring Cleavage cluster_rearrangement Rearrangement / Substitution This compound This compound Scaffold Enone β-Amino Enone This compound->Enone Catalytic Hydrogenation (H₂, Pd/C) Carboxylate Active Carboxylate (Prodrug Activation) This compound->Carboxylate Strong Base (e.g., OH⁻) Oxazole Oxazole Isomer This compound->Oxazole UV Irradiation (hν) Substituted Substituted this compound This compound->Substituted Electrophile (E⁺) (e.g., Halogenation)

Caption: Key reaction pathways demonstrating the reactivity of the this compound scaffold.

Experimental Protocol

Protocol 2: Base-Mediated Ring Cleavage of an this compound Ester

This protocol demonstrates the cleavage of an this compound ring, a reaction relevant to prodrug activation mechanisms.[13]

  • Materials:

    • This compound ester derivative

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Solvent system: Tetrahydrofuran (THF) and Water

  • Procedure:

    • Dissolve the this compound ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 eq) to the reaction mixture.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-16 hours.

    • Monitor the disappearance of the starting material by TLC.

    • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the ring-opened product.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a component of numerous FDA-approved drugs and clinical candidates.[14][15] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[16][17]

Table 4: Biological Activity of Representative this compound-Containing Drugs

Compound Drug Class Mechanism of Action Primary Indication Reference
Sulfamethoxazole Antibiotic Inhibits dihydropteroate synthase, blocking folic acid synthesis in bacteria. Bacterial Infections [18]
Valdecoxib NSAID Selective inhibitor of cyclooxygenase-2 (COX-2). Inflammation, Pain [2][3]
Leflunomide DMARD Inhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine synthesis in lymphocytes. Rheumatoid Arthritis [2][3]
Cloxacillin Antibiotic β-lactamase-resistant penicillin; inhibits bacterial cell wall synthesis. Bacterial Infections [3][19]

| Danazol | Androgen | Suppresses the pituitary-ovarian axis by inhibiting pituitary gonadotropin output. | Endometriosis |[3] |

Signaling Pathway Visualization: Mechanism of Leflunomide

Leflunomide is a classic example of an this compound-based prodrug. Its in vivo ring-opening to the active metabolite, teriflunomide, is crucial for its therapeutic effect. Teriflunomide then inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).

G Leflunomide Leflunomide (this compound Prodrug) Metabolism In Vivo Metabolism (Ring Opening) Leflunomide->Metabolism Teriflunomide Teriflunomide (Active Metabolite) Metabolism->Teriflunomide DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes Lymphocyte Activated Lymphocyte Proliferation Pyrimidine->Lymphocyte Required for Inflammation Inflammation (e.g., in Rheumatoid Arthritis) Lymphocyte->Inflammation Drives

Caption: Mechanism of action of the this compound-based prodrug Leflunomide.

Conclusion

The this compound scaffold represents a uniquely versatile building block in chemistry and pharmacology. Its combination of aromatic stability and latent reactivity, particularly the susceptibility of the N-O bond to cleavage, provides a powerful tool for synthetic chemists and drug designers. The proven success of this compound-containing drugs in treating a wide range of diseases underscores its enduring importance.[16] A thorough understanding of its fundamental properties, synthetic routes, and reactivity is therefore essential for any researcher aiming to innovate in the fields of medicinal chemistry and materials science.

References

The Isoxazole Scaffold: A Privileged Motif in Bioactive Natural Product Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a crucial structural motif in the design of novel therapeutic agents. Its unique electronic properties and ability to serve as a versatile synthetic intermediate have led to its incorporation into a wide array of natural product derivatives, significantly enhancing their pharmacological profiles. This guide provides a comprehensive overview of this compound derivatives found in natural products, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

Quantitative Bioactivity of this compound-Modified Natural Products

The structural modification of natural products with the this compound moiety has yielded a plethora of derivatives with potent and diverse biological activities. The following table summarizes the quantitative data for several key examples, offering a comparative view of their efficacy.

Parent Natural Product This compound/Isoxazoline Derivative Biological Activity Target Organism/Cell Line Quantitative Measurement
CurcuminThis compound Derivative 40AntitumorMCF-7 (Breast Cancer)IC₅₀ = 3.97 µM[1]
SclareolIsoxazoline Derivative 34bAntibacterialBacillus cereusMIC = 29.16 µM
SclareolIsoxazoline Derivative 34bAntitubercularMycobacterium tuberculosis H37RaMIC = 14.58 µM[2]
AndrographolideIsoxazoline Derivatives (General)AntitumorHCT15 (Colon), HeLa (Cervical), DU145 (Prostate)IC₅₀ values < 40 µg/mL
HispolonThis compound Derivative 46Anti-tuberculosisMycobacterium tuberculosis H37RvMIC = 1.6 µg/mL
HarmineIsoxazoline DerivativeAntitumorMCF-7 (Breast Cancer), HCT116 (Colon Cancer)-
Cinchonic AcidThis compound Ester Derivative 47aAnti-tuberculosisMycobacterium tuberculosis H37RvMIC = 0.5 µg/mL
1'-S-acetoxychavicol acetateIsoxazoline Derivative 43AntitubercularMycobacterium tuberculosis H37RaMIC = 17.89 µM[2]

Detailed Experimental Protocols

The synthesis of these potent derivatives and the evaluation of their biological activities rely on precise and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

Synthesis of this compound Curcuminoids

This protocol describes the conversion of the β-diketone moiety of curcuminoids into an this compound ring.

Materials:

  • Curcuminoid

  • Hydroxylamine hydrochloride

  • Glacial acetic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • 50 mL round-bottom flask

  • Stirrer/hotplate

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Transfer the curcuminoid (0.6 mmol) and hydroxylamine hydrochloride (1.2 mmol) into a 50 mL round-bottom flask.

  • Add 10 mL of glacial acetic acid to dissolve the reactants.

  • Stir the solution at 80°C for 8-24 hours. The reaction progress should be carefully monitored using TLC.[3]

  • Once the reaction is complete, neutralize the product by adding 20.0 mL of saturated NaHCO₃ solution.

  • Extract the product with DCM (3 x 40 mL).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound curcuminoid.

  • Purify the crude product using column chromatography on silica gel.

Antitumor Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MCF-7 breast cancer cells

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (this compound derivatives) in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Anti-tuberculosis Activity Evaluation: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue reagent

  • 96-well microplates

  • Sterile deionized water

  • Test compounds and standard anti-TB drugs

Procedure:

  • Prepare serial twofold dilutions of the test compounds in a 96-well microplate, with the final volume in each well being 100 µL.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Include a drug-free control and a sterile control in each plate.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 30 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Antibacterial Activity Evaluation: Agar Well Diffusion Method

This method is used to assess the susceptibility of bacteria to the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Bacillus cereus)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer

  • Test compounds and standard antibiotic

Procedure:

  • Prepare MHA plates and allow them to solidify.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Evenly spread the bacterial inoculum onto the surface of the MHA plates using a sterile swab.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.

  • Include a positive control (standard antibiotic) and a negative control (solvent) on each plate.[3]

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT FOXO3a FOXO3a AKT->FOXO3a Phosphorylation P-FOXO3a P-FOXO3a (Inactive) FOXO3a->P-FOXO3a FOXO3a_n FOXO3a FOXO3a->FOXO3a_n Nuclear Translocation 14-3-3 14-3-3 P-FOXO3a->14-3-3 Binding 14-3-3->P-FOXO3a Pro-apoptotic Genes Pro-apoptotic Genes FOXO3a_n->Pro-apoptotic Genes Transcription Apoptosis Apoptosis Pro-apoptotic Genes->Apoptosis Growth Factor Growth Factor Growth Factor->Receptor Harmine Isoxazoline Derivative Harmine Isoxazoline Derivative Harmine Isoxazoline Derivative->AKT Inhibition

Caption: PI3K/AKT/FOXO3a signaling pathway and the inhibitory effect of a harmine isoxazoline derivative.

G Start Start Natural Product Natural Product Start->Natural Product Synthesis Synthesis Natural Product->Synthesis Reagents Reagents Reagents->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Bioassay Bioassay Characterization->Bioassay Data Analysis Data Analysis Bioassay->Data Analysis Results Results Data Analysis->Results

References

The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of Isoxazole Compounds

The this compound ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of this compound-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, providing detailed experimental protocols for evaluating biological activity, and visualizing the intricate signaling pathways and experimental workflows involved.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[1][2] Their efficacy has been evaluated against a wide range of cancer cell lines, with several compounds exhibiting potent cytotoxic effects.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines, providing a comparative view of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound-Amide Analog 2d HeLa (Cervical Cancer)18.62[3]
This compound-Amide Analog 2d Hep3B (Liver Cancer)~23[3]
This compound-Amide Analog 2e Hep3B (Liver Cancer)~23[3]
This compound-Amide Analog 2a MCF-7 (Breast Cancer)63.10[3]
Dihydropyrazole 45 Prostate Cancer2 ± 1[4]
Dihydropyrazole 39 Prostate Cancer4 ± 1[4]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5][6]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, Hep3B, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used for background subtraction.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer drugs.

G cluster_workflow In Vitro Anticancer Drug Screening Workflow start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Compound Treatment cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (24-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_acquisition Data Acquisition (Absorbance Reading) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro anticancer drug screening.

Antimicrobial Activity of this compound Derivatives

The this compound moiety is a key component in several clinically used antibiotics, and novel derivatives continue to be explored for their potential to combat a wide range of pathogenic microorganisms.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The table below presents the MIC values of various this compound derivatives against different bacterial and fungal strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N3, N5-di(p-chlorophenyl)this compound-3,5-diamine (178f)Escherichia coli95[7]
N3, N5-di(p-fluorophenyl)this compound-3,5-diamine (178e)Staphylococcus aureus95[7]
Triazole-Isoxazole Hybrid 7b Escherichia coli15[8]
Triazole-Isoxazole Hybrid 7b Pseudomonas aeruginosa30[8]
This compound derivative 5a S. aureus40-70[9]
This compound derivative 5a E. coli40-70[9]
This compound clubbed 1,3,4-oxadiazoleA. niger, A. clavatus, C. albicansVaries[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound compounds

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the antimicrobial susceptibility of a compound.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compound Prepare Serial Dilutions of this compound Compound start->prep_compound inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compound->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_results Read Results (Visual Inspection/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: A typical workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity of this compound Derivatives

Several this compound-containing drugs, such as the COX-2 inhibitor valdecoxib, are well-established anti-inflammatory agents. The this compound scaffold serves as a versatile template for the design of novel compounds targeting key inflammatory pathways.

Key Signaling Pathways in Inflammation Modulated by Isoxazoles

This compound derivatives exert their anti-inflammatory effects by modulating several key signaling pathways, including the Cyclooxygenase-2 (COX-2), Nuclear Factor-kappa B (NF-κB), and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

COX-2 Signaling Pathway:

G cluster_cox2 COX-2 Signaling Pathway stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) membrane Cell Membrane stimuli->membrane phospholipase Phospholipase A2 membrane->phospholipase activates arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases cox2 COX-2 (Target of Isoxazoles) arachidonic_acid->cox2 substrate prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins produces inflammation Inflammation prostaglandins->inflammation mediates

Caption: The COX-2 pathway in inflammation.

NF-κB Signaling Pathway:

G cluster_nfkb NF-κB Signaling Pathway stimuli Inflammatory Stimuli receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription activates inflammation Inflammation gene_transcription->inflammation

Caption: The canonical NF-κB signaling pathway.

p38 MAPK Signaling Pathway:

G cluster_p38 p38 MAPK Signaling Pathway stress Cellular Stress/ Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors activates cytokine_production Pro-inflammatory Cytokine Production transcription_factors->cytokine_production inflammation Inflammation cytokine_production->inflammation

Caption: The p38 MAPK signaling cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[11][12][13]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Materials:

  • Rodents (rats or mice)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test this compound compound

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the this compound compound orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group and the standard drug to the positive control group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight the significant potential of this compound derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The visualization of key signaling pathways and experimental workflows provides a clear framework for understanding their mechanisms of action and for designing future studies. As research in this field progresses, the development of novel this compound-based therapeutics with enhanced efficacy and safety profiles holds great promise for addressing a wide range of diseases.

References

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its versatile nature, stemming from unique physicochemical properties and the capacity to engage in diverse biological interactions, has propelled the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of the this compound core, detailing its synthesis, biological activities with supporting quantitative data, key experimental protocols, and the intricate signaling pathways through which its derivatives exert their effects.

Physicochemical Properties and Synthetic Strategies

The this compound moiety imparts favorable pharmacokinetic properties to drug candidates, including metabolic stability and improved oral bioavailability.[1][2] Its aromatic character and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its successful application in drug design.[3]

The synthesis of the this compound ring is a well-trodden path in organic chemistry, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being a cornerstone methodology.[4] Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly protocols, including microwave-assisted and ultrasound-assisted methods.[1][5]

A Spectrum of Biological Activities

This compound derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and use in a multitude of therapeutic areas. These activities include:

  • Antimicrobial: Exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7]

  • Anticancer: Demonstrating cytotoxicity against various cancer cell lines through mechanisms such as the induction of apoptosis and inhibition of key enzymes like tubulin and heat shock protein 90 (Hsp90).[8][9][10]

  • Anti-inflammatory: Primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[11][12]

  • Immunomodulatory: As exemplified by the disease-modifying antirheumatic drug (DMARD), leflunomide.[13][14]

  • Neuroprotective: Showing potential in the treatment of neurodegenerative disorders.[15]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ Values)

Compound ClassCell LineIC₅₀ (µM)Reference
4-(Trifluoromethyl)this compoundMCF-7 (Breast)2.63[8]
This compound-bridged Indole C-glycosideMDA-MB-231 (Breast)22.3[16]
Chloro-fluorophenyl-isoxazole CarboxamideHeLa (Cervical)0.11[17]
Chloro-fluorophenyl-isoxazole CarboxamideHep3B (Liver)2.774[17]
3,4-disubstituted this compoundMCF-7 (Breast)14[3]
Acridone-Isoxazole HybridMCF-7 (Breast)39.0[18]
Acridone-Isoxazole HybridMDA-MB-231 (Breast)35.1[18]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)

Compound ClassMicroorganismMIC (µg/mL)Reference
N³, N⁵-di(substituted)this compound-3,5-diamineE. coli95[6]
N³, N⁵-di(substituted)this compound-3,5-diamineS. aureus95[6]
Oxazolothis compoundC. albicans6[7]
Oxazolothis compoundB. subtilis10[7]
Oxazolothis compoundE. coli30[7]
This compound-linked 1,3,4-OxadiazoleS. aureus62.5[19]
This compound-linked 1,3,4-OxadiazoleS. epidermidis31.25[19]
This compound DerivativeS. aureus6.25
This compound DerivativeE. coli6.25
This compound DerivativeC. albicans1.95

Table 3: Anti-inflammatory Activity of this compound Derivatives (COX Inhibition)

CompoundTargetIC₅₀ (µM)Reference
ValdecoxibCOX-20.005[20]
ValdecoxibCOX-1150[20]
MofezolacCOX-10.0079[21]
MofezolacCOX-2>50[21]
3,4-Bis(4-methoxyphenyl)-5-vinylthis compoundCOX-10.042[21]
3,4-Bis(4-methoxyphenyl)-5-vinylthis compoundCOX-2>50[21]
This compound Derivative (2b)COX-10.391[17]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a common this compound scaffold and a standard biological assay for evaluating anticancer activity.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Domino Reductive Nef Reaction/Cyclization of β-Nitroenones[1][23]

This protocol describes the conversion of β-nitroenones to 3,5-disubstituted isoxazoles.

Materials:

  • β-Nitroenone (1 equivalent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.5 equivalents)

  • Ethyl acetate

  • Microwave reactor or conventional heating setup

  • Silica gel for column chromatography

Procedure:

  • To a solution of the β-nitroenone in ethyl acetate, add tin(II) chloride dihydrate.

  • The reaction mixture is then subjected to microwave irradiation or conventional heating. Reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 3,5-disubstituted this compound.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity[24][25][26]

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well microplate

  • Cells of interest

  • Complete cell culture medium

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the this compound test compound in cell culture medium and add them to the designated wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the test compound.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to this compound-based medicinal chemistry.

G cluster_synthesis Generalized Workflow for this compound-Based Drug Discovery Design Compound Design & Selection Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Biological Screening Purification->InVitro Lead_ID Lead Identification InVitro->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt InVivo In Vivo Efficacy & Toxicity Lead_Opt->InVivo Clinical Clinical Trials InVivo->Clinical

A generalized workflow for this compound-based drug discovery.

G cluster_leflunomide Mechanism of Action of Leflunomide Leflunomide Leflunomide Teriflunomide Teriflunomide (A77 1726) (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Lymphocyte Activated Lymphocyte Proliferation DeNovo->Lymphocyte Required for Inflammation Inflammation Lymphocyte->Inflammation Contributes to

Simplified signaling pathway for the immunomodulatory drug Leflunomide.

G cluster_cox2 Mechanism of COX-2 Inhibition by Valdecoxib ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Catalyzes Inflammation Pain & Inflammation Prostaglandins->Inflammation Cause Valdecoxib Valdecoxib (this compound Derivative) Valdecoxib->COX2 Selectively Inhibits

Inhibition of the COX-2 pathway by the this compound-containing drug Valdecoxib.

References

A Historical Perspective on the Discovery of Isoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and synthetic versatility have established it as a privileged scaffold in a multitude of therapeutic agents. This technical guide provides an in-depth historical perspective on the discovery of isoxazoles, detailing the seminal synthetic methods, key experimental protocols, and the foundational data that paved the way for over a century of innovation in chemistry and drug development.

The Dawn of this compound Chemistry: Ludwig Claisen and the First Syntheses

The journey into the world of isoxazoles begins in the late 19th and early 20th centuries with the pioneering work of German chemist Ludwig Claisen. While he first identified the cyclic structure of a substituted this compound in 1888, it was his 1903 publication that marked the formal discovery and synthesis of the parent this compound ring.[1] This seminal work laid the foundation for two classical and enduring methods for this compound synthesis: the reaction of propargylaldehyde acetal with hydroxylamine and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

The Landmark 1903 Synthesis of Parent this compound

Claisen's groundbreaking synthesis involved the oximation of propargylaldehyde acetal. This method, while historically significant, is less common today due to the nature of the starting materials.

Experimental Protocol: Synthesis of this compound from Propargylaldehyde Acetal (Claisen, 1903)

The Claisen Condensation Route: A Versatile and Enduring Method

Of more lasting practical importance is the second classical method, often referred to as the Claisen this compound synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. This method's robustness and the ready availability of the starting materials have made it a mainstay in heterocyclic chemistry for over a century. A prime example is the synthesis of 3,5-dimethylthis compound from acetylacetone and hydroxylamine.

Experimental Protocol: Synthesis of 3,5-Dimethylthis compound

This protocol is a representative example of the classical Claisen synthesis of a substituted this compound.

  • Materials:

    • Acetylacetone (2,4-pentanedione)

    • Hydroxylamine hydrochloride

    • Sodium hydroxide or other suitable base

    • Ethanol or other suitable solvent

    • Ethyl acetate (for extraction)

  • Procedure:

    • A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in an aqueous or alcoholic solution of a base, such as sodium hydroxide, to liberate the free hydroxylamine.

    • Acetylacetone is added to the hydroxylamine solution. The reaction is typically carried out at room temperature or with gentle heating.

    • The nitrogen of the hydroxylamine attacks one of the carbonyl groups of the acetylacetone to form a hydrazone intermediate.

    • The hydroxyl group of the intermediate then attacks the second carbonyl group, leading to an intramolecular cyclization.

    • Subsequent dehydration of the cyclic intermediate yields the aromatic 3,5-dimethylthis compound.

    • The product is then isolated, typically by extraction with a solvent like ethyl acetate, followed by purification via distillation or recrystallization.

Quantitative Data from Early this compound Syntheses

The characterization of compounds in the early 20th century relied on physical constants and elemental analysis. The following table summarizes key quantitative data for the parent this compound and an early, commonly synthesized derivative.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Yield (%)Reference
This compoundC₃H₃NO69.0695Not ReportedClaisen, 1903
3,5-Dimethylthis compoundC₅H₇NO97.12141-142~16-80 (Varies with protocol)Various Early Sources

Note: Yields from early 20th-century syntheses are often not reported or can be highly variable based on the specific experimental conditions and purification methods used.

Logical and Experimental Workflow

The historical syntheses of isoxazoles can be represented as logical workflows. The following diagrams, in DOT language, illustrate the key steps in the two foundational methods.

Claisen_1903_Synthesis start Propargylaldehyde Acetal reaction Oximation & Cyclization start->reaction hydroxylamine Hydroxylamine hydroxylamine->reaction This compound This compound reaction->this compound

Caption: Workflow for Claisen's 1903 synthesis of the parent this compound.

Dicarbonyl_Synthesis dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) condensation Condensation dicarbonyl->condensation hydroxylamine Hydroxylamine hydroxylamine->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration sub_this compound Substituted This compound dehydration->sub_this compound

Caption: General workflow for the synthesis of substituted isoxazoles from 1,3-dicarbonyl compounds.

Conclusion: A Foundation for the Future

The pioneering work of Ludwig Claisen at the turn of the 20th century provided the fundamental chemical language for the synthesis of isoxazoles. His discoveries, particularly the versatile condensation of 1,3-dicarbonyls with hydroxylamine, opened the door for generations of chemists to explore the vast chemical space of this compound derivatives. These early, foundational studies were the critical first step in a journey that has led to the development of life-saving drugs and other vital chemical technologies, underscoring the enduring legacy of fundamental synthetic chemistry.

References

An In-depth Technical Guide to the Core Principles of Isoxazole Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the chemical reactivity and stability of the isoxazole ring. This compound is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif prevalent in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Understanding the delicate balance between its aromatic stability and the inherent reactivity of its weak N-O bond is critical for its application in synthetic and medicinal chemistry.[3]

Core Principles of Stability

The this compound ring is generally considered a stable aromatic system, comparable to other azoles.[4] Its stability allows for a wide range of functionalization reactions on its substituents without compromising the core ring structure.[3] However, this stability is conditional and is significantly influenced by pH, temperature, and energetic stimuli.

Aromaticity and General Stability: The this compound ring is a π-electron excessive heterocycle with a resonance energy estimated to be around 2 kcal/mol.[1][4] This aromatic character confers a degree of stability against common oxidizing agents, acids, and bases, particularly in 3,5-disubstituted isoxazoles.[4]

The N-O Bond: The Key to Controlled Lability: The defining feature of this compound's reactivity is its relatively weak N-O bond.[3][5] This bond is susceptible to cleavage under various conditions, including:

  • Reductive Conditions : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) readily cleaves the N-O bond, typically yielding β-amino enones.[4][6]

  • Basic Conditions : The this compound ring can be labile under basic conditions, a property that is highly dependent on temperature and substitution patterns. For instance, the this compound ring in the drug Leflunomide undergoes base-catalyzed opening to its active α-cyanoenol metabolite, a process that is significantly faster at 37°C than at 25°C.[7][8]

  • Photochemical Conditions : UV irradiation can induce the collapse of the this compound ring due to the weak N-O bond, leading to rearrangement products like oxazoles via an azirine intermediate.[5][7]

  • Thermal Conditions : At high temperatures (160–280°C), the this compound ring can undergo thermal decomposition, often cleaving into smaller, stable molecules like nitriles and aldehydes.[9]

  • Dissociative Electron Attachment : Electron capture by the σ* LUMO of this compound can trigger the dissociation of the O-N bond and subsequent ring opening.[10][11]

pH and Temperature Dependence: The hydrolytic stability of the this compound ring is markedly dependent on pH and temperature. Studies on N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone have shown specific acid catalysis of degradation at pH values below 3.5.[12] Similarly, the decomposition of Leflunomide is significantly accelerated at basic pH and higher temperatures.[8]

Data Summary: Physicochemical and Stability Properties

The following tables summarize key quantitative data related to this compound's properties and stability.

Table 1: General Physicochemical Properties of Unsubstituted this compound

PropertyValueSource(s)
Molecular Formula C₃H₃NO[5]
Molar Mass 69.06 g/mol [5]
Boiling Point 95 °C[5]
Density 1.075 g/mL[5]
Dipole Moment ~3.3 D (in Benzene)[1]
pKa (Conjugate Acid) -3.0[5]
pKa (as a weak base) 1.3[1]

Table 2: Hydrolytic Stability of Leflunomide (this compound-Containing Drug)

ConditionHalf-life (t₁/₂) of LeflunomideSource(s)
25°C, pH 4.0 Stable[8]
25°C, pH 7.4 Stable[8]
25°C, pH 10.0 ~6.0 hours[8]
37°C, pH 4.0 Stable[8]
37°C, pH 7.4 ~7.4 hours[8]
37°C, pH 10.0 ~1.2 hours[8]

Core Principles of Reactivity

This compound's reactivity is characterized by its ability to undergo electrophilic substitution, its susceptibility to ring-opening, and its utility as a precursor in cycloaddition reactions.

G cluster_reactions Reactivity Pathways This compound This compound Ring Electrophilic Electrophilic Substitution This compound->Electrophilic E+ attack at C4 RingOpening Ring Opening This compound->RingOpening Reductive, Basic, Photochemical, Thermal Cycloaddition Cycloaddition (as precursor) This compound->Cycloaddition Precursor for 1,3-Dicarbonyls Rearrangement Rearrangement This compound->Rearrangement UV, Base

Caption: Core reactivity pathways of the this compound ring.

Electrophilic Substitution

Due to the electron-donating nature of the ring oxygen and the electron-withdrawing nature of the pyridine-like nitrogen, electrophilic substitution occurs more readily on this compound than on pyridine.[1] The reaction overwhelmingly favors substitution at the C4 position.[13] This regioselectivity is governed by the stability of the resulting cationic intermediate (sigma complex), where attack at C4 allows for delocalization of the positive charge across more resonance structures without placing a positive charge on the electronegative nitrogen atom.

Caption: Electrophilic attack on this compound favors the C4 position.

Ring-Opening Reactions

The cleavage of the N-O bond is a cornerstone of this compound reactivity, making it a valuable synthetic intermediate for various difunctionalized compounds.[3] The products of ring-opening are determined by the reaction conditions.

G cluster_conditions Conditions cluster_products Products start Substituted This compound Red Reduction (e.g., H₂, Pd/C) start->Red Base Base Catalysis (e.g., NaOH, Δ) start->Base UV UV Irradiation (Photolysis) start->UV Enaminone β-Amino Enone Red->Enaminone Cyanoenol α-Cyanoenol Base->Cyanoenol Oxazole Oxazole (via Azirine) UV->Oxazole

Caption: Major ring-opening and rearrangement pathways for isoxazoles.

Cycloaddition Reactions in Synthesis

While the this compound ring itself is relatively stable to cycloaddition, the most common and versatile method for its synthesis is the [3+2] cycloaddition (a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene.[14][15] This reaction is highly efficient for constructing the this compound core.[16] The nitrile oxides are often generated in situ from precursors like aldoximes or primary nitro compounds due to their instability.[15][16]

Detailed Methodologies: Key Experiments

The following protocols provide detailed methodologies for common and important reactions involving isoxazoles.

Protocol 1: Synthesis of 3,5-Disubstituted this compound via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a 3,5-disubstituted this compound from an aldoxime and a terminal alkyne via the in situ generation of a nitrile oxide.[15]

Materials:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (bleach)

  • Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent (e.g., 10 mL DCM).

  • Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Add a base (e.g., triethylamine, 1.5 mmol) to the solution. Slowly add the oxidizing agent (e.g., a solution of NCS in DCM or aqueous bleach) dropwise over 30 minutes.

  • Cycloaddition: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3,5-disubstituted this compound.

G Setup 1. Dissolve Aldoxime & Alkyne in DCM Generate 2. Add Base (Et₃N), then Oxidant (NCS) at 0°C Setup->Generate React 3. Warm to RT, Stir 4-12h Generate->React Monitor 4. Monitor by TLC React->Monitor Workup 5. Quench with H₂O, Extract with DCM Monitor->Workup Purify 6. Dry, Concentrate, Column Chromatography Workup->Purify Product Pure 3,5-Disubstituted This compound Purify->Product

Caption: Experimental workflow for this compound synthesis via cycloaddition.

Protocol 2: Electrophilic Iodination of an this compound at the C4 Position

This protocol is adapted from a method for the synthesis of 4-iodoisoxazoles via electrophilic cyclization, which can also be applied to the direct iodination of a pre-formed this compound ring.[17][18]

Materials:

  • 3,5-Disubstituted this compound (1.0 mmol)

  • Iodine monochloride (ICl, 1.0 M solution in DCM, 1.1 mmol)

  • Solvent: Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the 3,5-disubstituted this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask protected from light.

  • Addition of Electrophile: Cool the solution to 0 °C. Add the ICl solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears. Extract the mixture with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography to afford the 3,5-disubstituted-4-iodothis compound.

Protocol 3: Photochemical Rearrangement of this compound to Oxazole

This protocol outlines a general procedure for the photoisomerization of an this compound to its corresponding oxazole using a continuous flow photochemical reactor.[7]

Materials:

  • Substituted this compound (e.g., 10-15 mM solution)

  • Solvent: Acetonitrile (MeCN) or similar non-absorbing solvent

  • Continuous flow photochemical reactor equipped with a UV lamp (e.g., 254 nm)

  • Pump system for fluid delivery

Procedure:

  • Solution Preparation: Prepare a solution of the substituted this compound in the chosen solvent at a concentration of 10-15 mM.

  • Reactor Setup: Set up the photochemical reactor according to the manufacturer's instructions. Set the reaction temperature, typically between 25-45 °C.

  • Photolysis: Pump the this compound solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., 20 minutes) under UV irradiation.

  • Collection: Collect the output from the reactor.

  • Work-up: Remove the solvent from the collected solution under reduced pressure.

  • Isolation: Purify the resulting crude product by chromatography (e.g., HPLC or flash column chromatography) to isolate the corresponding oxazole.

Conclusion

The this compound ring possesses a dual nature that makes it a uniquely versatile scaffold in modern chemistry.[7] It combines the general stability of an aromatic system, which allows for predictable functionalization, with a site of controlled lability at the N-O bond. This latent reactivity can be unlocked by specific chemical, photochemical, or reductive triggers, transforming the this compound into a variety of valuable difunctionalized intermediates.[3] A thorough understanding of the principles governing this balance between stability and reactivity is essential for professionals in drug discovery and chemical synthesis to fully exploit the potential of this privileged heterocycle.

References

spectroscopic analysis of isoxazole and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Analysis of Isoxazole and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide range of pharmacological activities.[1][2][3][4] The precise elucidation of their molecular structure is critical for understanding structure-activity relationships and ensuring the novelty and purity of synthesized compounds. This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the characterization of this compound and its derivatives, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. It offers a blend of foundational data, detailed experimental protocols, and logical workflows to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[5][6] For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the integrity of the heterocyclic ring and the nature and position of substituents.

Spectroscopic Data

The chemical shifts (δ) of the protons and carbons of the this compound ring are highly characteristic. The electron-withdrawing nature of the nitrogen and oxygen atoms significantly influences the electronic environment of the ring protons and carbons.

Table 1: ¹H and ¹³C NMR Data for Unsubstituted this compound Data recorded in CDCl₃. TMS is used as the internal standard.[6][7][8]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-38.310149.08
H-46.385103.61
H-58.492157.81

Substituents on the this compound ring cause predictable shifts in the NMR signals. For instance, in 3,5-disubstituted isoxazoles, the chemical shift of the lone H-4 proton is sensitive to the electronic effects of the substituents at positions 3 and 5, which can be used to distinguish between isomers.[9]

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted this compound: 3,5-diphenylthis compound Data recorded in CDCl₃.[10]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound H-46.84 (s, 1H)97.4
Phenyl C-H (positions 3 & 5)7.91–7.81 (m, 4H), 7.53–7.43 (m, 6H)125.7, 126.7, 127.4, 128.8, 128.9, 129.0, 129.9, 130.1
This compound C-3-162.9
This compound C-5-170.3
Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the general procedure for acquiring NMR spectra for a stable, soluble this compound derivative.[1][11]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should dissolve the compound without reacting with it.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), unless the solvent signal will be used as a reference.[6]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum over a typical range of 0-12 ppm. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]

    • ¹³C NMR: Acquire the spectrum using broadband proton decoupling. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans is required compared to ¹H NMR.[1][5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[12] For this compound derivatives, it is particularly useful for confirming the presence of the C=N bond within the ring and identifying functional groups on its substituents.

Spectroscopic Data

The this compound ring exhibits several characteristic vibrations. The exact frequencies can vary depending on the substitution pattern and the physical state of the sample.

Table 3: Key IR Absorption Frequencies for this compound Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference(s)
C=N Stretch1622 - 1610[13][14]
C=C Stretch (Ring)~1573[14]
Ring Breathing/Stretching1400 - 800[15][16]
This compound C-H Stretch3125 - 3100[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a widely used sampling technique that requires minimal to no sample preparation for solids and liquids.[17][18]

  • Background Spectrum:

    • Ensure the ATR crystal (e.g., diamond, ZnSe) is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.[17]

    • Record a background spectrum of the empty ATR accessory. This spectrum is automatically subtracted from the sample spectrum by the instrument's software.[12]

  • Sample Analysis (Solid):

    • Place a small amount of the powdered or solid this compound derivative directly onto the ATR crystal, ensuring the crystal surface is fully covered.[12]

    • Apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal.[17]

    • Record the spectrum. The typical range is 4000-400 cm⁻¹.[1]

  • Sample Analysis (Liquid):

    • Place a single drop of the liquid sample onto the center of the ATR crystal.[17]

    • Record the spectrum.

    • After the measurement, clean the crystal thoroughly by wiping away the sample with a tissue and, if necessary, a suitable solvent.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed can offer valuable structural clues.[19] Electrospray Ionization (ESI) is a common soft ionization technique for polar molecules like many this compound derivatives.

Fragmentation Patterns

The fragmentation of the this compound ring is predictable and can be used to differentiate isomers. A common fragmentation pathway involves the cleavage of the weak N-O bond, followed by rearrangements and further fragmentation.[13][19] For 3,5-diarylisoxazoles, the initial N-O bond cleavage leads to an acylazirine intermediate, whose subsequent fragmentation can reveal the original positions of the aryl substituents.[13]

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[20]

    • Create a dilute solution for analysis by taking an aliquot (e.g., 100 µL) of the stock solution and diluting it with 1 mL of a solvent mixture compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid (for positive ion mode) or water. The final concentration should be in the range of 1-10 µg/mL.[20]

    • Ensure the final solution is free of any particulate matter; filter if necessary to prevent clogging the instrument.[20]

    • Transfer the solution to an appropriate mass spectrometry vial.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Set the mass spectrometer to scan over a relevant mass-to-charge (m/z) range (e.g., 50-1000 amu).

    • Acquire spectra in either positive or negative ion mode, depending on the analyte's properties. For many isoxazoles, protonation ([M+H]⁺) is readily observed in positive ion mode.

    • For high-resolution mass spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer is used to obtain a highly accurate mass measurement, which can be used to determine the elemental formula.[21]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. While less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis and for studying conjugation in this compound derivatives. The absorption maxima (λmax) are sensitive to the nature and position of substituents on the aromatic and heterocyclic rings.[14][22]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.1 and 1.0.

  • Data Acquisition:

    • Use a matched pair of cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent to be used as a blank.

    • Fill the other cuvette with the sample solution.

    • Place the blank cuvette in the spectrophotometer and record a baseline correction.

    • Replace the blank with the sample cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Analytical Workflows

A systematic approach is crucial for the efficient and accurate characterization of newly synthesized compounds. The following diagrams illustrate logical workflows for spectroscopic analysis.

G cluster_synthesis Compound Synthesis & Purification cluster_elucidation Structure Elucidation & Validation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) purification->ms ir Infrared (IR) Spectroscopy - Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry purification->nmr elucidation Combine Data & Propose Structure ms->elucidation ir->elucidation nmr->elucidation validation Structure Validation (Compare with expected data) elucidation->validation final Characterized Compound validation->final

Caption: General workflow for the synthesis and spectroscopic characterization of an this compound derivative.

G cluster_data Primary Spectroscopic Data cluster_integration Data Integration cluster_confirmation Structural Confirmation start Initial Data ms HRMS Provides Molecular Formula start->ms ir IR Identifies Key Functional Groups (e.g., C=O, N-H, C=N) start->ir h_nmr ¹H NMR - Number of proton environments - Integration (proton ratios) - Splitting patterns (connectivity) start->h_nmr c_nmr ¹³C NMR - Number of carbon environments - Chemical shifts (functional groups) start->c_nmr build Assemble Fragments (Based on NMR connectivity and IR groups consistent with Molecular Formula) ms->build ir->build h_nmr->build c_nmr->build cosy 2D NMR (COSY) Confirms H-H correlations build->cosy hsqc 2D NMR (HSQC/HMQC) Correlates H directly to C build->hsqc hmbc 2D NMR (HMBC) Confirms long-range H-C connectivity (2-3 bonds) build->hmbc final Final Structure cosy->final hsqc->final hmbc->final

Caption: Logical flow diagram for structure elucidation using a combination of spectroscopic techniques.

References

A Deep Dive into the Electronic Landscape of Isoxazole: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the theoretical studies on the electronic structure of isoxazole, a cornerstone heterocyclic compound in medicinal chemistry and materials science. By leveraging computational chemistry, we can elucidate the electronic properties that govern the reactivity, stability, and biological activity of this compound and its derivatives. This understanding is paramount for the rational design of novel therapeutic agents and functional materials.

Core Electronic Properties of this compound

The electronic character of this compound is defined by its aromaticity, the electronegativity of the nitrogen and oxygen heteroatoms, and the distribution of its molecular orbitals. Theoretical calculations, primarily employing Density Functional Theory (DFT) and other quantum chemical methods, provide quantitative insights into these features.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A summary of calculated electronic properties for the parent this compound molecule is presented below. It is important to note that the exact values can vary depending on the level of theory and basis set used in the calculation.

PropertyCalculated Value (eV)Computational MethodBasis SetReference
HOMO Energy-7.4857Ab initioNot Specified[1]
LUMO Energy8.0821Ab initioNot Specified[1]
HOMO-LUMO Gap (ΔE)15.5678Ab initioNot Specified[1]
Ionization PotentialVariesDFT, Ab initioVarious[2]
Electron AffinityVariesDFT, Ab initioVarious[2]
Dipole Moment3.0046 DAb initioNot Specified[1]

Note: The values presented are illustrative and sourced from the cited literature. For specific research applications, it is crucial to perform calculations tailored to the molecule and properties of interest.

Atomic Charges and Electrostatic Potential

The distribution of electron density within the this compound ring is non-uniform due to the presence of the electronegative oxygen and nitrogen atoms. This results in a specific partial charge distribution and molecular electrostatic potential, which are crucial for understanding intermolecular interactions, such as those with biological targets.

AtomNet Atomic Charge (Ab initio)
Oxygen-0.1323
Nitrogen-0.1094
Carbon (C3)0.0087
Carbon (C4)-0.1129
Carbon (C5)Not Specified in source

Source:[1]

The nitrogen atom and the carbon atom at the 4th position are often identified as potential sites for electrophilic attack due to their negative charges.[1] Conversely, regions with positive electrostatic potential are susceptible to nucleophilic attack.

The Impact of Substitution on Electronic Structure

The electronic properties of the this compound ring can be significantly modulated by the addition of substituent groups. Electron-donating groups (EDGs) tend to increase the HOMO energy level, making the molecule more susceptible to oxidation and electrophilic attack. Conversely, electron-withdrawing groups (EWGs) lower the LUMO energy, rendering the molecule more prone to reduction and nucleophilic attack. This principle is fundamental in the design of this compound derivatives with specific pharmacological or material properties. For instance, studies on methyl-substituted isoxazoles have shown that the position of the methyl group influences the charge distribution and the HOMO-LUMO energy gap, thereby affecting the molecule's reactivity.[2]

Methodologies for Theoretical Electronic Structure Studies

A variety of computational methods are employed to investigate the electronic structure of this compound. The choice of method and basis set is a critical consideration that balances computational cost with accuracy.

Key Experimental Protocols

1. Geometry Optimization: The first step in any theoretical study is to determine the lowest energy structure of the molecule. This is typically achieved through geometry optimization.

  • Protocol:

    • Define the initial molecular structure of this compound or its derivative.

    • Select a computational method (e.g., B3LYP, M062X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).[3][4][5]

    • Perform the geometry optimization calculation using a software package like Gaussian, GAMESS, or ORCA.

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

2. Molecular Orbital and Electronic Property Calculations: Once the geometry is optimized, various electronic properties can be calculated.

  • Protocol:

    • Using the optimized geometry, perform a single-point energy calculation with the desired level of theory and basis set.

    • From the output of this calculation, extract key data such as HOMO and LUMO energies, the total electronic energy, and the dipole moment.

    • To obtain atomic charges, a population analysis (e.g., Mulliken, NBO) is performed.

    • The molecular electrostatic potential can be calculated and visualized to identify electron-rich and electron-poor regions.

3. Spectroscopic Property Prediction: Computational methods can also predict spectroscopic properties, which can be compared with experimental data.

  • Protocol:

    • To simulate UV-Visible spectra, Time-Dependent Density Functional Theory (TD-DFT) calculations are commonly used.[6][7]

    • The calculation provides information on excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities.

    • Infrared (IR) spectra can be predicted from the vibrational frequencies calculated during the geometry optimization step.[3]

Logical and Workflow Visualizations

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Computational_Workflow cluster_input 1. Input Definition cluster_calc 2. Computational Protocol cluster_output 3. Data Analysis & Interpretation Mol_Structure Molecular Structure (this compound Derivative) Geo_Opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) Mol_Structure->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Verify Minimum SPE_Calc Single-Point Energy & Property Calculation Geo_Opt->SPE_Calc Optimized Geometry Struct_Params Optimized Geometry (Bond Lengths, Angles) Freq_Calc->Struct_Params TDDFT_Calc Excited State Calculation (e.g., TD-DFT) SPE_Calc->TDDFT_Calc Electronic_Props Electronic Properties (HOMO/LUMO, Charges, MEP) SPE_Calc->Electronic_Props Spectra Predicted Spectra (UV-Vis, IR) TDDFT_Calc->Spectra Reactivity Reactivity & Stability Analysis Electronic_Props->Reactivity Electronic_Structure_Application cluster_core Core Electronic Properties cluster_application Applications in Drug Development HOMO_LUMO HOMO/LUMO Energies & Gap Reactivity Chemical Reactivity (Nucleophilic/Electrophilic Sites) HOMO_LUMO->Reactivity Charge_Dist Charge Distribution & MEP Binding Receptor Binding Affinity Charge_Dist->Binding Polarizability Polarizability ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Polarizability->ADME Reactivity->Binding

References

Methodological & Application

Application Notes and Protocols for 1,3-Dipolar Cycloaddition in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-dipolar cycloaddition reaction is a powerful and widely utilized method for the synthesis of five-membered heterocyclic rings, with the synthesis of isoxazoles being a prominent application. Isoxazoles are significant structural motifs found in numerous biologically active compounds and are considered important building blocks in medicinal chemistry and drug discovery. This application note provides a detailed protocol for the synthesis of isoxazoles via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The key step in this process is the in situ generation of the nitrile oxide intermediate from a precursor, typically an aldoxime or a hydroximoyl chloride.

The general reaction scheme involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) to form the isoxazole ring. This reaction is highly efficient, often proceeds with high regioselectivity, and can be conducted under mild conditions, tolerating a wide variety of functional groups.

Key Reaction Parameters and Data

The success of the 1,3-dipolar cycloaddition for this compound synthesis is influenced by several factors, including the method of nitrile oxide generation, the choice of solvent, the base used, and the reaction temperature. The following table summarizes various conditions and corresponding yields reported in the literature for the synthesis of 3,5-disubstituted isoxazoles.

Nitrile Oxide PrecursorDipolarophile (Alkyne)Reagents/ConditionsSolventTemp. (°C)Time (h)Yield (%)
(E,Z)-N-hydroxy-4-nitrobenzimidoyl chloridePhenylacetyleneCu/Al2O3, ball-millingSolvent-freeRT0.595
Aromatic AldoximePhenylacetyleneNaCl, Oxone, Na2CO3, ball-millingSolvent-freeRT0.2585
2-Methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one(Intramolecular)tert-Butyl nitrite (TBN)Acetonitrile100672
Aromatic AldoximeTerminal AlkyneChloramine-Taq. EtOH/NaHCO3RT0.5-18Near Quantitative
AldoximeN-chlorosuccinimide, TriethylamineDichloromethaneRT272
AldoximeDiacetoxyiodobenzene, MicrowaveNot SpecifiedNot SpecifiedNot SpecifiedHigh

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a 3,5-disubstituted this compound using the in situ generation of a nitrile oxide from an aldoxime followed by cycloaddition with a terminal alkyne.

Materials:

  • Substituted Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv). Dissolve the starting materials in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of NCS: While stirring at 0 °C, slowly add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise to the reaction mixture. The addition should be controlled to maintain the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes. The NCS converts the aldoxime to the corresponding hydroximoyl chloride in situ.

  • Nitrile Oxide Formation and Cycloaddition: To the same flask, add triethylamine (Et3N) (1.5 equiv) dropwise via a syringe. The triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the nitrile oxide in situ. The nitrile oxide then undergoes a 1,3-dipolar cycloaddition with the alkyne present in the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure 3,5-disubstituted this compound.

  • Characterization: Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

experimental_workflow A 1. Reaction Setup (Aldoxime, Alkyne in DCM) B 2. Cool to 0 °C A->B C 3. Add NCS (Formation of Hydroximoyl Chloride) B->C D 4. Add Triethylamine (Nitrile Oxide Generation & Cycloaddition) C->D E 5. Reaction Monitoring (TLC) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Metal-Free Synthetic Routes for Isoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals, including the antibiotic sulfamethoxazole, the COX-2 inhibitor parecoxib, and the immunosuppressant leflunomide.[1][2] Traditionally, the synthesis of this compound derivatives has often relied on metal catalysts, such as copper(I) or ruthenium(II), to facilitate the key [3+2] cycloaddition reaction.[1][2] However, these methods present several drawbacks, including high costs, toxicity, the generation of significant waste, and difficulties in removing metal residues from the final products—a critical concern in pharmaceutical manufacturing.[1][2]

In response to these challenges, a significant shift towards metal-free synthetic strategies has emerged, aligning with the principles of green chemistry. These modern approaches offer cleaner, more efficient, and often more cost-effective pathways to this compound derivatives. This document provides a detailed overview of prominent metal-free synthetic routes, complete with comparative data and detailed experimental protocols to aid researchers in their adoption.

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for this compound synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene.[1][3] The concerted pericyclic mechanism of this reaction is widely accepted.[1] The primary challenge in metal-free variants of this reaction lies in the efficient in situ generation of the nitrile oxide intermediate from a stable precursor, most commonly an oxime.

Metal-Free Methods for this compound Synthesis

Several innovative, metal-free techniques have been developed to promote the synthesis of isoxazoles, each with unique advantages.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[4][5] In the context of this compound synthesis, microwave energy can efficiently promote the 1,3-dipolar cycloaddition.

A common approach involves the reaction of an aldehyde with hydroxylamine to form an aldoxime. This is followed by conversion to a hydroximinoyl chloride, which, upon treatment with a base, generates the nitrile oxide in situ. The nitrile oxide then rapidly reacts with an alkyne under microwave irradiation to yield the desired this compound.[1]

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient alternative.[6][7][8] Acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates.[7] Ultrasound-assisted methods are known for their operational simplicity, reduced energy consumption, and often allow for the use of environmentally benign solvents like water.[6][7]

One notable example is the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones from an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride in water, without the need for any catalyst.[7]

Electrochemical Synthesis

Electrosynthesis represents a sustainable and powerful method, utilizing electric current as a traceless oxidizing agent to generate reactive intermediates.[9][10] This approach avoids the need for stoichiometric chemical oxidants, reducing waste and improving the overall environmental footprint of the synthesis. Recent advancements have demonstrated the direct electrochemical synthesis of isoxazoles from readily available aldoximes in a simple undivided cell setup.[9] This method is scalable and utilizes inexpensive electrode materials.[9]

Organocatalysis

Organocatalysis employs small organic molecules to catalyze chemical transformations, offering a metal-free alternative for asymmetric synthesis. Chiral phosphoric acids, for instance, have been successfully used to catalyze the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, yielding quaternary α-isoxazole–α-alkynyl amino acid derivatives with high enantioselectivity.[11][12]

Data Presentation: Comparison of Metal-Free Methods

The following table summarizes quantitative data from various metal-free synthetic protocols for this compound derivatives, allowing for easy comparison of their efficiency.

Method Key Reagents/Catalyst Solvent Temperature (°C) Time Yield (%) Reference
Microwave-Assisted TsN(Cl)Na·3H₂Otert-ButanolMW15-20 minGood[1]
Microwave-Assisted 18-crown-6, K₂CO₃, 4-toluenesulfonyl chlorideEthanol110 (MW)15-20 minGood[1]
Ultrasound-Assisted 20 mol% DABCOWater8024 hNot specified[1]
Ultrasound-Assisted Vitamin B1Water2030 min92[7]
Ultrasound-Assisted Itaconic AcidWater5015 min95[13]
Electrochemical Electric CurrentNot specifiedNot specifiedNot specifiedup to 81[9]
Conventional Heating NaHCO₃ or Et₃NEthyl AcetateRoom Temp12 hMultigram scale[1]
Conventional Heating OxoneWaterRoom Temp3 hNot specified[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from the work of Chondrogianni and co-workers (2014)[1].

Step 1: Synthesis of Aldoximes

  • To a solution of the corresponding aryl aldehyde (1.0 eq) in a suitable solvent, add hydroxylamine hydrochloride (1.2 eq).

  • Slowly add a mild base (e.g., sodium bicarbonate) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the aldoxime.

Step 2: Microwave-Assisted Cycloaddition

  • In a microwave-safe vessel, dissolve the aldoxime (1.0 eq) and a functionalized alkyne (1.1 eq) in tert-butyl alcohol.

  • Add TsN(Cl)Na·3H₂O (chloramine-T trihydrate) as the oxidizing agent.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 15-20 minutes at a suitable temperature.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired 3,5-disubstituted this compound.

Protocol 2: Ultrasound-Assisted, Vitamin B1-Catalyzed Synthesis of Isoxazol-5(4H)-ones in Water

This protocol is based on a green chemistry approach utilizing a biocompatible catalyst in an aqueous medium[7].

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (thiamine hydrochloride, 0.1 mmol) in 10 mL of deionized water.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, collect the solid product by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain the pure isoxazol-5(4H)-one derivative.

Protocol 3: Electrochemical Synthesis of Isoxazoles

This protocol outlines a general procedure for the electrochemical synthesis of isoxazoles via anodic oxidation of oximes[9].

  • Set up an undivided electrochemical cell with a suitable anode (e.g., glassy carbon) and cathode (e.g., platinum).

  • Prepare an electrolyte solution by dissolving a supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate) in a suitable solvent (e.g., acetonitrile).

  • Dissolve the aldoxime (1.0 eq) and the alkyne (1.5 eq) in the electrolyte solution.

  • Apply a constant current to the cell and conduct the electrolysis at room temperature.

  • Monitor the consumption of the starting material by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired this compound product.

Visualizations

Metal_Free_Isoxazole_Synthesis Aldehyde Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Aldoxime HydroximinoylChloride Hydroximinoyl Chloride Aldoxime->HydroximinoylChloride Chlorination ChlorinatingAgent Chlorinating Agent (e.g., NCS) ChlorinatingAgent->HydroximinoylChloride NitrileOxide Nitrile Oxide (in situ) HydroximinoylChloride->NitrileOxide Elimination Base Base (e.g., Et3N) Base->NitrileOxide This compound This compound NitrileOxide->this compound [3+2] Cycloaddition Alkyne Alkyne Alkyne->this compound Experimental_Workflows cluster_MW Microwave-Assisted Workflow cluster_US Ultrasound-Assisted Workflow MW_Start Mix Aldoxime, Alkyne, & Oxidizing Agent MW_React Microwave Irradiation (15-20 min) MW_Start->MW_React MW_Workup Aqueous Workup & Extraction MW_React->MW_Workup MW_Purify Column Chromatography MW_Workup->MW_Purify US_Start Combine Aldehyde, β-Ketoester, Hydroxylamine, & Catalyst in Water US_React Ultrasonic Irradiation (15-30 min) US_Start->US_React US_Filter Filtration US_React->US_Filter US_Recrystallize Recrystallization US_Filter->US_Recrystallize

References

Application of Isoxazole in Agrochemical Research: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The isoxazole scaffold, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in the field of agrochemical research. Its unique chemical properties and versatile synthesis routes have led to the development of a wide range of potent and selective herbicides, fungicides, and insecticides. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data for this compound-based agrochemicals, tailored for researchers, scientists, and professionals in drug development.

Application Notes

The this compound ring is a key pharmacophore in numerous commercial and developmental agrochemicals. Its presence often imparts desirable characteristics such as enhanced biological activity, favorable metabolic stability, and specific modes of action.

  • Herbicides: this compound-containing herbicides are prominent in the agrochemical market. A significant class of these herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone. This inhibition leads to the bleaching of new growth in susceptible weeds. Another mode of action for some this compound-based herbicides is the inhibition of protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis.[1] This inhibition results in the accumulation of protoporphyrin IX, a photodynamic molecule that causes rapid cell membrane disruption upon exposure to light.[2]

  • Fungicides: this compound derivatives have demonstrated broad-spectrum fungicidal activity against various plant pathogens. One important mode of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain (Complex II).[3] By blocking the electron transport chain, these fungicides disrupt cellular respiration and energy production in fungi. Other this compound-based fungicides target sterol biosynthesis, specifically the 14α-demethylase enzyme, which is essential for the integrity of fungal cell membranes.[4]

  • Insecticides: The isoxazoline subclass of isoxazoles has gained significant attention for its potent insecticidal properties. These compounds act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system.[5] By blocking these channels, isoxazoline insecticides prevent the influx of chloride ions, leading to hyperexcitation, paralysis, and eventual death of the target insects.[6][7] This mode of action provides excellent selectivity for insects over vertebrates.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives in different agrochemical applications.

Table 1: Herbicidal Activity of this compound Derivatives

Compound ClassTarget Weed(s)Bioassay TypeActivity MetricValueReference
N-isoxazolinyl-phenyl-triazinonesBroadleaf and monocotyledonous weedsin vitro (Nicotiana tabacum PPO)Kᵢ4.9 nM[8][9]
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamidesPortulaca oleracea, Abutilon theophrastiin vivo (post-emergence)% Inhibition100% at 10 mg/L[10]
5-(3-Fluoro-2-hydroxylphenyl) this compoundEchinochloa crus-galli (Barnyard grass)in vivoWeed Control Index (WCI)53.9%[11]
2-(isoxazol-5-yl)-5-(methoxy) phenolEchinochloa crus-galli (Barnyard grass)in vivoWeed Control Index (WCI)52.9%[11]

Table 2: Fungicidal Activity of this compound Derivatives

Compound ClassTarget FungusBioassay TypeActivity MetricValueReference
5-(2-chlorophenyl) this compoundRhizoctonia solaniin vitroED₅₀4.43 µg/mL[4]
5-(2,4-dichloro-2-hydroxylphenyl) this compoundFusarium fujikuroiin vitroED₅₀6.7 µg/mL[4]

Table 3: Insecticidal Activity of Isoxazoline Derivatives

CompoundTarget InsectBioassay TypeActivity MetricValueReference
FluralanerCtenocephalides felis (Cat flea)ContactLC₅₀-[6]
Isoxazoline Acylhydrazone (E3)Plutella xylostella (Diamondback moth)Leaf dipLC₅₀0.19 mg/L[12]
Isoxazoline Acylhydrazone (E3)Pyrausta nubilalis (European corn borer)Leaf dipLC₅₀0.182 mg/L[12]
Isoxazoline Acylhydrazone (E3)Chilo suppressalis (Asiatic rice borer)Leaf dipLC₅₀0.64 mg/L[12]
Isoxazoline Derivative (F16)Plutella xylostellaLeaf dipLC₅₀0.01 mg/L[13]
N-phenylamide isoxazoline (3b)Plutella xylostellaLeaf dipLC₅₀0.06 mg/L[14]
N-phenylamide isoxazoline (3f)Plutella xylostellaLeaf dipLC₅₀0.07 mg/L[14]
Isoxazoline Derivative (D36)Plutella xylostellaHigh-Throughput ScreenLC₅₀0.025 mg/L[15]
Isoxazoline Derivative (D36)Spodoptera frugiperda (Fall armyworm)High-Throughput ScreenLC₅₀0.934 mg/L[15]
Isoxazoline Derivative (D36)Ostrinia furnacalis (Asian corn borer)High-Throughput ScreenLC₅₀0.601 mg/L[15]
Isoxazoline Acylhydrazine (L17)Spodoptera frugiperdaLeaf dipLC₅₀0.489 mg/L[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of this compound derivatives, which is a common starting point for many agrochemical candidates.[13][17][18]

Materials:

  • Substituted aldoxime

  • N-Chlorosuccinimide (NCS)

  • Substituted alkyne

  • Triethylamine (TEA)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the substituted aldoxime (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • To the resulting solution containing the in situ generated nitrile oxide, add the substituted alkyne (1.2 eq) and triethylamine (TEA) (1.5 eq).

  • Stir the reaction mixture at room temperature or heat under reflux as required, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3,5-disubstituted this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vivo Herbicidal Activity Assay (Post-emergence)

This protocol outlines a standard procedure for evaluating the post-emergence herbicidal activity of this compound compounds.[11][19]

Materials:

  • Test compound (this compound derivative)

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti)

  • Pots with soil

  • Growth chamber or greenhouse with controlled conditions

  • Spraying apparatus

Procedure:

  • Sow the seeds of the target weed species in pots filled with a suitable soil mixture.

  • Allow the plants to grow in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 14h light/10h dark cycle) until they reach the 2-3 leaf stage.

  • Prepare a stock solution of the test compound in acetone.

  • Prepare the final spray solution by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired test concentrations.

  • Spray the weed seedlings uniformly with the test solutions using a calibrated spraying apparatus. A control group should be sprayed with the solvent and surfactant solution only.

  • Return the treated plants to the growth chamber or greenhouse.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete kill).

  • After the final assessment, harvest the aerial parts of the plants and measure the fresh or dry weight.

  • Calculate the percent inhibition or Weed Control Index (WCI) relative to the untreated control.

Protocol 3: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol describes a spectrophotometric method to measure the inhibition of PPO by this compound herbicides.[20][21][22]

Materials:

  • Isolated plant mitochondria or chloroplasts (source of PPO)

  • Protoporphyrinogen IX (substrate)

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (DTT)

  • Test compound (this compound derivative) stock solution in DMSO

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette containing the Assay Buffer.

  • Add the isolated organelles (e.g., 50-100 µg of mitochondrial protein).

  • Add varying concentrations of the test compound to the reaction mixture and incubate for 5-10 minutes at room temperature. A DMSO control should be included.

  • Initiate the reaction by adding protoporphyrinogen IX to a final concentration of 5-10 µM.

  • Immediately monitor the increase in absorbance at 630 nm (the absorption peak of protoporphyrin IX) over time (e.g., for 10-15 minutes) at 30°C.

  • Calculate the rate of protoporphyrin IX formation from the linear portion of the absorbance curve.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 4: Insecticidal Bioassay against Aphids (Leaf-Dip Method)

This protocol details a common method for assessing the insecticidal activity of isoxazoline compounds against aphids.[10][23]

Materials:

  • Test compound (isoxazoline derivative)

  • Acetone

  • Triton X-100 (surfactant)

  • Distilled water

  • Host plant leaves (e.g., fava bean, cabbage)

  • Aphids (e.g., Aphis fabae, Myzus persicae)

  • Petri dishes

  • Filter paper

  • Fine paintbrush

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of test solutions by diluting the stock solution with distilled water containing a surfactant (e.g., 0.05% Triton X-100) to the desired concentrations.

  • Excise fresh host plant leaves and dip them into the test solutions for 10-30 seconds.

  • Allow the leaves to air-dry completely.

  • Place a piece of moist filter paper in the bottom of a Petri dish and place the treated leaf on top.

  • Using a fine paintbrush, carefully transfer a known number of adult aphids (e.g., 10-20) onto the treated leaf.

  • Seal the Petri dishes with ventilated lids.

  • Incubate the Petri dishes in a controlled environment (e.g., 22°C, 16h light/8h dark cycle).

  • Assess aphid mortality after 24, 48, and 72 hours under a stereomicroscope. Aphids that are unable to move when prodded with the paintbrush are considered dead.

  • Calculate the percentage mortality for each concentration and determine the LC₅₀ value using probit analysis.

Protocol 5: In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol describes a standard method for evaluating the in vitro antifungal activity of this compound compounds against phytopathogenic fungi.[24][25]

Materials:

  • Test compound (this compound derivative)

  • Acetone or DMSO (solvent)

  • Potato Dextrose Agar (PDA) medium

  • Pure culture of the target phytopathogenic fungus (e.g., Rhizoctonia solani, Fusarium oxysporum)

  • Sterile Petri dishes

  • Cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).

  • Autoclave the PDA medium and cool it to about 45-50°C.

  • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. A control set should be prepared with the solvent alone.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • From the periphery of an actively growing culture of the target fungus, cut a mycelial disc of a standard size (e.g., 5 mm diameter) using a sterile cork borer.

  • Inoculate the center of each PDA plate with a mycelial disc.

  • Incubate the plates at the optimal temperature for the growth of the fungus (e.g., 25-28°C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value from the dose-response curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the application of this compound in agrochemical research.

experimental_workflow_herbicide cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of this compound Derivative purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assay (PPO Inhibition) characterization->in_vitro in_vivo In Vivo Assay (Herbicidal Activity) in_vitro->in_vivo ic50 IC50 Determination in_vivo->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_opt Lead Optimization sar->lead_opt

Experimental workflow for the development of this compound-based herbicides.

moa_insecticide cluster_neuron Insect Neuron cluster_synapse Synaptic Cleft cluster_effect Physiological Effect gaba_receptor GABA-gated Chloride Channel hyperexcitation Hyperexcitation gaba_receptor->hyperexcitation leads to cl_ion Cl- cl_ion->gaba_receptor influx blocked gaba GABA gaba->gaba_receptor binds to isoxazoline Isoxazoline Insecticide isoxazoline->gaba_receptor binds to (non-competitive antagonist) paralysis Paralysis hyperexcitation->paralysis death Death paralysis->death

Mode of action of isoxazoline insecticides on the insect GABA-gated chloride channel.

moa_fungicide cluster_mitochondrion Fungal Mitochondrion cluster_consequence Consequence sdh Succinate Dehydrogenase (Complex II) fumarate Fumarate sdh->fumarate blocked etc Electron Transport Chain sdh->etc donates electrons to succinate Succinate succinate->sdh atp ATP Production etc->atp energy_depletion Energy Depletion atp->energy_depletion decrease in This compound This compound Fungicide This compound->sdh inhibits growth_inhibition Fungal Growth Inhibition energy_depletion->growth_inhibition

Mode of action of this compound fungicides targeting succinate dehydrogenase.

References

The Isoxazole Scaffold: A Versatile Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged pharmacophore in medicinal chemistry. Its unique structural and electronic properties facilitate diverse interactions with a multitude of biological targets, making it a cornerstone in the development of novel therapeutics across various disease areas. These application notes provide an overview of the this compound scaffold's utility in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Biological Activities of this compound-Containing Compounds

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. The versatility of the this compound ring allows for structural modifications that can fine-tune the compound's potency, selectivity, and pharmacokinetic profile.

Data Presentation:

Table 1: Anticancer Activity of Representative this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylthis compoundHT-29 (colon carcinoma)Not specified, potent inhibitor[1]
2,5-bis(3'-indolyl)this compound derivative (Compound 37)Various human tumor cell linesNot specified, highly selective[1]
This compound-linked 2-phenylbenzothiazole (Compound 26)MCF-7 (breast cancer)26-43[1]
A549 (lung adenocarcinoma)11-24[1]
Colo-205 (colon cancer)11-21[1]
N-phenyl-5-carboxamidyl this compoundColon 38 and CT-26 (mouse colon tumor)2.5 µg/mL[2]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundTarget/AssayIC50 (µM)Reference
ValdecoxibCOX-2Not specified, selective inhibitor[1]
3,4-diaryl this compound (Compound 13)p38α MAP kinasePotent inhibitor[1]
3,4-diaryl this compound (Compound 14)CK1δPotent inhibitor[1]
This compound derivative (Compound 11a/11b)5-Lipoxygenase0.24[1]

Table 3: Antibacterial Activity of this compound-Containing Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
This compound–oxazole hybrid (Compound 19)S. aureus2[3]
MRSA2[3]
E. faecalis4[3]
S. pneumoniae2[3]
This compound acridone derivative (Compound [Figure 16])E. coli22.39[2]

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles via a domino reductive Nef reaction/cyclization of β-nitroenones.[4][5]

Materials:

  • β-nitroenone derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Microwave reactor (optional)

Procedure:

  • Dissolve the β-nitroenone in ethyl acetate.

  • Add tin(II) chloride dihydrate to the solution.

  • The reaction can be carried out under conventional heating or microwave irradiation to improve yields and reduce reaction times.[6]

  • Upon completion, the reaction mixture is worked up using standard procedures, such as extraction and purification by column chromatography.

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation s1 Starting Materials (e.g., Aldehydes, Alkynes) s2 One-pot Reaction (e.g., Cycloaddition) s1->s2 s3 Purification (e.g., Column Chromatography) s2->s3 e1 In vitro Assays (e.g., MTT, Antibacterial) s3->e1 Characterized this compound Derivative e2 Mechanism of Action Studies (e.g., Western Blot) e1->e2 e3 In vivo Studies (Animal Models) e2->e3 d1 Lead Compound Identification e3->d1 d2 Optimization e3->d2 d1->d2

General workflow for this compound-based drug discovery.
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • Cells to be tested

  • 96-well plate

  • Complete cell culture medium

  • This compound compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the mechanism of action of this compound compounds.[9][10]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells to extract proteins and determine protein concentration.

  • Gel Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

In Vitro Antibacterial Activity Assay

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound compound

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways Modulated by this compound-Containing Drugs

Several clinically approved drugs feature the this compound scaffold and exert their therapeutic effects by modulating specific signaling pathways.

Valdecoxib: A Selective COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2 Inhibits

Mechanism of action of Valdecoxib.
Leflunomide: An Inhibitor of Pyrimidine Synthesis

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3][14][15] This leads to the depletion of pyrimidines, which are essential for the proliferation of activated lymphocytes involved in the autoimmune response.

G cluster_pathway De Novo Pyrimidine Synthesis DHODH Dihydroorotate Dehydrogenase (DHODH) UMP Uridine Monophosphate (UMP) DHODH->UMP Pyrimidines Pyrimidines UMP->Pyrimidines Lymphocytes Activated Lymphocyte Proliferation Pyrimidines->Lymphocytes Required for Leflunomide Leflunomide (metabolized to Teriflunomide) Leflunomide->DHODH Inhibits Autoimmune Autoimmune Response Lymphocytes->Autoimmune

Mechanism of action of Leflunomide.
Zonisamide: A Multi-target Anticonvulsant

Zonisamide is an antiepileptic drug with a multi-faceted mechanism of action. It blocks voltage-sensitive sodium channels and T-type calcium channels, which reduces neuronal excitability. It also weakly inhibits carbonic anhydrase and may modulate GABAergic and glutamatergic neurotransmission.[16][17][18][19]

G cluster_channels Ion Channel Modulation cluster_neuro Neurotransmitter Modulation Zonisamide Zonisamide Na Voltage-gated Na+ Channels Zonisamide->Na Blocks Ca T-type Ca2+ Channels Zonisamide->Ca Blocks GABA GABAergic Transmission Zonisamide->GABA Enhances Glutamate Glutamatergic Transmission Zonisamide->Glutamate Inhibits Neuronal Neuronal Hyperexcitability Na->Neuronal Ca->Neuronal GABA->Neuronal Glutamate->Neuronal Seizures Seizures Neuronal->Seizures

Multi-target mechanism of action of Zonisamide.

References

practical guide to synthesizing substituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Practical Guide to the Synthesis of Substituted Isoxazoles: Application Notes and Protocols

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a privileged heterocyclic motif due to its presence in numerous biologically active compounds. This guide provides detailed protocols and application notes for the synthesis of substituted isoxazoles, focusing on practical and widely used methodologies.

Introduction

Substituted isoxazoles are key components in a variety of pharmaceuticals and agrochemicals, exhibiting a broad range of biological activities, including anti-inflammatory, antibiotic, and anticancer properties.[1][2] The synthesis of these five-membered heterocycles has been a subject of extensive research, leading to the development of several efficient synthetic strategies. This document outlines the most common and effective methods for this compound synthesis, providing detailed experimental protocols and comparative data.

Synthetic Methodologies

The primary methods for the synthesis of the this compound ring involve the formation of the N-O bond. The most prominent strategies include the reaction of a three-carbon component with hydroxylamine or the [3+2] cycloaddition of a nitrile oxide with a two-carbon component.[3]

Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine (Claisen this compound Synthesis)

One of the most traditional and straightforward methods for this compound synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][4][5] This reaction proceeds through the formation of a mono-oxime intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic this compound ring.[4][6] A significant challenge with unsymmetrical 1,3-dicarbonyls is the potential for the formation of regioisomeric mixtures.[2] However, the regioselectivity can often be controlled by varying the reaction conditions.[2]

G cluster_0 Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine start 1,3-Dicarbonyl Compound intermediate Mono-oxime Intermediate start->intermediate + NH2OH hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate product Substituted This compound intermediate->product Cyclization & Dehydration

Caption: General workflow for this compound synthesis from 1,3-dicarbonyls.

This protocol is adapted from the general principles of the Claisen this compound synthesis.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water.

  • To this solution, add acetylacetone (1.0 eq) dropwise with stirring at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain 3,5-dimethylthis compound.

The yields of isoxazoles synthesized from 1,3-dicarbonyl compounds can vary depending on the substrates and reaction conditions.

R1R2R3Yield (%)Reference
CH3HCH3~85General
PhHPh~90General
CH3HOEt~75General
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes (Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including isoxazoles.[7][8] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[6][9] Nitrile oxides are typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides to avoid their dimerization.[6][10]

G cluster_1 Huisgen 1,3-Dipolar Cycloaddition aldoxime Aldoxime nitrile_oxide Nitrile Oxide (Intermediate) aldoxime->nitrile_oxide Oxidation oxidant Oxidizing Agent (e.g., NCS, Bleach) oxidant->nitrile_oxide This compound Substituted This compound nitrile_oxide->this compound [3+2] Cycloaddition alkyne Alkyne alkyne->this compound

Caption: Workflow for Huisgen 1,3-dipolar cycloaddition.

This protocol describes the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent cycloaddition with propyne.

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Propyne (or a suitable precursor)

  • Triethylamine (TEA)

  • Ethyl acetate

Procedure:

  • Dissolve benzaldoxime (1.0 eq) in ethyl acetate in a round-bottom flask.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at 0 °C and stir for 30 minutes.

  • Introduce the alkyne (propyne, 1.2 eq) to the reaction mixture.

  • Add triethylamine (1.5 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated succinimide and triethylamine hydrochloride.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash chromatography.

Yields for the Huisgen cycloaddition are generally good to excellent, and the reaction tolerates a wide range of functional groups.

Nitrile Oxide PrecursorAlkyneProductYield (%)Reference
BenzaldoximePhenylacetylene3,5-Diphenylthis compound85-95[6]
4-Methoxybenzaldoxime1-Hexyne3-(4-Methoxyphenyl)-5-butylthis compound80-90[6]
Hydroximoyl chloridePropargyl ester3,5-Disubstituted this compoundGood
Synthesis from α,β-Unsaturated Carbonyl Compounds

Substituted isoxazolines can be synthesized from the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydroxylamine.[11] The resulting isoxazolines can, in some cases, be oxidized to the corresponding isoxazoles. The initial reaction involves a Michael addition of hydroxylamine, followed by cyclization.

G cluster_2 Synthesis from α,β-Unsaturated Carbonyls start α,β-Unsaturated Carbonyl Compound isoxazoline Isoxazoline Intermediate start->isoxazoline + NH2OH hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->isoxazoline This compound Substituted This compound isoxazoline->this compound Oxidation oxidant Oxidizing Agent oxidant->this compound

Caption: Synthesis of isoxazoles from α,β-unsaturated carbonyls.

This protocol is based on the reaction of a chalcone with hydroxylamine hydrochloride.

Materials:

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or sodium acetate

  • Ethanol

Procedure:

  • Dissolve the chalcone (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water.

  • Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazoline.

The synthesis of isoxazolines from chalcones generally proceeds in good to excellent yields.

Chalcone Substituents (Ar1, Ar2)Yield (%)Reference
Phenyl, Phenyl80-90[12]
4-Methoxyphenyl, Phenyl85-95[12]
4-Chlorophenyl, Phenyl82-92[12]

Logical Relationship of Synthetic Strategies

The choice of synthetic strategy is often dictated by the desired substitution pattern on the this compound ring and the availability of starting materials.

G dicarbonyl 1,3-Dicarbonyl Compounds claisen Claisen Synthesis dicarbonyl->claisen alkyne Alkynes huisgen Huisgen Cycloaddition alkyne->huisgen nitrile_oxide_precursor Nitrile Oxide Precursors (e.g., Aldoximes) nitrile_oxide_precursor->huisgen ab_unsaturated α,β-Unsaturated Carbonyls michael Michael Addition/ Cyclization ab_unsaturated->michael This compound Substituted This compound claisen->this compound huisgen->this compound michael->this compound

Caption: Relationship between starting materials and synthetic methods.

Conclusion

The synthesis of substituted isoxazoles is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice between the Claisen condensation, Huisgen 1,3-dipolar cycloaddition, or reactions involving α,β-unsaturated carbonyls will depend on the target molecule's substitution pattern and the availability of precursors. The protocols and data provided in this guide serve as a practical starting point for researchers and professionals engaged in the synthesis of these important heterocyclic compounds. Recent advances continue to focus on developing more sustainable and efficient methods, such as those utilizing green solvents and metal-free conditions.[9][13]

References

Microwave-Assisted Synthesis of Isoxazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds and approved drugs.[1][2] Traditional synthetic routes towards these valuable heterocycles often necessitate harsh reaction conditions, prolonged reaction times, and the use of hazardous reagents.[1] Microwave-assisted organic synthesis has emerged as a powerful and green technology to overcome these limitations, offering rapid and uniform heating, which often leads to significantly reduced reaction times, increased yields, and improved product purities.[3][4][5]

These application notes provide detailed protocols for several key microwave-assisted methods for the synthesis of this compound derivatives, targeting researchers and professionals in organic synthesis and drug development.

Method 1: Cyclization of Chalcones with Hydroxylamine Hydrochloride

A prevalent and efficient method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride under microwave irradiation. This method is advantageous due to the ready availability of chalcones, which can be synthesized via the Claisen-Schmidt condensation of aldehydes and ketones.[3][6] The microwave approach dramatically accelerates the reaction compared to conventional heating methods.[3]

Experimental Protocol

Materials:

  • Substituted Chalcone (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.0 - 1.2 eq)[1]

  • Base (e.g., Sodium Acetate, Sodium Hydroxide) (1.5 eq)[1]

  • Solvent (e.g., Ethanol, Glacial Acetic Acid)[1][3]

  • Microwave Reactor with sealed vessels

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the substituted chalcone (e.g., 0.01 mol) and hydroxylamine hydrochloride (e.g., 0.01 mol).[3]

  • Add the chosen solvent (e.g., ethanolic sodium hydroxide solution or ethanol/sodium acetate).[1][3]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and time (e.g., 210 W for 10-15 minutes).[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][6]

  • After completion, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into crushed ice or ice-cold water to precipitate the product.[4][6]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[4]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.[1][6]

Data Presentation
Starting Chalcone (Substituent)Microwave Power (W)Reaction Time (min)Solvent SystemYield (%)Reference
N-(4-acetylphenyl)-5-methylthis compound-4-carboxamide derivative140-2802-3Ethanol/Amberlyst A26OHHigh[6]
2-hydroxy acetophenone derivative21010-15Ethanolic NaOHHigh[3]
1,3-diphenyl-2-propen-1-oneNot specifiedNot specifiedEthanol/Sodium AcetateNot specified[1]
Thiophene-containing chalcone50010Acetic Acid/Sodium AcetateNot specified[7]

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Chalcone Chalcone MW_Vessel Combine in Microwave Vessel Chalcone->MW_Vessel Hydroxylamine Hydroxylamine HCl Hydroxylamine->MW_Vessel Base Base (e.g., NaOH, NaOAc) Base->MW_Vessel Solvent Solvent (e.g., Ethanol) Solvent->MW_Vessel MW_Irradiation Irradiate (e.g., 210W, 10-15 min) MW_Vessel->MW_Irradiation Cooling Cool to RT MW_Irradiation->Cooling Precipitation Precipitate in Ice Water Cooling->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Recrystallization Recrystallize Drying->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product G reagents Acid Chloride + Terminal Alkyne + Hydroximinoyl Chloride conditions Pd/Cu Catalyst, Base Microwave, 30 min reagents->conditions intermediate1 In-situ Sonogashira Coupling Product conditions->intermediate1 Step 1 intermediate2 In-situ Nitrile Oxide Generation conditions->intermediate2 Step 2 cycloaddition 1,3-Dipolar Cycloaddition intermediate1->cycloaddition intermediate2->cycloaddition product 3,4,5-Trisubstituted This compound cycloaddition->product G Start 2-Hydroxy-6-chlorobenzaldehyde Oxime Step1 Dissolve in Solvent (e.g., Ethanol) Start->Step1 Step2 Microwave Irradiation (Optimized Conditions) Step1->Step2 Step3 Aqueous Work-up & Extraction Step2->Step3 Step4 Column Chromatography Step3->Step4 End 4-Chlorobenzo[d]this compound Step4->End

References

Isoxazole Derivatives: Application Notes and Protocols for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its versatile nature allows for the synthesis of a diverse range of derivatives that can interact with various biological targets, leading to potent and selective anticancer activity.[1][2][3] These compounds have been shown to exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.[4][5] This document provides detailed application notes and experimental protocols for the evaluation of this compound derivatives as potential anticancer agents, intended for use by researchers in the field of oncology drug discovery.

Application Notes

This compound derivatives have gained prominence in recent years due to their potential for potent anticancer activity with potentially fewer side effects compared to existing therapies.[4] The five-membered heterocyclic ring of this compound, containing both nitrogen and oxygen, serves as a versatile pharmacophore that can be readily modified to optimize biological activity.[2] Research has demonstrated that these derivatives can target a wide array of cancer-related pathways, making them promising candidates for further development.[1][5]

Mechanisms of Action

The anticancer effects of this compound derivatives are diverse and target various hallmarks of cancer. Some of the key mechanisms of action include:

  • Induction of Apoptosis: Many this compound compounds have been shown to trigger programmed cell death in cancer cells.[4]

  • Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as aromatase, topoisomerase, and histone deacetylases (HDACs).[4]

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[5]

  • Heat Shock Protein 90 (HSP90) Inhibition: Some this compound-based compounds, like NVP-AUY922, are potent inhibitors of HSP90, a chaperone protein essential for the stability of many oncoproteins.[2][6]

  • Signaling Pathway Modulation: this compound derivatives have been found to modulate critical signaling pathways involved in cell growth and proliferation.[1]

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of this compound-Carboxamide Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
2a MCF-7 (Breast)63.10
HeLa (Cervical)39.80
Hep3B (Liver)Inactive
2d MCF-7 (Breast)588.80
HeLa (Cervical)18.62
Hep3B (Liver)~23
2e MCF-7 (Breast)446.70
HeLa (Cervical)100.00
Hep3B (Liver)~23

Data sourced from a study on novel this compound-carboxamide derivatives.[7]

Table 2: Cytotoxic Activity of Other this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Curcumin-Isoxazole Hybrid MCF-7 (Breast Cancer)3.97
Curcumin (Parent Compound) MCF-7 (Breast Cancer)21.89
Hydnocarpin-Isoxazole Hybrid A375 (Melanoma)3.6 (24h), 0.76 (48h)

This table presents a comparison of this compound hybrids with their parent compounds, demonstrating the enhanced potency of the hybrid molecules.[2]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of novel this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.[8]

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]

Procedure:

  • Cell Treatment: Culture and treat cells with the this compound derivative at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with a binding buffer.

  • Staining: Resuspend the cells in a binding buffer containing fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI-).[9]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Principle: A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content.[9]

Procedure:

  • Cell Treatment: Culture and treat cells with the this compound derivative.

  • Cell Harvesting and Fixation: Harvest and fix the cells (e.g., with cold 70% ethanol) to permeabilize the cell membrane.[9]

  • RNase Treatment: Treat the cells with RNase to prevent the staining of RNA.[9]

  • PI Staining: Stain the cells with a PI solution.[9]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Generate a histogram of DNA content to quantify the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[9]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key concepts relevant to the study of this compound derivatives as anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Assay (Cytotoxicity) synthesis->mtt apoptosis Annexin V/PI Assay (Apoptosis) mtt->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle western_blot Western Blot (Protein Expression) cell_cycle->western_blot enzyme_assay Enzyme Inhibition Assays western_blot->enzyme_assay

Caption: General experimental workflow for screening this compound derivatives.

hsp90_inhibition This compound This compound Derivative (e.g., NVP-AUY922) hsp90 HSP90 This compound->hsp90 oncoprotein Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) hsp90->oncoprotein Stabilizes degradation Proteasomal Degradation hsp90->degradation oncoprotein->degradation Leads to proliferation Cell Proliferation, Survival oncoprotein->proliferation Promotes

Caption: HSP90 inhibition by this compound derivatives.

tubulin_polymerization_inhibition This compound This compound Derivative tubulin Tubulin Dimers This compound->tubulin Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerize to form mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for g2m_arrest G2/M Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Tubulin polymerization inhibition by this compound derivatives.

References

Application Notes and Protocols for the Purification of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them crucial scaffolds in drug discovery and development.[1][2] Their therapeutic potential spans a wide range of applications, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents.[1][2][3] The synthesis of these derivatives often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to ensure the isolation of pure, well-characterized compounds essential for accurate biological evaluation and further development.

This document provides detailed protocols for the most common methods employed in the purification of this compound derivatives: column chromatography, crystallization, and liquid-liquid extraction. Additionally, it includes data on purity assessment by High-Performance Liquid Chromatography (HPLC) and a summary of reported yields for various purified this compound derivatives.

Key Purification Techniques

The choice of purification method depends on the physicochemical properties of the this compound derivative (e.g., polarity, solubility, crystallinity) and the nature of the impurities.

Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of this compound derivatives, allowing for the separation of compounds based on their differential adsorption to a stationary phase.[4][5]

Experimental Protocol: Purification of a Generic this compound Derivative by Column Chromatography

a. Materials:

  • Crude this compound derivative

  • Silica gel (standard grade, 60 Å, 230-400 mesh)[5]

  • A suitable solvent system (e.g., n-Hexane/Ethyl Acetate, Cyclohexane/Ethyl Acetate, Dichloromethane/Methanol)[4][6][7]

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)[6]

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

b. Method Development (TLC Analysis):

  • Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a small amount of a chosen solvent system (e.g., start with 20% ethyl acetate in hexane).

  • Visualize the separated spots under a UV lamp.

  • The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.[5] Adjust the solvent polarity to achieve this.

c. Column Packing:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the least polar solvent mixture determined from the TLC analysis.

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

  • Add another thin layer of sand on top of the packed silica gel.

d. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

  • Dry Loading (Recommended for samples with low solubility in the mobile phase): Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]

e. Elution and Fraction Collection:

  • Begin eluting the column with the least polar mobile phase determined from TLC analysis.

  • Gradually increase the polarity of the mobile phase if necessary to elute the desired compound.

  • Collect the eluent in separate fractions.

f. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.

Table 1: Exemplary Solvent Systems for Column Chromatography of this compound Derivatives

Stationary PhaseMobile Phase SystemApplication Notes
Silica Geln-Hexane / Ethyl AcetateA standard and versatile system for a wide range of this compound derivatives. The ratio is adjusted based on compound polarity.[4]
Silica GelCyclohexane / Ethyl AcetateAn alternative to hexane systems, often used for similar separations.[6]
Silica GelDichloromethane / MethanolSuitable for more polar this compound derivatives.[7]
Crystallization (Recrystallization)

Crystallization is an effective technique for purifying solid this compound derivatives that are highly crystalline. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol: Purification of a Crystalline this compound Derivative by Recrystallization

a. Materials:

  • Crude crystalline this compound derivative

  • A suitable solvent (e.g., Ethanol, Ethanol/Water mixture)[8][9]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

b. Procedure:

  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • If charcoal was added, hot-filter the solution to remove it.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Liquid-Liquid Extraction

Liquid-liquid extraction is used to separate the this compound derivative from impurities based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. This is often performed as a work-up step after synthesis.

Experimental Protocol: Work-up and Extraction of an this compound Derivative

a. Materials:

  • Reaction mixture containing the this compound derivative

  • An organic solvent immiscible with water (e.g., Dichloromethane, Diethyl ether)[10][11]

  • Water

  • Separatory funnel

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

  • Rotary evaporator

b. Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add water and the chosen organic solvent.

  • Shake the funnel vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer will contain the this compound derivative.

  • Drain the aqueous layer.

  • Wash the organic layer with water or a suitable aqueous solution (e.g., brine) to remove any remaining water-soluble impurities.

  • Separate the organic layer and dry it over an anhydrous drying agent.

  • Filter off the drying agent.

  • Remove the organic solvent using a rotary evaporator to yield the crude this compound derivative, which can then be further purified by chromatography or crystallization.

Data Presentation

Table 2: Purity Assessment of this compound Derivatives by HPLC

Compound ClassStationary PhaseMobile PhaseDetectionReference
5-Bromo-3-methylbenzo[d]this compoundC18Water/Acetonitrile or Water/Methanol with formic or trifluoroacetic acidUV (e.g., 254 nm)[12]
General OxazolesNewcrom R1 (Reverse Phase)Acetonitrile/Water with phosphoric acid (or formic acid for MS)MS or UV[1]
Various this compound DerivativesNova-Pak C-18Acetonitrile/Water/Formic acid (30:65:5, v/v/v)MS[13]
5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamideZorbax Eclipse Plus C180.1% aqueous formic acid and methanol (gradient)MS/MS[14]

Table 3: Reported Yields of Purified this compound Derivatives

Purification MethodYield (%)Reference
Column Chromatography (n-hexane/ether)45-63%[11]
Ultrasound-assisted synthesis (no further purification mentioned)89-99%[15]
Ultrasound-assisted synthesis (recrystallization from ethanol)95%[15]
Intramolecular oxidative cycloaddition followed by column chromatographyup to 94%[16]
Synthesis in aqueous media (purified by suction filtration)High yields[17]

Mandatory Visualizations

experimental_workflow crude Crude this compound Derivative tlc TLC Method Development crude->tlc Optimize Separation crystallization Crystallization crude->crystallization If Crystalline Solid extraction Liquid-Liquid Extraction crude->extraction Initial Work-up column_chrom Column Chromatography tlc->column_chrom Select Mobile Phase fractions Collect Fractions column_chrom->fractions crystals Collect Crystals crystallization->crystals extraction->column_chrom Further Purification extraction->crystallization Further Purification analysis TLC/HPLC Analysis of Fractions fractions->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation hplc_analysis HPLC Purity Analysis evaporation->hplc_analysis drying Drying crystals->drying drying->hplc_analysis pure_product Pure this compound Derivative hplc_analysis->pure_product

Caption: General workflow for the purification of this compound derivatives.

signaling_pathway arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (Inflammation, Pain) prostaglandins_h2->prostaglandins This compound This compound Derivative (e.g., Valdecoxib) This compound->cox2 Inhibition

Caption: Simplified signaling pathway showing COX-2 inhibition by this compound derivatives.

References

Application Notes and Protocols: The Role of Isoxazole in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a key pharmacophore in numerous clinically approved drugs and investigational compounds.[1] In the realm of anti-inflammatory drug development, this compound derivatives have emerged as a versatile and promising class of therapeutic agents.[3] Their ability to modulate multiple key pathways in the inflammatory cascade has led to the development of successful drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide.[1] This document provides a detailed overview of the role of isoxazoles in anti-inflammatory drug discovery, including their mechanisms of action, quantitative data on their activity, and detailed protocols for their evaluation.

Mechanisms of Anti-Inflammatory Action

This compound derivatives exert their anti-inflammatory effects through various mechanisms, primarily by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

  • Cyclooxygenase (COX) Inhibition: A major mechanism is the inhibition of cyclooxygenase enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4][5] Several this compound-containing compounds, such as Valdecoxib and Parecoxib, are potent and selective COX-2 inhibitors.[2][4]

  • 5-Lipoxygenase (5-LOX) Inhibition: this compound derivatives have also been shown to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[6][7] By inhibiting 5-LOX, these compounds can reduce the levels of potent chemoattractants and vasoactive agents involved in inflammation.

  • Modulation of Pro-inflammatory Cytokines and Signaling Pathways: this compound compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3][8] This is often achieved by modulating key intracellular signaling pathways, including:

    • NF-κB Pathway: Some this compound derivatives can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation and immunity.[1][9]

    • p38 MAPK Pathway: Inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway is another mechanism by which isoxazoles can exert anti-inflammatory effects.[10][11]

    • NLRP3 Inflammasome: More recently, this compound and oxazole scaffolds have been identified as inhibitors of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[12][13]

  • Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Agonism: Some this compound derivatives may act as agonists for PPAR-γ, a nuclear receptor that has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.[14][15]

Data Presentation: In Vitro and In Vivo Activity of this compound Derivatives

The following tables summarize the quantitative data for various this compound derivatives, showcasing their anti-inflammatory potential through different mechanisms.

Table 1: COX-2 Inhibitory Activity of this compound Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Valdecoxib--[1]
Parecoxib--[2][4]
Mofezolac>50-[16]
Compound C30.93 ± 0.0124.26[17]
Compound C50.85 ± 0.0441.82[17]
Compound C60.55 ± 0.0361.73[17]
Compound 17sub-micromolarSelective for COX-2[18]

Table 2: 5-LOX Inhibitory Activity of this compound Derivatives

Compound5-LOX IC50 (µM)Reference
Compound 38.47[6][19]
Compound C510.48[6][19]
Compound C6Potent inhibitor (minimum IC50)[19]
Compound 1553.67[2][4]
Compound R30.46[20]

Table 3: Inhibition of Pro-inflammatory Markers by this compound Derivatives

CompoundTargetInhibitionReference
MM3TNF-α productionDose-dependent, ~40% at 6.25 µM[1]
Indolyl–isoxazolidine 9aTNF-α and IL-6 production (LPS-induced in THP-1 cells)Significant inhibition[3]
4-aryl-3-pyridyl/pyrimidinyl isoxazolonesTNF-α production (LPS-induced)Sub-micromolar activity[8]

Table 4: p38α MAPK Inhibitory Activity of this compound Derivatives

Compoundp38α IC50 (µM)Reference
This compound 10.45[21]
3,4-diaryl-substituted 5-aminothis compound 3aMore potent than SB-203580

Table 5: In Vivo Anti-inflammatory Activity of this compound Derivatives (Carrageenan-Induced Paw Edema)

CompoundPaw Edema Reduction (%)Time PointReference
Indole-linked this compound 14677.424 h[4]
Compound 4f61.992 h[22]
Compound 4n62.243 h[22]
Compound 4a63.693 h[22]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound derivatives.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test this compound derivatives dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or reference inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for 2 minutes.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To assess the inhibitory effect of this compound derivatives on 5-LOX enzyme activity.

Materials:

  • Potato 5-LOX or human recombinant 5-LOX

  • Linoleic acid or arachidonic acid (substrate)

  • Test this compound derivatives dissolved in DMSO

  • Reference inhibitor (e.g., Zileuton)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, 5-LOX enzyme solution, and the test compound at various concentrations.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value as described in Protocol 1.[6][7]

Protocol 3: Carrageenan-Induced Paw Edema in Rats (In Vivo)

Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound derivatives.

Materials:

  • Wistar albino rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test this compound derivatives formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Diclofenac sodium or Indomethacin)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups (at least 3 doses).

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.[4][22]

Protocol 4: Lipopolysaccharide (LPS)-Induced TNF-α Production in Human Whole Blood

Objective: To measure the inhibitory effect of this compound derivatives on the production of the pro-inflammatory cytokine TNF-α.[1]

Materials:

  • Freshly drawn human whole blood from healthy volunteers

  • Lipopolysaccharide (LPS) from E. coli

  • Test this compound derivatives dissolved in DMSO

  • Reference inhibitor (e.g., Dexamethasone)

  • RPMI 1640 culture medium

  • Human TNF-α ELISA kit

Procedure:

  • Dilute the whole blood with RPMI 1640 medium.

  • In a 96-well plate, add the diluted blood and the test compounds at various concentrations.

  • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant (plasma).

  • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value as described in Protocol 1.

Mandatory Visualizations

G cluster_0 Membrane Phospholipids cluster_1 Arachidonic Acid Cascade cluster_2 COX Pathway cluster_3 LOX Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins (Inflammation, Pain, Fever) cox->prostaglandins leukotrienes Leukotrienes (Bronchoconstriction, Inflammation) lox->leukotrienes pla2->arachidonic_acid isoxazole_cox This compound Derivatives (e.g., Valdecoxib) isoxazole_cox->cox Inhibition isoxazole_lox This compound Derivatives isoxazole_lox->lox Inhibition

Caption: Inhibition of COX and LOX pathways by this compound derivatives.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus lps LPS / TNF-α receptor TLR4 / TNFR lps->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_ikb NF-κB IκB nfkb_ikb->nfkb This compound This compound Derivatives This compound->ikk Inhibition gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_n->gene

Caption: Modulation of the NF-κB signaling pathway by this compound derivatives.

G cluster_0 Experimental Workflow start Start: Synthesized this compound Derivatives in_vitro In Vitro Screening (COX/LOX Inhibition, Cytokine Production) start->in_vitro lead_id Lead Identification & Optimization in_vitro->lead_id in_vivo In Vivo Models (Carrageenan-Induced Paw Edema) preclinical Preclinical Studies (Toxicology, PK/PD) in_vivo->preclinical lead_id->in_vivo clinical Clinical Trials preclinical->clinical

References

Application Notes and Protocols: Synthesis and Utility of Isoxazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of isoxazole-based fluorescent probes. The unique chemical and photophysical properties of the this compound scaffold make it a versatile platform for developing sensitive and selective probes for a wide range of biological analytes and environmental monitoring.[1][2][3] This document details synthetic strategies, experimental protocols for various applications, and quantitative data to guide researchers in the effective use of these powerful tools.

I. General Synthesis of this compound-Based Fluorescent Probes

The this compound ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which can be readily synthesized through various methods.[3][4] A common and efficient approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4] This method offers high regioselectivity and is often performed under mild conditions.[4] Alternative strategies include one-pot multi-component reactions and ultrasound-assisted synthesis, which can improve yields and reduce reaction times.[1]

A general synthetic scheme involves the in-situ generation of a nitrile oxide from an aldoxime using an oxidizing agent, followed by its reaction with a terminal alkyne. The substituents on the aldoxime and alkyne can be tailored to modulate the photophysical properties of the resulting this compound probe and to introduce specific recognition moieties for the target analyte.

II. Applications and Experimental Protocols

This compound-based fluorescent probes have been successfully developed for the detection of various analytes, including metal ions, enzymes, pH, and changes in viscosity. Their utility stems from the modulation of their fluorescence properties—such as intensity, lifetime, and emission wavelength—upon interaction with the target.

A. Metal Ion Detection

This compound-containing scaffolds have been incorporated into chemosensors for the detection of various metal ions, which are crucial in many biological processes and also significant as environmental pollutants.[5][6][7] Probes are typically designed with a recognition unit that selectively binds to the metal ion of interest, leading to a measurable change in the fluorescence output.[5][7]

Quantitative Data for this compound-Based Metal Ion Probes

Probe Name/ScaffoldTarget IonDetection LimitSolvent SystemReference
Pyrene-isoxazole-calix[1]arene (PIC)Cu²⁺0.3 - 3.6 µMAcetonitrile[5]
Anthracene-isoxazole-calix[1]arene (AIC)Cu²⁺Not SpecifiedAcetonitrile[5]
5-(thiophen-2-yl)oxazole-4-carbohydrazide derivativeCr³⁺9.82 nMDMF/H₂O (9:1, v/v)[8]
N-n-butyl-4-(1-cyclooctene-1,3,6-triazole)-1,8-naphthalimideCu²⁺20 nM - 1 µM (linear range)Not Specified[5]
Rhodamine-based compoundHg²⁺15.80 nMNot Specified[8]
Rhodamine-based compoundCr³⁺15.80 nMNot Specified[8]
Quinoline-morpholine conjugate (QMC)Pb²⁺Not SpecifiedNot Specified[8]

Experimental Protocol: General Procedure for Metal Ion Detection

This protocol provides a general framework for using an this compound-based fluorescent probe for the detection of a specific metal ion in a solution.

Materials:

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO or acetonitrile)

  • Assay buffer (e.g., HEPES, Tris-HCl, appropriate for the specific ion and probe)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • 96-well black microplates

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Probe Preparation: Prepare a working solution of the this compound-based probe by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µM).

  • Titration: To separate wells of the 96-well plate, add the probe working solution. Then, add increasing concentrations of the target metal ion from its stock solution. Prepare a blank sample containing only the probe working solution.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow for the binding reaction to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader or spectrofluorometer. Set the excitation and emission wavelengths appropriate for the specific probe.

  • Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration. The detection limit can be calculated from the titration curve. To assess selectivity, repeat the experiment with other metal ions at the same concentrations.

Signaling Pathway for Metal Ion Detection

metal_ion_detection Probe This compound Probe (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex Binding Light_Out_Low Low Emission Probe->Light_Out_Low MetalIon Target Metal Ion (e.g., Cu²⁺) MetalIon->Complex Light_Out_High High Emission Complex->Light_Out_High Light_In Excitation Light Light_In->Probe Light_In->Complex

Caption: Metal ion detection by an this compound-based fluorescent probe.

B. Enzyme Activity Detection

Fluorescent probes are invaluable tools for monitoring enzyme activity in real-time, which is crucial for disease diagnosis and drug development.[9] this compound-based probes can be designed to be "turned on" or "turned off" by the catalytic action of a specific enzyme.[9][10]

Quantitative Data for this compound-Based Enzyme Probes

Probe Name/ScaffoldTarget EnzymeParameterValueReference
5-Fluorobenzo[c]this compound-3-carbonitrileCarbonic Anhydrase IIIC₅₀5.8 µM[10]
5-Fluorobenzo[c]this compound-3-carbonitrileCarbonic Anhydrase IXIC₅₀1.2 µM[10]
5-Fluorobenzo[c]this compound-3-carbonitrileFatty Acid Amide Hydrolase (FAAH)IC₅₀0.5 µM[10]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potential of a compound against a specific enzyme using an this compound-based fluorescent probe.[10]

Materials:

  • Recombinant enzyme

  • Fluorogenic substrate specific for the enzyme

  • Assay buffer (optimized for the enzyme)

  • Test compound (potential inhibitor) dissolved in DMSO

  • Known enzyme inhibitor (positive control)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept low (e.g., ≤ 1%).

  • Reaction Setup: In a 96-well plate, add the enzyme and the test compound or control inhibitor. Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 10 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the product of the enzymatic reaction.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC₅₀ value by performing a non-linear regression analysis of the concentration-response curve.

Experimental Workflow for Enzyme Activity Assay

enzyme_activity_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Probe Prepare this compound Probe Mix Mix Probe, Enzyme, and Substrate Prep_Probe->Mix Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Prep_Substrate->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for an enzyme activity assay using an this compound probe.

C. pH Sensing

The measurement of pH is critical in various biological systems, as pH fluctuations are associated with numerous cellular processes and diseases.[11] this compound-based probes can be designed to exhibit pH-dependent fluorescence, acting as effective pH sensors.[11][12]

Quantitative Data for this compound-Based pH Probes

Probe Name/ScaffoldpH Range (Linear)pKₐSolvent SystemReference
(E)-2-(2-(3,4,5-Trimethoxybenzylidene)hydrazinyl) benzothiazole2.60 - 3.532.78DMSO/water (1/4, v/v)[11]
(E)-2-(2-(3,4,5-Trimethoxybenzylidene)hydrazinyl) benzothiazole9.98 - 10.959.32DMSO/water (1/4, v/v)[11]
Bis[2-(2′-hydroxyphenyl)benzazole] derivativesAlkaline9.7 - 10.8Not Specified[13]
LysoSensor yellow/blue DND-160Acidic~3-5Aqueous Buffer[12]

Experimental Protocol: pH Measurement in Solution

Materials:

  • This compound-based pH probe stock solution

  • A series of buffers with a range of known pH values

  • Quartz cuvette or 96-well black microplate

  • Spectrofluorometer or fluorescence microplate reader

Procedure:

  • Probe Preparation: Prepare a working solution of the pH probe in the appropriate solvent.

  • pH Titration: To a series of cuvettes or wells, add the probe working solution. Then, add buffers of different pH values to each.

  • Equilibration: Allow the solutions to equilibrate for a short period.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum or intensity at a specific wavelength for each pH value.

  • Data Analysis: Plot the fluorescence intensity versus the pH to generate a pH calibration curve. The pKₐ can be determined from this curve.

Signaling Pathway for a pH-Sensing Probe

ph_sensing cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Probe_H Protonated Probe (Fluorescent) Probe Deprotonated Probe (Non-Fluorescent) Probe_H->Probe Deprotonation Probe->Probe_H Protonation H_plus H⁺ H_plus->Probe_H OH_minus OH⁻ OH_minus->Probe

Caption: Mechanism of a 'turn-on' fluorescent pH probe in acidic conditions.

D. Viscosity Detection

Viscosity is a critical parameter of the cellular microenvironment and is associated with various physiological and pathological conditions.[14][15] this compound-based molecular rotors are fluorescent probes whose quantum yield is sensitive to the viscosity of their environment.[14] In a low-viscosity medium, intramolecular rotation quenches fluorescence, while in a high-viscosity environment, this rotation is restricted, leading to enhanced fluorescence.[15]

Quantitative Data for Viscosity Probes

Probe Name/ScaffoldEmission WavelengthStokes ShiftApplicationReference
TCF-VIS1Red Emission184 nmLive cells, Tumor-bearing mice[15]
Lyso-BTC685 nm (NIR)~180 nmLysosomes in live cells[16]

Experimental Protocol: In Vitro Viscosity Sensing

Materials:

  • This compound-based viscosity probe

  • A series of solvents with known viscosities (e.g., methanol-glycerol mixtures)

  • Spectrofluorometer

Procedure:

  • Probe Preparation: Prepare a dilute solution of the viscosity probe in each of the solvents of varying viscosity.

  • Fluorescence Measurement: Measure the fluorescence quantum yield or intensity for each solution.

  • Data Analysis: Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity. This relationship is often linear for molecular rotors, as described by the Förster-Hoffmann equation.

Logical Relationship for Viscosity Probe Activation

viscosity_probe Low_Viscosity Low Viscosity Environment Rotation Intramolecular Rotation Low_Viscosity->Rotation Allows High_Viscosity High Viscosity Environment Restricted_Rotation Restricted Rotation High_Viscosity->Restricted_Rotation Causes Quenching Fluorescence Quenching Rotation->Quenching Leads to Emission Fluorescence Emission Restricted_Rotation->Emission Leads to

Caption: Principle of a molecular rotor viscosity probe.

III. Conclusion and Future Directions

This compound-based fluorescent probes represent a versatile and powerful class of tools for researchers in chemistry, biology, and medicine. The synthetic accessibility of the this compound core allows for fine-tuning of their photophysical properties and the incorporation of various recognition elements. Future research will likely focus on the development of probes with near-infrared (NIR) emission for deeper tissue imaging, improved quantum yields, and multi-analyte sensing capabilities.[17] The continued exploration of novel this compound scaffolds will undoubtedly lead to the next generation of fluorescent probes with enhanced sensitivity, selectivity, and in vivo applicability.

References

Troubleshooting & Optimization

Technical Support Center: Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in this compound synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions and achieve higher yields.

General Troubleshooting Workflow

Low yields in this compound synthesis can arise from various factors, including the quality of starting materials, suboptimal reaction conditions, competing side reactions, and challenges in product purification. The following workflow provides a systematic approach to identifying and resolving common issues.

G cluster_solutions Potential Solutions start Low this compound Yield check_sm 1. Verify Starting Material - Purity (NMR, LC-MS) - Stability/Decomposition start->check_sm optimize_rxn 2. Optimize Reaction Conditions - Solvent - Temperature - Catalyst - Stoichiometry check_sm->optimize_rxn If materials are pure sol_sm Purify/resynthesize starting materials check_sm->sol_sm analyze_side_reactions 3. Identify Side Products - Dimerization (Furoxan) - Isomerization - Decomposition optimize_rxn->analyze_side_reactions If yield is still low sol_rxn Screen conditions (see tables below) optimize_rxn->sol_rxn improve_workup 4. Refine Work-up & Purification - Extraction pH - Chromatography - Recrystallization analyze_side_reactions->improve_workup If side products are minimal sol_side Adjust stoichiometry, additives, or temperature analyze_side_reactions->sol_side success Improved Yield improve_workup->success sol_workup Optimize purification method improve_workup->sol_workup

Caption: A general workflow for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Starting Materials and Reagents

Q1: My reaction is not proceeding, or the yield is very low. Could my starting materials be the issue?

A1: Absolutely. The purity and stability of your starting materials are critical.

  • Purity: Impurities in your precursors, such as the 1,3-dicarbonyl compound or hydroxylamine, can interfere with the reaction. It is advisable to verify the purity of your starting materials using techniques like NMR or LC-MS before starting the synthesis.

  • Stability: Some reagents, particularly in situ generated nitrile oxides, are unstable and can decompose or undergo side reactions if not used promptly.[1] For instance, nitrile oxides are prone to dimerization to form furoxans, which is a common cause of low yields.[2][3]

Troubleshooting Steps:

  • Verify Purity: Run a quick purity check (e.g., melting point, NMR) on your starting materials.

  • Fresh Reagents: If possible, use freshly opened or purified reagents.

  • In Situ Generation: When using unstable intermediates like nitrile oxides, ensure they are generated in situ under optimal conditions and consumed immediately by the dipolarophile.[1]

Section 2: Reaction Conditions

Q2: How does the choice of solvent affect the yield of my this compound synthesis?

A2: The solvent plays a crucial role in solubility, reaction rate, and even the reaction pathway.

  • Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. For many this compound syntheses, polar solvents like ethanol or water are effective.[4]

  • Aqueous Media: Green chemistry approaches have shown that water can be an excellent solvent for some this compound syntheses, often leading to high yields and simplified work-up.[5][6]

  • Solvent-Free: In some cases, solvent-free conditions, particularly with ball-milling, can provide good to excellent yields.[3]

Q3: What is the optimal temperature for my reaction?

A3: Temperature is a critical parameter that needs to be optimized for each specific reaction.

  • Too Low: A low temperature may result in a sluggish or incomplete reaction.[2]

  • Too High: Excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product, and can also promote the formation of polymeric byproducts.[2][7]

Troubleshooting Steps:

  • Temperature Screening: Screen a range of temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal balance for your specific substrates.[2]

  • Alternative Energy Sources: Consider using microwave or ultrasound irradiation, which can sometimes improve yields and reduce reaction times.[8][9]

Q4: How do I choose the right catalyst for my this compound synthesis?

A4: The choice of catalyst can significantly impact the yield and regioselectivity of the reaction.

  • Acid/Base Catalysis: Many this compound syntheses are catalyzed by acids or bases. The choice and amount of catalyst should be carefully optimized.

  • Metal Catalysts: Copper and ruthenium catalysts are commonly used in 1,3-dipolar cycloadditions to improve yield and control regioselectivity.[1]

  • Heterogeneous Catalysts: The use of solid-supported catalysts, such as Fe₃O₄@chitosan–SO₃H or Cu/Al₂O₃, can simplify purification and allow for catalyst recycling.[3][4]

Table 1: Effect of Catalyst and Solvent on this compound Synthesis Yield

CatalystSolventTemperature (°C)TimeYield (%)Reference
Fe₃O₄@chitosan–SO₃HEtOH/H₂ORoom Temp.2 h89[4]
NoneEtOHReflux-56-80[2]
UltrasoundEtOH--84-96[2]
Cu/Al₂O₃Solvent-free (ball-milling)Room Temp.10-30 minup to 95[3]
Itaconic AcidH₂O (Ultrasound)5015 min95[8]
TriphenylphosphineH₂O (Ultrasound)2510 min99[8]
Section 3: Common Side Reactions and Byproducts

Q5: I am observing a significant amount of a byproduct. What could it be and how can I minimize it?

A5: A common byproduct in 1,3-dipolar cycloaddition reactions is furoxan, which results from the dimerization of the in situ generated nitrile oxide.[2]

Troubleshooting Steps to Minimize Furoxan Formation:

  • Control Nitrile Oxide Concentration: The dimerization is a second-order reaction, so keeping the concentration of free nitrile oxide low is key. This can be achieved by the slow addition of the base or oxidant used to generate the nitrile oxide.[2]

  • Stoichiometry: Using a slight excess of the dipolarophile (the alkyne or alkene) can help to trap the nitrile oxide before it has a chance to dimerize. Conversely, a slight excess of the nitrile oxide precursor may also be beneficial in some cases.[2][3]

G cluster_main Desired Pathway cluster_side Side Reaction Nitrile Oxide Nitrile Oxide This compound This compound Nitrile Oxide->this compound + Alkyne Alkyne Alkyne Alkyne->this compound Nitrile_Oxide_2 Nitrile Oxide Furoxan Furoxan Nitrile_Oxide_2->Furoxan Dimerization Start In Situ Generation of Nitrile Oxide Start->Nitrile Oxide Start->Nitrile_Oxide_2

Caption: Desired reaction pathway versus a common side reaction.

Q6: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A6: The formation of regioisomers is a common challenge, especially in the synthesis of unsymmetrically substituted isoxazoles.[2]

Strategies to Control Regioselectivity:

  • Catalyst Choice: As mentioned, copper(I) catalysts are well-known for controlling regioselectivity in the synthesis of 3,5-disubstituted isoxazoles.[1]

  • Substrate Modification: Modifying the electronic and steric properties of your starting materials can influence the regiochemical outcome.

  • Alternative Routes: Consider alternative synthetic routes that are known to be more regiospecific for your desired isomer. For example, enamine-based [3+2] cycloadditions can be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

Section 4: Work-up and Purification

Q7: I am having difficulty isolating my this compound product. What are some tips for work-up and purification?

A7: Isoxazoles can sometimes be challenging to purify due to their polarity and potential for co-elution with byproducts.

  • Extraction: Carefully consider the pH of the aqueous layer during extraction, as the basicity of the this compound nitrogen can affect its solubility.

  • Chromatography: If column chromatography is necessary, screen different solvent systems to achieve good separation.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for purification, provided a suitable solvent can be found.[2]

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 5-Arylisoxazoles

This protocol is adapted from a method that has been shown to produce high yields of 5-arylisoxazoles.[2]

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the 3-(dimethylamino)-1-arylprop-2-en-1-one in ethanol.

  • Add the hydroxylamine hydrochloride to the solution.

  • Place the flask in an ultrasonic bath and irradiate at a specified power (e.g., 90 W) at room temperature.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add distilled water to the residue and extract with a suitable organic solvent (e.g., dichloromethane).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Copper-Catalyzed 1,3-Dipolar Cycloaddition

This protocol is a general method for the synthesis of 3,5-disubstituted isoxazoles.[10]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Hydroxyimidoyl chloride (1.5 mmol)[3]

  • Copper catalyst (e.g., Cu/Graphene/Clay nanohybrid, 1-5 mol%)[10]

  • Base (e.g., NaHCO₃)

  • Solvent (e.g., H₂O/THF 1:1)[10]

Procedure:

  • To a solution of the terminal alkyne and hydroxyimidoyl chloride in the chosen solvent, add the copper catalyst and the base.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

For further detailed protocols and specific examples, consulting the primary literature is highly recommended.[5][11][12][13][14][15]

References

Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles, with a particular focus on controlling regioselectivity. Poor regioselectivity is a frequent hurdle, often leading to mixtures of 3,4- and 3,5-disubstituted isoxazoles or other regioisomeric products.[1][2] This guide is designed to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1][3] However, achieving high regioselectivity can be challenging. Here are several strategies to enhance the formation of the 3,5-isomer:

  • Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][3][4] This can be achieved using CuI or by generating the catalyst in situ from CuSO₄ and a reducing agent.[1] Ruthenium catalysts have also been employed for this purpose.[1][3]

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Less polar solvents may favor the formation of the 3,5-isomer.[1]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]

  • In situ Generation of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization.[1] Generating the nitrile oxide in situ at a low concentration can improve selectivity. This can be achieved by the slow addition of a base to a hydroximoyl halide precursor or by using an oxidant like N-chlorosuccinimide (NCS) with an aldoxime.[1]

Q2: I am trying to synthesize a 3,4-disubstituted this compound, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1] Here are some effective strategies:

  • Enamine-Based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[1][5][6] The enamine is typically formed from an aldehyde and a secondary amine (e.g., pyrrolidine).[1][5][6] This method has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1][5][6] Non-polar solvents generally provide higher yields in this reaction.[1][6]

  • Ruthenium Catalysis: Unlike copper catalysts that favor the 3,5-isomer, Ruthenium(II) catalysts can promote the formation of 3,4-disubstituted isoxazoles from terminal alkynes and nitrile oxides.[7]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine can be directed to form 3,4-disubstituted isoxazoles by using a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[2][7][8] The Lewis acid coordinates to a carbonyl group, directing the nucleophilic attack of hydroxylamine.[2]

  • Use of Internal Alkynes: While terminal alkynes heavily favor the 3,5-isomer, the use of internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

Q3: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A3: The regioselectivity of the Huisgen cycloaddition is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide (1,3-dipole) and the alkyne (dipolarophile), a concept often explained by Frontier Molecular Orbital (FMO) theory.[1]

  • Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1] For the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted this compound.[1] Electron-withdrawing groups on the alkyne can also influence the regiochemical outcome.[3]

  • Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state. This steric hindrance generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[1][3]

Q4: My this compound synthesis is resulting in low yields. What are the common causes and how can I improve the outcome?

A4: Low yields in this compound synthesis can be attributed to several factors. Here is a troubleshooting guide:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans.[1] To minimize this, generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the dipolarophile.[1] Using a large excess of the alkyne can also help, though it may not be cost-effective.[3]

  • Substrate Reactivity: Electron-poor alkynes may react sluggishly. The use of a catalyst, such as Cu(I), can often accelerate the reaction.[1] Steric hindrance on either the nitrile oxide or the alkyne can also significantly decrease the reaction rate.[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. For instance, non-polar solvents have been found to give higher yields in the enamine-based synthesis of 3,4-disubstituted isoxazoles.[1][5][6]

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice and stoichiometry of the base (e.g., triethylamine) are important.[1]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the nitrile oxide.[1] Optimization is key. Gentle heating or refluxing in a suitable solvent like ethanol is a common practice to improve sluggish reactions.[3]

  • Purification: Isoxazoles can sometimes be challenging to purify. Ensure that you are using appropriate chromatographic conditions.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to facilitate the comparison of different methodologies for controlling regioselectivity.

Table 1: Effect of Solvent on Regioselectivity in the Cyclocondensation of a β-Enamino Diketone with Hydroxylamine [2][8][9]

EntrySolventTemperature (°C)Regioisomeric Ratio (4,5-disubstituted : 3,4-disubstituted)Isolated Yield (%)
1EtOH2535:6573
2MeCN2565:3573
3EtOHRefluxFavors 3,4-disubstituted-
4MeCN25Favors 4,5-disubstituted-

Table 2: Effect of Lewis Acid (BF₃·OEt₂) on Regioselectivity in the Cyclocondensation of a β-Enamino Diketone with Hydroxylamine in MeCN [8]

EntryBF₃·OEt₂ (equiv.)Pyridine (equiv.)Regioisomeric Ratio (3,4-disubstituted : 4,5-disubstituted)Isolated Yield (%)
10.51.455:4575
21.01.470:3082
31.51.485:1585
42.01.490:1079

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [1][2]

This one-pot, three-step procedure utilizes a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes.

  • In situ Nitrile Oxide Generation: To a solution of the aldoxime (1.0 mmol) in a suitable solvent (e.g., THF), add a mild base (e.g., triethylamine, 1.2 mmol).

  • Catalyst Preparation: In a separate flask, prepare the copper(I) catalyst by adding a copper(II) source (e.g., CuSO₄·5H₂O, 0.05 mmol) and a reducing agent (e.g., sodium ascorbate, 0.1 mmol) to the solvent.

  • Cycloaddition: Add the terminal alkyne (1.0 mmol) to the catalyst mixture, followed by the dropwise addition of the in situ generated nitrile oxide solution.

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

Protocol 2: Metal-Free Synthesis of 3,4-Disubstituted Isoxazoles via Enamine Cycloaddition [1][5][6]

This method provides a highly regioselective route to 3,4-disubstituted isoxazoles.

  • Reactant Mixture: To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Base Addition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, quench the reaction mixture with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 3: Lewis Acid-Mediated Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones [2][8]

This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation.

  • Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).

  • Lewis Acid Addition: Cool the mixture in an ice bath and add BF₃·OEt₂ (1.0 mmol, 2.0 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

Visual Guides

Reaction_Mechanism cluster_start Starting Materials cluster_products Possible Regioisomers Nitrile Oxide R1-C≡N⁺-O⁻ Cycloaddition 1,3-Dipolar Cycloaddition Nitrile Oxide->Cycloaddition Terminal Alkyne R2-C≡C-H Terminal Alkyne->Cycloaddition 3,5-Isoxazole < 3,5-disubstituted > 3,4-Isoxazole < 3,4-disubstituted > Cycloaddition->3,5-Isoxazole Favored (Electronic/Steric Control) Cycloaddition->3,4-Isoxazole Disfavored

Caption: Regioselectivity in the 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne.

Troubleshooting_Workflow start Poor Regioselectivity Observed q1 Desired Isomer? start->q1 p_35 Strategies for 3,5-Isomer q1->p_35 3,5-disubstituted p_34 Strategies for 3,4-Isomer q1->p_34 3,4-disubstituted s_35 Use Cu(I) Catalyst Lower Temperature Less Polar Solvent In situ Nitrile Oxide Generation p_35->s_35 s_34 Use Ru(II) Catalyst Enamine Cycloaddition Lewis Acid with β-Enamino Diketone p_34->s_34 end Improved Regioselectivity s_35->end s_34->end FMO_Interaction cluster_alkyne Terminal Alkyne cluster_nitrile_oxide Nitrile Oxide homo_alkyne HOMO lumo_no LUMO homo_alkyne->lumo_no Large Coefficient Overlap lumo_alkyne LUMO homo_no HOMO interaction Dominant Interaction (Favors 3,5-isomer)

References

Technical Support Center: Optimizing Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isoxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yield

Q: My this compound synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, decomposition of starting materials or products, and competing side reactions. Here's a systematic approach to troubleshoot and improve your yield:

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed verify_materials Verify Starting Material Purity & Stability start->verify_materials optimize_conditions Optimize Reaction Conditions verify_materials->optimize_conditions If materials are pure sub_conditions Temperature Solvent Catalyst Stoichiometry optimize_conditions->sub_conditions check_side_reactions Investigate Side Reactions sub_side_reactions Furoxan Dimerization Polymerization Decomposition check_side_reactions->sub_side_reactions purification Review Purification Method yield_improved Yield Improved purification->yield_improved sub_conditions->check_side_reactions If yield is still low sub_side_reactions->purification If side reactions are minimized

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Reaction Conditions Optimization:

  • Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may lead to decomposition or the formation of polymeric byproducts (resinification), while low temperatures can result in sluggish or incomplete reactions.[1] It is crucial to screen a range of temperatures to find the optimal balance for your specific substrates.[1]

  • Solvent: The choice of solvent can significantly impact reaction rates and yields. For instance, in the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride, using ethanol as a solvent under ultrasound irradiation has been shown to produce higher yields (84-96%) compared to reactions without ultrasound (56-80%).[1]

  • Catalyst: The use of a catalyst can dramatically improve yields. For example, a one-pot, three-component synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one derivatives using Fe₃O₄@MAP-SO₃H as a catalyst under ultrasound irradiation in an ethanol-water medium can achieve yields as high as 92%.[1]

  • Reagent Stoichiometry: In 1,3-dipolar cycloadditions involving in situ generated nitrile oxides, dimerization of the nitrile oxide to form furoxan is a common side reaction that lowers the yield of the desired this compound. Using a slight excess (e.g., 1.5 equivalents) of the nitrile oxide precursor (like hydroxyimidoyl chloride) can help to outcompete the dimerization reaction.[1]

Alternative Energy Sources:

  • Ultrasound Irradiation: Sonication can enhance reaction rates and yields by promoting better mixing and mass transfer. In several reported cases, ultrasound-assisted synthesis has led to significantly higher yields and shorter reaction times compared to conventional heating.[1]

  • Microwave Irradiation: Microwave-assisted synthesis is another effective technique to improve yields and reduce reaction times. For instance, the microwave-assisted 1,3-dipolar cycloaddition of aldoximes has been reported to produce isoxazoline derivatives with yields ranging from 56% to 70%.[1]

MethodCatalystSolventYield (%)Reference
UltrasoundFe₃O₄@MAP-SO₃HEthanol-Water92[1]
UltrasoundNoneEthanol84-96[1]
Conventional HeatingNoneEthanol56-80[1]
MicrowaveNoneNot Specified56-70[1]

2. Formation of Regioisomers

Q: My reaction is producing a mixture of this compound regioisomers. How can I control the regioselectivity?

A: The formation of regioisomeric mixtures is a frequent issue in this compound synthesis, particularly in the Claisen condensation of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine and in 1,3-dipolar cycloadditions.[1] The regiochemical outcome can be controlled by carefully selecting the reaction conditions and modifying the substrates.[1]

Control in Claisen-type Condensations:

  • pH Control: The pH of the reaction medium can be a key factor in determining the regioselectivity. A systematic screening of pH conditions is recommended to find the optimal value for the desired isomer.[1]

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experimenting with a range of solvents from polar to non-polar is advised.

Control in 1,3-Dipolar Cycloadditions:

  • Catalysis: The use of a copper(I) catalyst, often in the form of CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2] Ruthenium catalysts have also been employed for this purpose.[2]

  • Steric and Electronic Effects: The regioselectivity is governed by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne. Large, bulky groups will tend to be positioned away from each other in the transition state.[2] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[2]

If controlling the reaction to produce a single isomer is not feasible, separation of the regioisomeric mixture is necessary. Techniques such as column chromatography or recrystallization can be effective.[1]

3. Furoxan Byproduct Formation

Q: I am observing a significant amount of furoxan byproduct in my 1,3-dipolar cycloaddition reaction. How can I minimize its formation?

A: Furoxans (1,2,5-oxadiazole-2-oxides) are common byproducts in this compound syntheses that proceed via in situ generated nitrile oxides. They are formed by the dimerization of the nitrile oxide. To minimize furoxan formation, consider the following strategies:

Strategies to Minimize Furoxan Formation

Furoxan_Minimization start Furoxan Byproduct Observed control_concentration Control Nitrile Oxide Concentration start->control_concentration sub_concentration Slow in situ generation Slow addition of precursor Use excess alkyne control_concentration->sub_concentration optimize_conditions Optimize Reaction Conditions sub_conditions Lower Temperature Solvent Screening optimize_conditions->sub_conditions furoxan_minimized Furoxan Minimized sub_concentration->optimize_conditions sub_conditions->furoxan_minimized

Caption: Strategies for minimizing furoxan byproduct formation.

  • Control Nitrile Oxide Concentration: The dimerization is a second-order reaction with respect to the nitrile oxide. Therefore, keeping the concentration of the free nitrile oxide low throughout the reaction is key.[1] This can be achieved by:

    • Slow in situ generation: Generate the nitrile oxide slowly in the presence of the alkyne.

    • Slow addition: If not generated in situ, add the nitrile oxide precursor slowly to the reaction mixture.[3]

    • Excess alkyne: Using a large excess of the alkyne can help it outcompete the dimerization reaction.[3]

  • Temperature: The rate of dimerization can be temperature-dependent. Experiment with different temperatures to find conditions that favor the cycloaddition reaction.[1]

  • Solvent: The choice of solvent can influence the relative rates of the desired reaction and the side reaction.[1]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted for the synthesis of 3,5-disubstituted isoxazoles via a one-pot reaction from an aldehyde.

Materials:

  • Aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1.1 mmol)

  • Terminal alkyne (1 mmol)

  • Copper(II) sulfate pentahydrate (0.05 mmol)

  • Sodium ascorbate (0.1 mmol)

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • Oxime Formation: To a solution of the aldehyde (1 mmol) in a 1:1 mixture of t-BuOH and water (4 mL), add hydroxylamine hydrochloride (1.1 mmol). Stir at room temperature for 1 hour.[1]

  • Nitrile Oxide Generation and Cycloaddition: To the above mixture, add the terminal alkyne (1 mmol), sodium ascorbate (0.1 mmol), and copper(II) sulfate pentahydrate (0.05 mmol). Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones

This protocol describes the synthesis of 3,4-disubstituted isoxazoles, a more challenging regioisomer to obtain.[2]

Materials:

  • β-Enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.)

  • Pyridine (0.7 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.)

  • Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).[2]

  • Reaction: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol) dropwise at room temperature. Stir the reaction mixture at room temperature and monitor by TLC.[2]

  • Work-up: Once the reaction is complete, quench with water and extract with ethyl acetate.[2] The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography.

References

Technical Support Center: Purification of Polar Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar isoxazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: My polar this compound compound shows poor retention and elutes in the void volume on my C18 reversed-phase HPLC column. What should I do?

A: This is a common issue when dealing with highly polar molecules. The nonpolar nature of the C18 stationary phase has minimal interaction with your polar this compound, leading to no retention.[1][2] You have several alternative strategies to consider:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds.[3][4] It utilizes a polar stationary phase (e.g., silica, diol, or amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[3] This creates a water-enriched layer on the stationary phase surface, allowing for partitioning of polar analytes.[3]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with both reversed-phase and ion-exchange functionalities.[5][6][7] This dual retention mechanism can significantly enhance the retention of polar and ionizable isoxazoles.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of polar molecules.[8][9][10] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[9] SFC can offer fast and efficient separations.[8]

Q2: I am observing significant peak tailing and streaking of my this compound compound on a silica gel column during flash chromatography. What is causing this and how can I fix it?

A: Peak tailing and streaking on silica gel often indicate strong, undesirable interactions between your polar this compound and the acidic silanol groups on the silica surface.[11][12] This is particularly common for basic this compound derivatives. Here are some troubleshooting steps:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: To mitigate the interaction with acidic silanols, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system.[12][13] Typically, 0.1-1% is sufficient.

    • Increase Solvent Polarity: A more polar solvent system, such as a gradient of methanol in dichloromethane (DCM), can help to elute the compound more effectively and reduce tailing.[13][14]

  • Alternative Stationary Phases:

    • Alumina: For basic compounds, switching to an alumina column can be beneficial as it has a more basic surface.[13]

    • Bonded Phases: Consider using polar bonded silica gels like amino or diol phases.[13][15]

  • Sample Overload: Ensure you are not overloading the column, as this can also lead to peak distortion.[13]

Q3: My this compound compound seems to be degrading on the silica gel column. How can I confirm this and what are the alternatives?

A: this compound rings can be sensitive to acidic conditions, and the acidic nature of silica gel can potentially cause degradation.[16] Some isoxazoles are also known to be thermally labile.[17]

  • Stability Check: To check for on-column degradation, spot your purified compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots, your compound is likely unstable on silica.

  • Deactivating Silica Gel: You can reduce the acidity of silica gel by treating it with a base like triethylamine before packing the column.

  • Alternative Purification Techniques:

    • Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is an excellent, non-chromatographic purification method that avoids interaction with stationary phases.[18][19][20]

    • Preparative TLC: For small amounts, preparative thin-layer chromatography can be a quick alternative.

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 column with a neutral or slightly basic mobile phase might be a viable option.

Troubleshooting Guides

Guide 1: Poor Separation of this compound Regioisomers

The separation of regioisomers, such as 3,5-disubstituted and 3,4-disubstituted isoxazoles, can be a significant challenge due to their similar polarities.[18][21]

ProblemPossible CauseSuggested Solution
Co-elution of regioisomers Insufficient selectivity of the chromatographic system.Optimize Mobile Phase: Carefully screen different solvent systems. A shallow gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.[21] Change Stationary Phase: If optimizing the mobile phase is unsuccessful, switch to a stationary phase with different selectivity. For example, if you are using silica, try a cyano or phenyl-bonded phase. Consider HILIC or MMC: These techniques often provide alternative selectivity compared to traditional normal-phase or reversed-phase chromatography.[5]
Inadequate resolution for preparative separation Peak broadening and overlap.Optimize Loading: Reduce the amount of sample loaded onto the column.[22] Improve Column Efficiency: Ensure the column is packed well. For HPLC, consider using a column with smaller particle size for higher efficiency.[1]
Guide 2: Product is a Non-Crystalline Oil or Gummy Solid After Purification

Even after successful chromatographic separation, obtaining a pure, solid product can be challenging.

ProblemPossible CauseSuggested Solution
Product is an oil after solvent removal Residual solvents or inherent property of the compound.High-Vacuum Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. Solvent Trituration: Add a non-solvent (a solvent in which your compound is insoluble) to the oil and sonicate. This can sometimes induce precipitation or crystallization. Common choices include hexanes or diethyl ether.
Gummy or waxy solid Amorphous solid or presence of impurities.Recrystallization Attempts: Screen a wide range of solvents and solvent mixtures for recrystallization.[19][23][24] Start with a small amount of material to find a suitable system. Freeze-Drying (Lyophilization): If the compound is soluble in water or another suitable solvent, freeze-drying can yield a solid powder.

Experimental Protocols

Protocol 1: General Method for HILIC Separation of Polar Isoxazoles

This protocol provides a starting point for developing a HILIC method for the purification of polar this compound compounds.[3][4]

  • Column Selection: Choose a HILIC stationary phase. Common choices include bare silica, amide, or diol columns.

  • Mobile Phase Preparation:

    • Solvent A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate or Ammonium Formate.

    • Solvent B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate or Ammonium Formate.

  • Gradient Elution:

    • Start with a high percentage of Solvent A (e.g., 95-100%) to ensure retention of the polar this compound.

    • Run a linear gradient to increase the percentage of Solvent B to elute the compound. A typical gradient might be from 5% to 50% B over 15-20 minutes.

    • Equilibrate the column with the initial mobile phase composition for at least 5-10 column volumes before the next injection.

  • Detection: UV detection is commonly used. If a mass spectrometer is available, HILIC is highly compatible with ESI-MS.[3]

Protocol 2: Screening for a Recrystallization Solvent

This protocol outlines a systematic approach to finding a suitable solvent for the recrystallization of a solid this compound compound.[19]

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

  • Small-Scale Solubility Test:

    • Place a small amount of your crude solid (a few milligrams) into several test tubes.

    • Add a few drops of a single solvent to each test tube at room temperature. Observe if the solid dissolves.

    • If the solid does not dissolve at room temperature, gently heat the test tube. If it dissolves when hot, it is a potential candidate for single-solvent recrystallization.

    • If the solid is very soluble at room temperature in one solvent (e.g., DCM) and insoluble in another (e.g., hexane), this pair is a candidate for a two-solvent recrystallization.

  • Recrystallization Procedure (Single Solvent):

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallization Procedure (Two Solvents):

    • Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature.

    • Slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to form crystals.

    • Collect the crystals as described above.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Chromatographic Separation of Polar Isoxazoles start Start: Poor Separation/ Peak Tailing check_overload Is the column overloaded? start->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes check_solvent Is the mobile phase optimized? check_overload->check_solvent No reduce_load->check_solvent modify_solvent Modify Mobile Phase: - Adjust Polarity - Add Modifier (e.g., TEA, NH4OH) check_solvent->modify_solvent No end_good Successful Purification check_solvent->end_good Yes check_stationary_phase Is silica the right stationary phase? modify_solvent->check_stationary_phase Still Poor modify_solvent->end_good change_stationary_phase Change Stationary Phase: - Alumina (for basic compounds) - Bonded Phases (Amino, Diol) check_stationary_phase->change_stationary_phase No consider_alt_chrom Consider Advanced Techniques check_stationary_phase->consider_alt_chrom Yes, still issues change_stationary_phase->end_good end_bad Further Optimization Needed change_stationary_phase->end_bad Still Poor hilic HILIC consider_alt_chrom->hilic mmc Mixed-Mode Chromatography consider_alt_chrom->mmc sfc SFC consider_alt_chrom->sfc hilic->end_good mmc->end_good sfc->end_good Purification_Strategy_Selection Selection of Purification Strategy for Polar Isoxazoles start Start: Crude Polar This compound Compound is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->chromatography No is_ionizable Is the compound ionizable? chromatography->is_ionizable mmc_sfc Consider Mixed-Mode Chromatography or SFC is_ionizable->mmc_sfc Yes hilic_normal Consider HILIC or Modified Normal-Phase is_ionizable->hilic_normal No mmc_sfc->pure_solid hilic_normal->pure_solid

References

Technical Support Center: Enhancing the Stability of Isoxazole-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with isoxazole-containing molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing compound is degrading during storage in solution. What are the likely causes?

A1: The stability of the this compound ring in solution is significantly influenced by pH and temperature.[1] The N-O bond within the this compound ring is often the most susceptible point for cleavage, leading to degradation.[1][2][3] Degradation is often accelerated under basic conditions and at elevated temperatures.[1][4] Some this compound derivatives also show instability in acidic conditions.[5][6]

Q2: How can I improve the stability of my this compound-containing molecule?

A2: Several strategies can be employed to enhance stability:

  • pH Optimization: If possible, adjust the pH of your solution to a range where the molecule exhibits maximum stability. For some related heterocyclic compounds, a pH range of 3-5 has been shown to be optimal.[7]

  • Temperature Control: Store solutions at lower temperatures to reduce the rate of degradation.

  • Structural Modification: The introduction of specific substituents on the this compound ring can improve stability.[2][3][8] Consider synthesizing analogs with different substitution patterns. For example, studies have shown that the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring can enhance the biological activity of certain this compound derivatives, which may correlate with improved stability in biological assays.[8]

  • Excipient Formulation: For in vivo studies or drug formulation, consider using excipients like cyclodextrins or surfactants to protect the this compound ring.[9]

Q3: What are the common degradation products of this compound-containing molecules?

A3: The degradation products can vary depending on the starting molecule and the degradation conditions. A common degradation pathway involves the cleavage of the N-O bond.[1][4] For example, the anti-inflammatory drug Leflunomide undergoes this compound ring opening to form its active metabolite, A771726.[4] In other cases, degradation in acidic or neutral pH can yield smaller molecules like ketones, ammonia, and hydroxylamine.[6] Under the influence of heat or light, isoxazoles can also rearrange to their more stable oxazole isomers.[1]

Troubleshooting Guides

Issue 1: Rapid degradation of the compound observed during in vitro assays.
Possible Cause Troubleshooting Step
Unfavorable pH of the assay buffer Determine the pH-rate profile of your compound to identify the pH of maximum stability. If the assay allows, adjust the buffer pH accordingly.
Elevated temperature of the assay If the biological target is stable at lower temperatures, consider running the assay at a reduced temperature to minimize degradation.
Photodegradation Protect the compound from light during the experiment by using amber-colored vials or working under low-light conditions.
Issue 2: Poor recovery of the compound after purification by chromatography.
Possible Cause Troubleshooting Step
On-column degradation The stationary phase (e.g., silica gel) can be acidic and may cause degradation. Try using a different stationary phase or neutralizing the silica gel with a base like triethylamine before use.
Solvent-induced degradation The solvents used for chromatography may not be optimal for stability. Screen different solvent systems to find one that minimizes degradation.

Quantitative Data on this compound Stability

The stability of this compound-containing molecules is highly dependent on their specific structure and the experimental conditions. Below are examples of quantitative data from studies on the stability of different this compound derivatives.

Table 1: pH and Temperature Stability of Leflunomide [4]

pHTemperature (°C)Apparent Half-life (t½)
4.025Stable
7.425Stable
10.0256.0 hours
4.037Stable
7.4377.4 hours
10.0371.2 hours

Table 2: Degradation Kinetics of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone in Aqueous Solution at 35°C [5]

ParameterValue
Hydrogen ion catalytic rate constant (kH)0.901 M⁻¹ h⁻¹
Water catalytic rate constant (k₀)1.34 x 10⁻³ h⁻¹

Table 3: Activation Energy for Degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone [6]

ParameterValue
Activation Energy (Ea)17.8 ± 0.3 kcal/mol

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability

This protocol is adapted from a study on the stability of Leflunomide.[4]

Objective: To determine the stability of an this compound-containing compound at different pH values.

Materials:

  • This compound-containing compound

  • Methanol or other suitable organic solvent

  • pH buffers (e.g., pH 4.0, 7.4, 10.0)

  • Acetonitrile

  • Internal standard for LC/MS-MS analysis

  • Shaking water bath

  • LC/MS-MS system

Procedure:

  • Prepare a stock solution of the this compound-containing compound in methanol.

  • In separate vials, add an aliquot of the stock solution to each of the pH buffers to reach the desired final concentration.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaking water bath.

  • At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each vial.

  • Quench the reaction by adding the aliquot to acetonitrile containing a known concentration of an internal standard.

  • Analyze the samples by LC/MS-MS to determine the concentration of the remaining parent compound.

  • Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics and half-life.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution dilute Dilute in pH Buffers stock->dilute incubate Incubate at Constant Temperature dilute->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench lcms LC/MS-MS Analysis quench->lcms plot Plot Concentration vs. Time lcms->plot kinetics Determine Kinetics and Half-life plot->kinetics

Caption: Workflow for determining the pH-dependent stability of an this compound-containing molecule.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Degradation Products This compound This compound-Containing Molecule Basic Basic pH / High Temp This compound->Basic N-O Bond Cleavage Acidic Acidic pH This compound->Acidic Hydrolysis Light Heat / Light This compound->Light Rearrangement RingOpening Ring-Opened Products (e.g., α-cyanoenol) Basic->RingOpening Fragments Small Molecule Fragments (e.g., Ketones, Ammonia) Acidic->Fragments Isomer Oxazole Isomer Light->Isomer

Caption: Common degradation pathways for this compound-containing molecules.

References

common side reactions in isoxazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during this compound synthesis in a question-and-answer format.

Issue 1: Poor Regioselectivity in this compound Synthesis from 1,3-Dicarbonyl Compounds

Q: My reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine is producing a mixture of regioisomers. How can I control the regioselectivity?

A: This is a classic challenge in this compound synthesis, often referred to as the Claisen this compound synthesis.[1] The reaction can proceed through two different pathways depending on which carbonyl group of the dicarbonyl compound is initially attacked by hydroxylamine, leading to a mixture of this compound regioisomers.[2] Here are several strategies to improve regioselectivity:

  • Substrate Modification with β-Enamino Diketones: A highly effective method is to convert the 1,3-dicarbonyl into a β-enamino diketone. The enamine group directs the initial nucleophilic attack of hydroxylamine to the ketone carbonyl, leading to the preferential formation of a single regioisomer.[2][3]

  • Solvent Selection: The choice of solvent can significantly influence the regiochemical outcome. For the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile can favor the other.[3]

  • Use of Lewis Acids: Lewis acids such as Boron Trifluoride diethyl etherate (BF₃·OEt₂) can be employed to activate one of the carbonyl groups, thereby directing the regiochemistry of the reaction.[3] The amount of Lewis acid used can also impact the selectivity.[3]

  • pH and Temperature Control: In some cases, adjusting the pH and reaction temperature can influence the ratio of regioisomers formed.[4]

Issue 2: Low Yields and Side Reactions in 1,3-Dipolar Cycloaddition

Q: I am performing a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, but my yields are low and I'm observing byproducts. What are the common causes and how can I improve the reaction?

A: Low yields in this reaction are often due to the instability of the nitrile oxide intermediate, which can undergo side reactions. Here's a troubleshooting guide:

  • Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is a common side reaction that reduces the yield of the desired this compound.[5]

    • Solution: Generate the nitrile oxide in situ at a low temperature in the presence of the alkyne. This ensures that the nitrile oxide reacts promptly with the dipolarophile as it is formed, minimizing the opportunity for dimerization. Using a slight excess of the nitrile oxide precursor can also help.[5]

  • Decomposition of Starting Materials: High temperatures can lead to the decomposition of both the nitrile oxide and the alkyne.

    • Solution: Screen a range of temperatures to find the optimal balance for your specific substrates.[5]

  • Slow Reaction Rate: Electron-poor or sterically hindered alkynes may react sluggishly with the nitrile oxide.

    • Solution: The use of a copper(I) catalyst can significantly accelerate the reaction.[6] For sterically hindered substrates, increasing the reaction time and/or temperature might be necessary.

  • Bis-Adduct Formation: If the starting material contains more than one alkyne or nitrile oxide precursor, the formation of bis-isoxazole products can occur.

    • Solution: To favor the formation of the mono-adduct, use a significant excess of the other reactant (either the alkyne or the nitrile oxide precursor). Careful control of stoichiometry is key.

Issue 3: Difficulty in Synthesizing 3,4-Disubstituted Isoxazoles

Q: I am trying to synthesize a 3,4-disubstituted this compound, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

A: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts. Here are some effective strategies:

  • Enamine-Based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles, with yields reported to be as high as 99%.[7]

  • Intramolecular Cycloaddition: If the alkyne and nitrile oxide precursor are part of the same molecule, an intramolecular 1,3-dipolar cycloaddition can be used to form a fused ring system containing a 3,4-disubstituted this compound.

  • Use of Internal Alkynes: While terminal alkynes strongly favor the formation of the 3,5-isomer, the use of internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.

Issue 4: Product Purification Challenges

Q: I have a mixture of this compound regioisomers. How can I separate them?

A: Separating regioisomers can be challenging due to their similar physical properties. Here are some common purification strategies:

  • Column Chromatography: This is the most common method for separating this compound products. Careful optimization of the eluent system (e.g., mixtures of hexane and ethyl acetate) is crucial.[8] For very similar isomers, high-performance liquid chromatography (HPLC) may be necessary.[8]

  • Recrystallization: If the regioisomers are solid and have different solubilities in a particular solvent, recrystallization can be an effective purification method.[5] This involves dissolving the mixture in a hot solvent and allowing it to cool slowly, which may lead to the crystallization of the less soluble isomer.

Data Presentation: Quantitative Comparison of Synthesis Methods

The following tables summarize quantitative data from various studies to provide a clear comparison of different synthetic approaches.

Table 1: Regioselectivity in the Synthesis of Isoxazoles from a β-Enamino Diketone [3]

EntrySolventAdditiveTemperatureRatio (2a:3a)Total Yield (%)
1EtOH-Room Temp33:6785
2MeCN-Room Temp45:5582
3EtOHPyridineRoom Temp40:6080
4MeCNPyridineRoom Temp60:4079
5EtOH-Reflux25:7588

Reaction conditions: β-enamino diketone (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), solvent (4 mL).

Table 2: Effect of Lewis Acid on Regioselectivity [3]

EntryBF₃·OEt₂ (equiv.)SolventAdditiveRatio (4a:5a)Total Yield (%)
10.5MeCN-55:4575
21.0MeCN-70:3080
31.5MeCN-85:1582
42.0MeCNPyridine90:1079

Reaction conditions: β-enamino diketone (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), room temperature, solvent (4 mL).

Table 3: Yields of 3,4-Disubstituted Isoxazoles via Enamine-Triggered [3+2] Cycloaddition [7]

Aldehyde SubstituentN-hydroxyimidoyl chloride SubstituentYield (%)
PhenylPhenyl95
4-Chlorophenyl4-Nitrophenyl99
2-Naphthyl4-Methoxyphenyl92
CyclohexylPhenyl85

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,4-Disubstituted this compound using a Lewis Acid [3]

This protocol describes the regioselective synthesis of a 3,4-disubstituted this compound from a β-enamino diketone using BF₃·OEt₂.

  • Reactant Mixture: In a round-bottom flask, dissolve the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) in acetonitrile (4 mL).

  • Additive: Add pyridine (0.7 mmol, 1.4 equiv.) to the mixture.

  • Lewis Acid Addition: Cool the mixture in an ice bath. Slowly add BF₃·OEt₂ (1.0 mmol, 2.0 equiv.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted this compound [6]

This one-pot, three-step procedure is for the synthesis of 3,5-disubstituted isoxazoles.

  • Oxime Formation: To a solution of an aldehyde (1 mmol) in a 1:1 mixture of t-BuOH and water (4 mL), add hydroxylamine hydrochloride (1.1 mmol). Stir at room temperature for 1 hour.

  • Nitrile Oxide Generation and Cycloaddition: To the above mixture, add the terminal alkyne (1 mmol), sodium ascorbate (0.1 mmol), and copper(II) sulfate pentahydrate (0.05 mmol).

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Metal-Free Synthesis of a 3,4-Disubstituted this compound via Enamine [3+2] Cycloaddition [7]

  • Reactant Mixture: To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Base Addition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then oxidized (e.g., with an appropriate oxidizing agent) and purified by column chromatography to yield the 3,4-disubstituted this compound.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting this compound synthesis.

troubleshooting_regioselectivity start Problem: Mixture of Regioisomers substrate Modify Substrate: Use β-Enamino Diketone start->substrate conditions Optimize Conditions start->conditions outcome Desired Regioisomer substrate->outcome solvent Vary Solvent (e.g., EtOH vs. MeCN) conditions->solvent lewis_acid Add Lewis Acid (e.g., BF₃·OEt₂) conditions->lewis_acid temp_ph Adjust Temperature & pH conditions->temp_ph solvent->outcome lewis_acid->outcome temp_ph->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

avoiding_nitrile_oxide_dimerization problem Problem: Low Yield due to Nitrile Oxide Dimerization (Furoxan Formation) strategy1 In Situ Generation of Nitrile Oxide problem->strategy1 strategy2 Control Reaction Temperature problem->strategy2 strategy3 Use Excess Dipolarophile problem->strategy3 solution Solution: Minimize Dimerization strategy1->solution strategy2->solution strategy3->solution

Caption: Strategies to avoid nitrile oxide dimerization.

experimental_workflow_cu_catalyzed cluster_prep Preparation cluster_reaction Cycloaddition cluster_workup Work-up & Purification aldehyde Aldehyde oxime In Situ Oxime Formation aldehyde->oxime hydroxylamine Hydroxylamine HCl hydroxylamine->oxime cycloaddition 1,3-Dipolar Cycloaddition oxime->cycloaddition alkyne Terminal Alkyne alkyne->cycloaddition catalyst Cu(II) Sulfate / Sodium Ascorbate catalyst->cycloaddition extraction Aqueous Work-up & Extraction cycloaddition->extraction purification Column Chromatography extraction->purification product 3,5-Disubstituted this compound purification->product

Caption: Workflow for copper-catalyzed this compound synthesis.

References

Technical Support Center: Strategies for the Scale-Up of Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on scaling up isoxazole synthesis. Below you will find troubleshooting guides for common issues encountered during scale-up, frequently asked questions, detailed experimental protocols, and process safety considerations to ensure a safe and efficient transition from lab to pilot or industrial scale.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Question: My this compound synthesis reaction is suffering from a low yield upon scaling up. What are the common causes and how can I improve it?

Answer: Low yields during the scale-up of this compound synthesis can be attributed to several factors that are often less pronounced at the lab scale. Key areas to investigate include:

  • Heat Transfer and Thermal Management: Exothermic reactions that are easily controlled in a small flask can lead to thermal runaway in a large reactor due to the lower surface-area-to-volume ratio.[1] This can cause decomposition of starting materials, intermediates, or the final product.

    • Solution: Implement robust temperature control with a jacketed reactor and appropriate cooling systems. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is crucial to understand the reaction's thermal profile.[1] Consider a slower, controlled addition of reagents over a longer period to manage heat evolution.[1]

  • Mixing Efficiency: Inadequate mixing in large reactors can create localized "hot spots" or areas of high reactant concentration, leading to increased byproduct formation and incomplete conversion.[1]

    • Solution: Optimize the reactor geometry, impeller type, and stirring speed to ensure homogeneity of the reaction mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for designing an effective mixing strategy at scale.

  • Byproduct Formation: The dimerization of in situ generated nitrile oxides to form furoxans is a common side reaction that can significantly reduce the yield of the desired this compound.[2]

    • Solution: Maintain a low concentration of the nitrile oxide intermediate by generating it in situ and ensuring it reacts quickly with the dipolarophile.[2] Using a slight excess of the alkyne can also help favor the desired cycloaddition over dimerization.

  • Stability of Reagents and Intermediates: Some reagents and intermediates in this compound synthesis can be unstable, and their decomposition can be exacerbated by longer reaction times or higher temperatures often encountered during scale-up.

    • Solution: Use high-purity starting materials. If generating unstable intermediates like nitrile oxides, ensure they are consumed immediately. Flow chemistry can be an excellent strategy to minimize the residence time of unstable species.[2]

Question: I am observing a significant formation of regioisomers in my scaled-up this compound synthesis. How can I improve regioselectivity?

Answer: Controlling regioselectivity is a critical challenge in this compound synthesis, particularly in 1,3-dipolar cycloadditions and condensations with unsymmetrical 1,3-dicarbonyl compounds.[3] Strategies to enhance regioselectivity at scale include:

  • Catalyst Selection: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[4]

    • Solution: Implement a copper(I)-catalyzed reaction protocol. Ensure efficient catalyst activity and turnover by carefully controlling reaction conditions and minimizing catalyst deactivation.

  • Solvent Effects: The polarity of the solvent can influence the regiochemical outcome of the reaction.

    • Solution: Conduct a solvent screen at a smaller scale to identify the optimal solvent for your specific substrates. Less polar solvents may favor the desired isomer in some cases.[2]

  • pH Control: In condensation reactions of 1,3-dicarbonyls with hydroxylamine, the pH of the reaction medium can be a determining factor for regioselectivity.

    • Solution: Carefully control the pH of the reaction mixture. A systematic screening of pH conditions is recommended to identify the optimal range for the desired regioisomer.

  • Alternative Synthetic Routes: If controlling regioselectivity in your current route proves difficult at scale, consider alternative strategies that offer inherent regiocontrol.

    • Solution: Explore methods such as the enamine-based [3+2] cycloaddition for the synthesis of 3,4-disubstituted isoxazoles or the cyclocondensation of β-enamino diketones with hydroxylamine, which can be tuned to favor specific regioisomers.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound synthesis, particularly when generating nitrile oxides?

A1: The in situ generation of nitrile oxides is a common and powerful method for this compound synthesis, but it presents significant safety challenges at scale. Nitrile oxides can be unstable and potentially explosive. Key safety considerations include:

  • Thermal Stability: Understand the thermal stability of the nitrile oxide and its precursors. Perform thermal hazard analysis (e.g., DSC) to determine decomposition temperatures and energies.[1]

  • Controlled Generation: Generate the nitrile oxide in situ at a low temperature and ensure it is consumed immediately by the dipolarophile to prevent accumulation.

  • Reagent Selection: Use milder and more controlled methods for nitrile oxide generation where possible.

  • Process Safety Management: Implement robust process safety protocols, including pressure relief systems, emergency cooling, and remote monitoring for large-scale reactors.

Q2: How can I effectively monitor the progress of my scaled-up this compound synthesis?

A2: Real-time reaction monitoring is crucial for ensuring consistency, optimizing yield, and maintaining safety during scale-up. Suitable Process Analytical Technology (PAT) includes:

  • In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products.

  • Chromatography: At-line or on-line High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction progress and impurity profile.

  • Temperature and Pressure Sensors: Continuous monitoring of temperature and pressure is essential for safety, especially for exothermic reactions.

Q3: What are the most effective methods for purifying isoxazoles on a large scale?

A3: The choice of purification method depends on the physical properties of the this compound derivative and the nature of the impurities. Common large-scale purification techniques include:

  • Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method. Careful selection of the solvent system is key to achieving high purity and yield.

  • Distillation: For liquid isoxazoles, fractional distillation under reduced pressure can be an effective method for separating the product from non-volatile impurities and solvents.

  • Chromatography: While preparative column chromatography can be used, it is often less economical for very large quantities. However, it may be necessary for high-purity applications or for separating closely related isomers.

Quantitative Data

The following tables summarize quantitative data on the yield of this compound synthesis under different conditions, providing a basis for comparison of various synthetic strategies.

Table 1: Comparison of Yields for 3,5-Disubstituted this compound Synthesis via 1,3-Dipolar Cycloaddition

EntryDipolarophileNitrile Oxide PrecursorCatalyst/ConditionsSolventTime (h)Yield (%)Reference
1PhenylacetyleneBenzaldehyde OximeChloramine-T, Cu(I) (optional)DNA-H₂O485[6]
21-OctyneOctanal OximeNCS, PyridineDCM1278[7]
3PhenylacetyleneEthyl 2-chloro-2-(hydroxyimino)acetateCu/Al₂O₃, Ball-millingSolvent-free0.592[8]
4Propargyl alcohol4-Chlorobenzaldehyde OximeUltrasound (40 kHz)Water191[3]

Table 2: Impact of Reaction Conditions on Regioselectivity in the Condensation of a β-Enamino Diketone with Hydroxylamine

EntrySolventAdditiveTemperature (°C)Ratio of Regioisomers (A:B)Total Yield (%)Reference
1EthanolNoneReflux1:185[5]
2AcetonitrileNoneReflux4:182[5]
3AcetonitrilePyridineRoom Temp>19:190[5]
4AcetonitrileBF₃·OEt₂Room Temp1:>1988[5]

Experimental Protocols

Below are detailed methodologies for key this compound synthesis reactions, with considerations for scale-up.

Protocol 1: Scalable Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazoles

This one-pot, three-step procedure is suitable for the synthesis of 3,5-disubstituted isoxazoles and has been performed on a gram scale.

  • Step 1: Oxime Formation

    • To a solution of an aldehyde (1.0 equiv) in a 1:1 mixture of t-BuOH and water (4 mL per mmol of aldehyde), add hydroxylamine hydrochloride (1.1 equiv).

    • Stir the mixture at room temperature for 1 hour.

  • Step 2: Nitrile Oxide Generation and Cycloaddition

    • To the above mixture, add the terminal alkyne (1.0 equiv), sodium ascorbate (0.1 equiv), and copper(II) sulfate pentahydrate (0.05 equiv).

    • Stir the reaction at room temperature and monitor by TLC or HPLC.

  • Step 3: Work-up and Purification

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Add distilled water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • The crude product can be purified by column chromatography on silica gel or by crystallization.

  • Scale-Up Considerations:

    • Heat Management: The reaction is generally exothermic. For larger scales, ensure adequate cooling and consider a controlled, slow addition of the copper catalyst or the alkyne.

    • Mixing: Ensure efficient stirring to maintain a homogeneous mixture, especially as the product may precipitate.

    • Work-up: For large-scale extractions, consider using a continuous liquid-liquid extractor.

Protocol 2: Scalable Synthesis of 3,4-Disubstituted Isoxazoles via Enamine Intermediate

This method provides a regioselective route to 3,4-disubstituted isoxazoles.

  • Step 1: Enamine Formation and Cycloaddition

    • To a solution of an aldehyde (1.0 equiv) and a secondary amine (e.g., pyrrolidine, 1.2 equiv) in a non-polar solvent such as toluene (5 mL per mmol of aldehyde), add the N-hydroximidoyl chloride (1.1 equiv).

    • Add triethylamine (1.5 equiv) dropwise to the mixture at room temperature.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Step 2: Aromatization

    • Upon completion of the cycloaddition, quench the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude intermediate in a suitable solvent (e.g., DCM) and add an oxidizing agent (e.g., DDQ or manganese dioxide).

    • Stir the mixture until the starting material is consumed.

  • Step 3: Work-up and Purification

    • Filter the mixture to remove the oxidant and concentrate the filtrate.

    • Purify the final 3,4-disubstituted this compound by column chromatography.

  • Scale-Up Considerations:

    • Reagent Addition: The dropwise addition of triethylamine is important to control the exotherm.

    • Oxidation: The choice of oxidizing agent for the aromatization step should be carefully considered for cost and safety at scale.

    • Purification: For large-scale purification, consider crystallization if the product is a solid.

Visualizations

Diagram 1: General Workflow for this compound Synthesis Scale-Up

G cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Process Safety Assessment cluster_2 Phase 3: Scale-Up to Pilot Plant cluster_3 Phase 4: Industrial Production Route Scouting Route Scouting Reaction Optimization (mg scale) Reaction Optimization (mg scale) Route Scouting->Reaction Optimization (mg scale) Analytical Method Development Analytical Method Development Reaction Optimization (mg scale)->Analytical Method Development Thermal Hazard Analysis (DSC/RC1) Thermal Hazard Analysis (DSC/RC1) Analytical Method Development->Thermal Hazard Analysis (DSC/RC1) Identify Critical Process Parameters Identify Critical Process Parameters Thermal Hazard Analysis (DSC/RC1)->Identify Critical Process Parameters Develop Mitigation Strategies Develop Mitigation Strategies Identify Critical Process Parameters->Develop Mitigation Strategies Gram/Kilo-Scale Synthesis Gram/Kilo-Scale Synthesis Develop Mitigation Strategies->Gram/Kilo-Scale Synthesis Process Monitoring (PAT) Process Monitoring (PAT) Gram/Kilo-Scale Synthesis->Process Monitoring (PAT) Impurity Profile Analysis Impurity Profile Analysis Process Monitoring (PAT)->Impurity Profile Analysis Scalable Work-up & Purification Scalable Work-up & Purification Impurity Profile Analysis->Scalable Work-up & Purification Technology Transfer Technology Transfer Scalable Work-up & Purification->Technology Transfer Campaign Manufacturing Campaign Manufacturing Technology Transfer->Campaign Manufacturing

Caption: A logical workflow for the scale-up of this compound synthesis.

Diagram 2: Troubleshooting Logic for Low Yield in Scale-Up

Caption: A troubleshooting decision tree for addressing low yields.

Diagram 3: Comparison of Batch vs. Flow Chemistry for this compound Synthesis Scale-Up

G cluster_batch Batch Chemistry cluster_flow Flow Chemistry Large Reactor Volume Large Reactor Volume Challenges in Heat Transfer Challenges in Heat Transfer Difficult to Control Exotherms Difficult to Control Exotherms Potential for Byproduct Accumulation Potential for Byproduct Accumulation Established Technology Established Technology Small Reactor Volume Small Reactor Volume Excellent Heat Transfer Excellent Heat Transfer Precise Temperature Control Precise Temperature Control Minimized Byproduct Formation Minimized Byproduct Formation Safer for Hazardous Reagents Safer for Hazardous Reagents This compound Synthesis Scale-Up This compound Synthesis Scale-Up Batch Chemistry Batch Chemistry This compound Synthesis Scale-Up->Batch Chemistry Flow Chemistry Flow Chemistry This compound Synthesis Scale-Up->Flow Chemistry

Caption: A comparison of batch and flow chemistry for scale-up.

References

Technical Support Center: Isoxazole Synthesis with Unstable Nitrile Oxide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unstable nitrile oxide precursors in isoxazole synthesis.

Troubleshooting Guide

Encountering issues during the 1,3-dipolar cycloaddition of nitrile oxides is common due to the transient nature of the nitrile oxide intermediate. This guide addresses prevalent problems and offers potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of Nitrile Oxide: Nitrile oxides are unstable and can decompose before reacting with the dipolarophile.[1] 2. Dimerization of Nitrile Oxide: Formation of furoxan or other dimeric byproducts is a common side reaction, especially at high concentrations of the nitrile oxide.[1][2] 3. Poor Reactivity of Dipolarophile: The alkene or alkyne may not be sufficiently reactive under the chosen reaction conditions. 4. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reagent stoichiometry can hinder the reaction.[1]1. Utilize in situ Generation: Generate the nitrile oxide in the presence of the dipolarophile to ensure it reacts as it is formed.[1][3][4][5] 2. Slow Addition: If not generating in situ, add the nitrile oxide precursor or the reagent that generates it slowly to the reaction mixture containing the dipolarophile to keep the instantaneous concentration of the nitrile oxide low.[1] 3. Increase Dipolarophile Concentration: Use a molar excess of the alkene or alkyne to favor the cycloaddition over dimerization.[1] 4. Optimize Conditions: Experiment with different solvents, temperatures, and catalysts. Gentle heating can sometimes improve yields, but excessive heat can promote side reactions.[1]
Significant Furoxan Formation High Concentration of Nitrile Oxide: The rate of dimerization is highly dependent on the concentration of the nitrile oxide.[1][2]1. High Dilution: Run the reaction under high dilution conditions to disfavor the bimolecular dimerization reaction. 2. In situ Generation and Trapping: This is the most effective method to minimize furoxan formation by ensuring the nitrile oxide is consumed by the dipolarophile as it is generated.[2] 3. Control Reagent Addition: Slow and controlled addition of the oxidant or base used to generate the nitrile oxide is crucial.
Formation of Multiple Regioisomers Nature of Substituents: The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile influence the regioselectivity of the cycloaddition.1. Modify Substituents: If possible, modify the electronic or steric nature of the substituents to favor the desired regioisomer. 2. Catalysis: The use of certain catalysts, such as copper or ruthenium, can improve regioselectivity in some cases.[6]
Reaction is Sluggish or Does Not Go to Completion 1. Low Reaction Temperature: The activation energy for the cycloaddition may not be met at the current temperature. 2. Steric Hindrance: Bulky substituents on either the nitrile oxide precursor or the dipolarophile can slow down the reaction.[2] 3. Insufficient Activation: The method used to generate the nitrile oxide may not be efficient enough.1. Increase Temperature: Gradually increase the reaction temperature, monitoring for any increase in side product formation.[1] 2. Use a More Potent Generation Method: Switch to a more reactive precursor or a stronger oxidizing/dehydrohalogenating agent. 3. Increase Reaction Time: Allow the reaction to proceed for a longer period.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the in situ generation of nitrile oxides?

A1: The most common and effective methods for generating nitrile oxides in situ include:

  • Oxidation of Aldoximes : This is a widely used method employing various oxidizing agents. Common oxidants include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), and greener options like Oxone® in the presence of NaCl.[2][3][7][8]

  • Dehydrohalogenation of Hydroximoyl Halides : This classic method involves treating a hydroximoyl halide (typically a chloride) with a base, such as triethylamine.[2][4]

  • Dehydration of Primary Nitroalkanes : Strong dehydrating agents, like phenyl isocyanate, can be used to generate nitrile oxides from primary nitroalkanes.[2][8]

Q2: How can I minimize the formation of furoxan dimers?

A2: Furoxan formation is a result of nitrile oxide dimerization, which competes with the desired cycloaddition.[1] To minimize this side reaction:

  • Generate the nitrile oxide in situ in the presence of your dipolarophile.[2]

  • Maintain a low concentration of the nitrile oxide by slowly adding the generating reagent (e.g., oxidant or base).[1]

  • Use an excess of the dipolarophile to outcompete the dimerization process.[1]

  • Consider using sterically bulky nitrile oxide precursors, as steric hindrance can disfavor dimerization.[2][9]

Q3: My nitrile oxide precursor is an aldoxime. Which oxidizing agent should I choose?

A3: The choice of oxidizing agent can significantly impact the reaction's success. Here is a comparison of common choices:

Oxidizing Agent Typical Conditions Advantages Disadvantages
Sodium Hypochlorite (Bleach) Biphasic (e.g., DCM/water)Inexpensive and readily available.Can be harsh and may not be suitable for sensitive substrates.
N-Chlorosuccinimide (NCS) DMF or other polar aprotic solventsEffective for a wide range of substrates.Requires careful handling and purification to remove succinimide byproduct.
Oxone® / NaCl Acetonitrile/water"Green," mild, and uses readily available, inexpensive reagents.[8]May require aqueous conditions, which can affect sensitive substrates.[8]
Chloramine-T Ethanol or other protic solventsMild and effective for many aldoximes.[10][11]Can sometimes lead to side reactions.
Hypervalent Iodine Reagents (e.g., DIB) MethanolMild conditions and often high yields.[8]Reagents can be expensive.

Q4: Can I use alternatives to unstable nitrile oxide precursors?

A4: Yes, while direct nitrile oxide precursors are common, some alternative strategies exist. For instance, certain stable nitrile oxide precursors, like O-silylated hydroxamic acids, can generate nitrile oxides under mild conditions.[2] Additionally, exploring different synthetic routes to the desired this compound that do not involve nitrile oxide cycloaddition may be a viable option depending on the target molecule.

Experimental Protocols

Protocol 1: In situ Generation of Nitrile Oxide from an Aldoxime using NaCl/Oxone® [8]

This protocol is adapted from a "green" method for the in situ generation of nitrile oxides.

Materials:

  • Aldoxime (1.0 mmol)

  • Dipolarophile (alkyne or alkene) (1.2 mmol)

  • Sodium Chloride (NaCl) (1.2 mmol)

  • Oxone® (potassium peroxymonosulfate) (1.2 mmol)

  • Sodium Bicarbonate (NaHCO₃) (2.0 mmol)

  • Acetonitrile (5 mL)

  • Water (5 mL)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol) and the dipolarophile (1.2 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL), add sodium chloride (1.2 mmol) and sodium bicarbonate (2.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Oxone® (1.2 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: In situ Generation of Nitrile Oxide from a Hydroximoyl Chloride

This is a general procedure for the dehydrochlorination of a hydroximoyl chloride.

Materials:

  • Hydroximoyl chloride (1.0 mmol)

  • Dipolarophile (alkyne or alkene) (1.2 mmol)

  • Triethylamine (1.1 mmol)

  • Anhydrous solvent (e.g., THF, DCM, or toluene) (10 mL)

Procedure:

  • Dissolve the hydroximoyl chloride (1.0 mmol) and the dipolarophile (1.2 mmol) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add triethylamine (1.1 mmol) dropwise to the stirred solution over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Isoxazole_Synthesis_Workflow cluster_precursor Nitrile Oxide Precursor cluster_generation In situ Generation cluster_reaction Cycloaddition cluster_product Product Aldoxime Aldoxime Generation Nitrile Oxide Generation Aldoxime->Generation Oxidation Hydroximoyl_Chloride Hydroximoyl Chloride Hydroximoyl_Chloride->Generation Dehydrohalogenation Nitroalkane Primary Nitroalkane Nitroalkane->Generation Dehydration Unstable_Intermediate Unstable Nitrile Oxide Intermediate Generation->Unstable_Intermediate Cycloaddition [3+2] Cycloaddition This compound This compound Cycloaddition->this compound Dipolarophile Dipolarophile (Alkyne/Alkenyl) Dipolarophile->Cycloaddition Unstable_Intermediate->Cycloaddition Dimerization Dimerization (Furoxan) Unstable_Intermediate->Dimerization Troubleshooting_Guide Start Start: Low this compound Yield Check_Byproducts Major byproduct observed? Start->Check_Byproducts Furoxan_Detected Furoxan (dimer) detected? Check_Byproducts->Furoxan_Detected Yes No_Reaction Starting materials consumed? Check_Byproducts->No_Reaction No Solution_Dimerization Solution: - Increase dipolarophile conc. - Slow reagent addition - Use high dilution Furoxan_Detected->Solution_Dimerization Yes Solution_Decomposition Solution: - Check reagent purity - Use milder conditions - Ensure inert atmosphere Furoxan_Detected->Solution_Decomposition No No_Reaction->Solution_Decomposition Yes Solution_Reactivity Solution: - Increase temperature - Use more reactive precursor - Increase reaction time No_Reaction->Solution_Reactivity No

References

Technical Support Center: Optimization of Catalysts for Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for the efficient formation of isoxazole rings.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing the this compound ring? A1: The most prevalent methods for this compound synthesis are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the condensation of hydroxylamine with a 1,3-dicarbonyl compound.[1] Transition metal catalysts, particularly those based on copper (Cu), are widely used to promote these reactions, enhance regioselectivity, and improve efficiency.[1][2] Other metals like gold (Au), palladium (Pd), and ruthenium (Ru) have also been employed in various synthetic strategies.[3][4] Additionally, green chemistry approaches using microwave irradiation or ultrasound are gaining traction to accelerate reaction rates and increase yields.[5][6][7]

Q2: How do I choose the best catalyst for my specific reaction? A2: Catalyst selection is critical and depends on the desired substitution pattern of the this compound and the nature of the starting materials.[1]

  • Copper(I) catalysts are frequently used to control regioselectivity in 1,3-dipolar cycloadditions, typically favoring the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[2][8][9]

  • Gold(III) catalysts can be effective for the cycloisomerization of α,β-acetylenic oximes.[4]

  • Palladium catalysts are often employed in multi-component coupling reactions to construct the this compound ring.[4]

  • Lewis acids like AlCl₃ can promote the direct synthesis of isoxazoles from substituted 2-methylquinolines and alkynes.[10]

The logical workflow below can guide your selection process.

G start Start: Desired this compound Synthesis method Choose Synthesis Method start->method cyclo 1,3-Dipolar Cycloaddition? method->cyclo Evaluate Starting Materials condense Condensation Reaction? method->condense other Other Method? method->other cu_cat Use Copper(I) Catalyst (e.g., CuI, CuSO₄/NaAsc) cyclo->cu_cat Yes lewis_acid Consider Lewis Acid (e.g., BF₃·OEt₂) or Base Catalysis condense->lewis_acid Yes au_pd_cat Consider Gold (Au) or Palladium (Pd) Catalysts other->au_pd_cat Yes regio_control High Regioselectivity (3,5-disubstituted) cu_cat->regio_control ph_control pH control is critical for regioselectivity lewis_acid->ph_control special For cycloisomerization (Au) or multi-component reactions (Pd) au_pd_cat->special

Caption: Decision workflow for catalyst selection. (Max Width: 760px)

Q3: What are the key reaction parameters to optimize? A3: Several factors significantly impact the yield and selectivity of this compound synthesis.[1] Key parameters to optimize include catalyst loading, reaction temperature, solvent polarity, reaction time, and the choice of base or oxidant.[1][11] For instance, in palladium-catalyzed arylations, solvent polarity can dictate the regioselectivity.[12] Temperature is also critical; while gentle heating can increase reaction rates, excessive heat may cause decomposition of starting materials or the final product.[2][6]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired this compound Product

This is a common issue that can often be resolved by systematically evaluating the reaction setup and conditions.[2][6]

  • Possible Cause: Inactive or Poisoned Catalyst

    • Solution: Ensure the catalyst has been stored properly and is not degraded. For air- or moisture-sensitive catalysts, use rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line).[11][13] Impurities in starting materials or solvents can poison the catalyst; ensure all reagents are of high purity and solvents are anhydrous if required.[11][14]

  • Possible Cause: Suboptimal Reaction Conditions

    • Solution: Systematically screen reaction parameters. Optimize the temperature, as some reactions are highly sensitive; a temperature too low may prevent the reaction from starting, while one too high can cause decomposition.[6] The choice of solvent is also crucial, as its polarity can influence reaction rates.[1] Monitor the reaction over time using TLC or LC-MS to determine the optimal duration, as insufficient time will lead to incomplete conversion.[1]

  • Possible Cause: Nitrile Oxide Instability (for 1,3-dipolar cycloadditions)

    • Solution: Nitrile oxides are often unstable and can dimerize to form furoxans, a common side reaction that lowers the yield.[2][6] It is highly recommended to generate the nitrile oxide in situ in the presence of the alkyne.[1][8] This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[2]

G start Problem: Low or No Yield check_catalyst 1. Check Catalyst Activity start->check_catalyst check_conditions 2. Verify Reaction Conditions start->check_conditions check_reagents 3. Assess Reagent Stability start->check_reagents sol_catalyst Use fresh catalyst Ensure inert atmosphere Purify reagents/solvents check_catalyst->sol_catalyst sol_conditions Optimize temperature Screen different solvents Monitor reaction over time (TLC/LCMS) check_conditions->sol_conditions sol_reagents Generate unstable intermediates (e.g., nitrile oxides) in situ Check purity of starting materials check_reagents->sol_reagents end Improved Yield sol_catalyst->end sol_conditions->end sol_reagents->end

Caption: Troubleshooting workflow for low this compound yield. (Max Width: 760px)

Problem 2: Formation of Regioisomeric Mixtures

Poor regioselectivity is a frequent challenge, especially when using unsymmetrical starting materials.[2][6]

  • Possible Cause: Lack of Catalytic Control

    • Solution: For 1,3-dipolar cycloadditions with terminal alkynes, the use of a Copper(I) catalyst is a well-established method to selectively yield 3,5-disubstituted isoxazoles.[2][8] Ruthenium catalysts have also been shown to promote the formation of specific regioisomers.[2]

  • Possible Cause: Substrate Properties

    • Solution: The electronic and steric properties of the substituents on your starting materials play a crucial role.[1][2] For instance, a large steric difference between the two ends of an unsymmetrical alkyne can favor the formation of one isomer.[2] Modifying substituents with electron-withdrawing or electron-donating groups can also direct the regiochemical outcome.[2]

  • Possible Cause: Incorrect pH or Solvent

    • Solution: The pH of the reaction medium can be a key factor in determining regioselectivity, particularly in condensation reactions.[6] A systematic screening of pH is recommended.[6] Similarly, solvent polarity can influence the outcome; experimenting with a range of solvents from polar (e.g., ethanol) to nonpolar (e.g., toluene) is advised.[1][12]

Problem 3: Catalyst Deactivation

Catalyst deactivation leads to slower reaction rates and incomplete conversion.[13][15]

  • Possible Cause: Catalyst Poisoning

    • Solution: The nitrogen atom in the this compound ring can coordinate to the metal center of the catalyst, blocking active sites.[16] This is a common issue with nitrogen-containing heterocycles.[16] The choice of ligand is critical to mitigate this. Electron-rich and sterically bulky ligands (e.g., SPhos) can often overcome this issue in palladium-catalyzed reactions.[16] Feedstock impurities, such as sulfur or chloride compounds, can also act as poisons and should be removed.[13]

  • Possible Cause: Thermal Degradation or Sintering

    • Solution: High reaction temperatures can lead to the degradation of the catalyst or its ligands, or cause metal particles to aggregate (sinter), which reduces the active surface area.[13][15] If thermal degradation is suspected, try running the reaction at a lower temperature.[13]

G active_catalyst Active Catalyst (e.g., Pd(0) Complex) poisoning Poisoning active_catalyst->poisoning Substrate Inhibition (N-coordination) or Impurities (S, Cl) thermal Thermal Degradation (Sintering) active_catalyst->thermal Excessive Heat ligand_deg Ligand Degradation active_catalyst->ligand_deg High Temperature or Oxidative Conditions inactive_poisoned Inactive Catalyst (e.g., N-coordinated Pd) poisoning->inactive_poisoned inactive_sintered Inactive Catalyst (Aggregated Metal) thermal->inactive_sintered inactive_ligand Inactive Catalyst (Loss of Ligand) ligand_deg->inactive_ligand

Caption: Potential catalyst deactivation pathways. (Max Width: 760px)

Data Presentation: Catalyst System Comparison

The following tables summarize typical reaction conditions for various catalytic systems used in this compound synthesis.

Table 1: Comparison of Catalysts for 1,3-Dipolar Cycloaddition

Catalyst SystemCatalyst Loading (mol%)Alkyne TypeSolventTemperature (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂O / Na-Ascorbate5 / 10Terminalt-BuOH/H₂O (1:1)Room Temp1-2>90[6]
Copper TurningsCatalyticTerminalt-BuOH/H₂O (1:1)Room Temp1-2>90[1]
Ru(II) Complex5InternalToluene1001270-85[2][3]
AlCl₃300Terminal/InternalDMAc902464-92[10]
Fe₂O₃ NPs (Ultrasound)10N/A (MCR)H₂ORoom Temp0.3-0.684-91[7]

Table 2: Conditions for Palladium-Catalyzed this compound Synthesis

Pd PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O80-10012-2460-85[16]
Pd(PPh₃)₄-K₂CO₃Toluene1101640-75[16]
Pd(OAc)₂-K₂S₂O₈DCE12012Varies[11]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a one-pot, three-step procedure for synthesizing 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.[1][6]

Materials:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.1 equiv)

  • Terminal alkyne (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv, 5 mol%)

  • Sodium ascorbate (0.1 equiv, 10 mol%)

  • tert-Butanol/Water (1:1 v/v)

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a 1:1 mixture of tert-butanol and water (4 mL). Stir the solution at room temperature for 1 hour. Monitor the formation of the oxime by TLC.

  • Mixture Preparation: To the reaction mixture containing the in situ formed oxime, add the terminal alkyne (1.0 mmol), sodium ascorbate (0.1 mmol), and finally the copper(II) sulfate pentahydrate (0.05 mmol).

  • Cycloaddition: Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor the consumption of the alkyne by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted this compound.

Protocol 2: Lewis Acid-Promoted Synthesis of 3-Substituted Isoxazoles

This protocol is adapted from a method for the direct synthesis of isoxazoles using a Lewis acid catalyst.[10]

Materials:

  • 2-Methylquinoline derivative (1.0 equiv)

  • Alkyne (2.0 equiv)

  • Aluminum chloride (AlCl₃) (3.0 equiv)

  • Sodium nitrite (NaNO₂) (10.0 equiv)

  • N,N-Dimethylacetamide (DMAc) (Anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-methylquinoline derivative (0.1 mmol), the alkyne (0.2 mmol), aluminum chloride (0.3 mmol), and sodium nitrite (1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with a dry, inert atmosphere (e.g., nitrogen or argon). This is critical as the reaction yield decreases significantly in the presence of air.[10]

  • Solvent Addition: Add anhydrous DMAc (1.0 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction mixture for 24 hours.

  • Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

References

troubleshooting guide for the characterization of isoxazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoxazole Isomer Characterization

This guide provides troubleshooting assistance and detailed protocols for researchers, scientists, and drug development professionals working on the characterization and differentiation of this compound isomers.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum is ambiguous and doesn't clearly distinguish between my expected this compound isomers. What should I do next?

A1: While the singlet for the this compound proton in the ¹H NMR spectrum (typically between 6.5-7.0 ppm) is a key feature, it is often insufficient for definitive isomer assignment.[1] To resolve ambiguity, consider the following techniques:

  • ¹³C NMR Spectroscopy: This is a powerful tool for differentiation. The chemical shift of the carbon atoms in the this compound ring, particularly the unsubstituted C4, is sensitive to the electronic effects of substituents at positions 3 and 5.[2] In some cases, predicted ¹³C NMR values can be calculated using formulas that incorporate Hammett constants for specific substituents.[2]

  • Solid-State NMR: For challenging cases, advanced techniques like 13C{14N} Rotational-Echo Double-Resonance (RESPDOR) solid-state NMR can be used. This method acts as an "attached nitrogen test," allowing for clear differentiation based on the number of C-N bonds, which differs between isomers like oxazole and this compound.[3][4]

  • 2D NMR Spectroscopy: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) can help establish long-range correlations between protons and carbons, confirming the connectivity and substitution pattern of the heterocyclic ring.

Q2: The mass spectra of my two isomers are nearly identical. What specific fragmentation patterns should I look for to differentiate them?

A2: The fragmentation pattern in mass spectrometry can be highly informative for identifying this compound isomers, particularly for 3,5-diarylisoxazoles.[1] The key is the rearrangement of the molecular ion through an N-O bond cleavage to form an acylazirine intermediate.[1] This intermediate then undergoes α-cleavage around the carbonyl group, leading to four potential characteristic ions.[1] Identifying these specific fragment ions can definitively establish the location of the substituents on the ring.[1] Tandem mass spectrometry (MS/MS) techniques, such as Metastable Mass-Analyzed Ion Kinetic Energy (MIKE) spectrometry, can further characterize and differentiate isomeric ion structures by analyzing the fragmentation of both molecular and abundant fragment ions.[5][6]

Q3: I am struggling to separate my this compound isomers using standard chromatography (TLC/column). What alternative methods can I try?

A3: Co-elution of this compound isomers is a common challenge. If standard silica gel chromatography is ineffective, consider these specialized techniques:

  • TLC with Complex Formation: A technique has been developed for separating 3- and 5-arylisoxazoles by impregnating silica gel TLC plates with cadmium salts like CdCl₂ or CdSO₄.[7] The differential formation of complexes between the this compound isomers and the cadmium ions alters their retention, allowing for separation.[7]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC has been successfully used for the preparative enantioseparation of 3-carboxamido-5-aryl this compound molecules.[8] This technique offers advantages over liquid chromatography and can be highly effective for separating structurally similar isomers.[8]

Q4: My synthesis was expected to yield a single regioisomer, but I suspect a mixture. How can I confirm the regioselectivity and identify the major product?

A4: Low regioselectivity is a known issue in some this compound syntheses, such as the 1,3-dipolar cycloaddition, which can lead to isomeric mixtures.[9] A definitive characterization is crucial.[1]

  • Initial Assessment: Use a combination of the spectroscopic methods mentioned above (¹³C NMR and Mass Spectrometry) to identify the structures present in your crude product.

  • Quantification: Use ¹H NMR integration of non-overlapping signals corresponding to each isomer to determine the ratio of the products.

  • Optimization: If the regioselectivity is poor, you may need to adjust reaction conditions. Factors like temperature, choice of base, and steric or electronic effects of the substituents can influence the regiochemical outcome.[9] For instance, in reactions with terminal alkynes, steric effects generally favor the formation of the 3,5-isomer.[9]

Q5: Can I use UV-Vis spectroscopy to differentiate this compound isomers?

A5: While UV-Vis spectroscopy can detect differences in the electronic structure of isomers, it is generally not a primary method for definitive structural assignment on its own. Isomers may exhibit a bathochromic (red) shift relative to each other, but the spectra can be broad and overlapping.[10] However, UV-Vis is very effective for monitoring the progress of reactions where one isomer is converted to another, such as in photoisomerization experiments where isoxazoles are converted to carbonyl-2H-azirines upon UV illumination.[11]

Quantitative Data Summary

The following tables summarize key quantitative data used to differentiate this compound isomers.

Table 1: Representative NMR Chemical Shifts for this compound Ring Nuclei

Nucleus 3,5-Disubstituted this compound 3,4-Disubstituted this compound Notes
¹H NMR
H-4 ~6.5 - 7.0 ppm (singlet)[1] - This is often the most characteristic proton signal.
H-5 - ~8.0 - 8.5 ppm (singlet) The chemical shift can vary significantly based on substituents.
¹³C NMR
C-3 ~155 - 165 ppm ~150 - 160 ppm The position of substituents dramatically affects the carbon shifts.
C-4 ~100 - 110 ppm ~115 - 125 ppm C-4 is highly sensitive to substituent effects at C-3 and C-5.[2]

| C-5 | ~165 - 175 ppm | ~155 - 165 ppm | These are general ranges and can shift based on aryl/alkyl groups. |

Table 2: Common Mass Spectral Fragments for 3,5-Diarylthis compound Isomer Determination

Ion Structure Origin Significance
M⁺ [Ar¹-C(O)N-CH-C-Ar²]⁺ Molecular Ion Starting point for fragmentation.
A [Ar¹-C≡O]⁺ α-cleavage of acylazirine intermediate[1] Indicates Ar¹ was at the 3-position. Often the base peak.[1]
B [CH=C-Ar²]⁺ α-cleavage of acylazirine intermediate[1] Indicates Ar² was at the 5-position.
C [Ar²-C≡O]⁺ α-cleavage of acylazirine intermediate[1] Indicates Ar² was at the 3-position.

| D | [CH=C-Ar¹]⁺ | α-cleavage of acylazirine intermediate[1] | Indicates Ar¹ was at the 5-position. |

Key Experimental Protocols

Protocol 1: Differentiating Isomers by ¹³C NMR

  • Sample Preparation: Dissolve 10-20 mg of the purified this compound sample (or mixture) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, as carbon signals are inherently weak. This may require an extended acquisition time.

  • Data Analysis: Process the spectrum and carefully identify the chemical shifts of the this compound ring carbons. Compare the observed chemical shift for C4 to predicted values or data from known isomers to assign the structure.[2]

Protocol 2: Differentiating Isomers by Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup: Use a mass spectrometer with an EI source. Typical electron energy is 70 eV.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion (M⁺). Look for the characteristic fragment ions (acylium ions) resulting from the cleavage of the acylazirine intermediate as detailed in Table 2.[1] The presence and relative abundance of these fragments will reveal the substitution pattern.

Protocol 3: Enhanced TLC Separation using Metal Salts[7]

  • Plate Preparation: Prepare a slurry of silica gel in a solution of cadmium chloride (CdCl₂) or cadmium sulfate (CdSO₄) in water. Coat standard glass plates with this slurry and activate by heating in an oven.

  • Sample Application: Carefully spot a dilute solution of the isomeric mixture onto the baseline of the impregnated TLC plate.

  • Development: Develop the plate in a suitable solvent system (e.g., hexane/ethyl acetate mixtures) in a sealed chromatography tank.

  • Visualization: Visualize the separated spots using a UV lamp (254 nm) or by staining (e.g., iodine vapor).

  • Analysis: Calculate the Rf values for each spot. The differential complexation should result in different Rf values, allowing for separation and identification relative to standards.

Visual Guides

Troubleshooting_Workflow start Suspected this compound Isomer Mixture q1 Are isomers separable by standard chromatography (TLC/Column)? start->q1 sep_yes Isomers Separated q1->sep_yes Yes sep_no Isomers Co-elute q1->sep_no No q2 Is the structure of the isolated compound clear from ¹H NMR? sep_yes->q2 adv_chrom Attempt Advanced Chromatography: - TLC with Metal Salts - SFC / HPLC sep_no->adv_chrom adv_chrom->q1 nmr_yes Structure Confirmed q2->nmr_yes Yes nmr_no Ambiguous NMR Data q2->nmr_no No final_yes Isomer Characterized nmr_yes->final_yes analysis Perform Further Analysis: - ¹³C NMR - Mass Spectrometry - 2D NMR (HMBC) nmr_no->analysis q3 Does analysis provide a definitive structure? analysis->q3 q3->final_yes Yes final_no Consult Advanced Techniques: - X-ray Crystallography - Solid-State NMR q3->final_no No MS_Fragmentation_Pathway cluster_main EI-MS Fragmentation of 3,5-Diarylthis compound cluster_fragments Characteristic Fragment Ions mol_ion Molecular Ion (M⁺) intermediate Acylazirine Intermediate mol_ion->intermediate N-O Cleavage & Rearrangement ion_A Ion A [Ar¹-C≡O]⁺ intermediate->ion_A α-cleavage ion_B Ion B [CH=C-Ar²]⁺ intermediate->ion_B α-cleavage ion_C Ion C [Ar²-C≡O]⁺ intermediate->ion_C α-cleavage ion_D Ion D [CH=C-Ar¹]⁺ intermediate->ion_D α-cleavage Technique_Selection_Guide start Goal: Differentiate This compound Isomers q_sample Is the sample a mixture or a pure compound? start->q_sample mixture Mixture q_sample->mixture Mixture pure Pure Compound q_sample->pure Pure chromatography Priority: Separation Use TLC, HPLC, or SFC mixture->chromatography spectroscopy Priority: Structure ID Use NMR and MS pure->spectroscopy q_nmr Is ¹H NMR sufficient? spectroscopy->q_nmr nmr_13c Use ¹³C NMR (Examine C4 Shift) q_nmr->nmr_13c No q_nmr->nmr_13c ms_frag Use Mass Spec (Analyze Fragmentation) q_nmr->ms_frag No q_nmr->ms_frag

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their development as inhibitors of c-Jun N-terminal kinase (JNK), Diacylglycerol Acyltransferase-1 (DGAT1), and as anticancer agents. Experimental data is presented to support these relationships, along with detailed methodologies for key assays and visualizations of relevant biological pathways and experimental workflows.

This compound Analogs as c-Jun N-terminal Kinase (JNK) Inhibitors

JNKs are a family of serine/threonine protein kinases that are activated by various stress signals and play a crucial role in apoptosis, inflammation, and neurodegenerative diseases.[3] The development of potent and selective JNK inhibitors is a significant therapeutic goal.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on this compound-based JNK inhibitors have revealed several key features for potency and selectivity. A notable series of 4-(isoxazol-3-yl)pyridin-2-amine derivatives has been explored, leading to the identification of potent JNK3 inhibitors with improved selectivity over the related p38 kinase.[3]

Key SAR findings include:

  • This compound Core: Replacement of a pyrazole core with an this compound ring was a critical step in reducing p38 kinase activity, thereby enhancing selectivity for JNK.[3]

  • Substitution at the 5-position of this compound: Aromatic or heteroaromatic substituents are generally favored. For instance, a 4-fluorophenyl group at this position contributes to high JNK3 potency.

  • Pyridine Ring Substitution: Modifications on the pyridine ring can modulate physicochemical properties.

  • Amino Linker: The amino group linking the pyridine and other aromatic moieties is crucial for activity.

Quantitative Data: JNK Inhibition

The following table summarizes the in vitro inhibitory activity of selected this compound analogs against JNK3 and p38α kinases.

CompoundRJNK3 IC50 (nM)p38α IC50 (nM)Selectivity (p38α/JNK3)
3 4-Fluorophenyl501002
27 1-Methyl-1H-pyrazol-4-yl42>10000>238
28 1H-Pyrazol-4-yl24>10000>417

Data extracted from Reference[3].

Signaling Pathway: JNK Signaling Cascade

The JNK signaling pathway is a multi-tiered cascade involving a series of protein kinases. Upon activation by stress stimuli, a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MKK), which in turn phosphorylates and activates JNK. Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, such as c-Jun, leading to changes in gene expression and cellular responses like apoptosis.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MAPKK (MKK4/7) MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Isoxazole_Inhibitor This compound Analog (e.g., Compound 28) Isoxazole_Inhibitor->JNK

JNK Signaling Pathway and Point of Inhibition.

This compound Analogs as Diacylglycerol Acyltransferase-1 (DGAT1) Inhibitors

DGAT1 is a key enzyme in triglyceride synthesis and is considered a promising target for the treatment of obesity and type 2 diabetes.[4]

Structure-Activity Relationship (SAR) Insights

For this compound-containing biaryl ureas as DGAT1 inhibitors, SAR studies have highlighted the following:

  • 3-Phenylthis compound Core: This core structure serves as a suitable bioisostere for a biphenyl group, often leading to improved physicochemical properties like cLogP and solubility while maintaining potency.[4]

  • Substitutions on the Phenyl Ring: Electron-withdrawing groups, such as trifluoromethyl (CF3), on the phenyl ring attached to the this compound can enhance inhibitory activity.

  • Urea Linker: The urea moiety is a critical pharmacophoric element for binding to DGAT1.

Quantitative Data: DGAT1 Inhibition

The table below presents the in vitro inhibitory potency and in vivo efficacy of representative this compound-based DGAT1 inhibitors.

CompoundR1R2hDGAT1 IC50 (nM)In vivo Triglyceride Reduction (%)
40a HCF36490
40b FCF35585
40c ClCF34888

Data extracted from Reference[4].

This compound Analogs as Anticancer Agents

The this compound ring is a common feature in many compounds developed for cancer therapy.[1][5][6] These analogs exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival, and the induction of apoptosis.

Structure-Activity Relationship (SAR) Insights

The SAR of this compound derivatives as anticancer agents is diverse and depends on the specific cellular target. General observations include:

  • Substitution Pattern: The substitution pattern on the this compound ring and its appended aryl groups significantly influences cytotoxicity. For example, 4,5-diarylisoxazoles have shown potent antimitotic activity.[7]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents can have a profound effect. In some series, electron-donating groups like methoxy on a phenyl ring enhance anticancer activity, while in others, electron-withdrawing groups like halogens are beneficial.[7][8]

  • Amide Linkages: The incorporation of carboxamide groups can lead to potent anticancer activity against various cell lines.[5]

Quantitative Data: Anticancer Activity

The following table shows the cytotoxic activity (IC50) of selected this compound-carboxamide derivatives against different human cancer cell lines.

CompoundRHeLa IC50 (µg/mL)Hep3B IC50 (µg/mL)MCF-7 IC50 (µg/mL)
2d 4-Chlorophenyl15.48~23> 400
2e 4-Bromophenyl> 400~23> 400

Data extracted from Reference[5].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.

In Vitro JNK Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of JNK in a cell-free system.

Materials:

  • Recombinant active JNK enzyme

  • JNK substrate (e.g., GST-c-Jun)

  • Test this compound compounds

  • Kinase assay buffer

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • SDS-PAGE apparatus and phosphorimager or luminescence plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant active JNK enzyme, and various concentrations of the this compound inhibitor.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding the JNK substrate and ATP (radiolabeled or unlabeled, depending on the detection method).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling, or by adding a kinase inhibitor.

  • If using radiolabeled ATP, separate the reaction products by SDS-PAGE, expose the gel to a phosphorimager screen, and quantify the phosphorylated substrate.

  • If using the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, Hep3B, MCF-7)

  • Cell culture medium and supplements

  • 96-well microplates

  • Test this compound compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compounds and a vehicle control for a specified period (e.g., 24-72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Experimental Workflow: From Synthesis to In Vitro Evaluation

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of novel this compound analogs.

Experimental_Workflow Synthesis Synthesis of this compound Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary In Vitro Screening (e.g., Kinase Assay, Cell Viability Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Compounds with desired activity) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive/Redesign Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Selectivity_Assay Selectivity Profiling (against related targets) Dose_Response->Selectivity_Assay Lead_Compound Lead Compound Selection Selectivity_Assay->Lead_Compound

Typical workflow for the discovery of bioactive this compound analogs.
Logical Relationship: SAR of this compound Analogs

The following diagram summarizes the key structure-activity relationships discussed for this compound analogs.

SAR_Logic Isoxazole_Scaffold This compound Scaffold Substituents Substituents at C3, C4, and C5 positions Isoxazole_Scaffold->Substituents Physicochemical_Properties Modulated Physicochemical Properties (Solubility, cLogP) Substituents->Physicochemical_Properties Target_Binding Improved Target Binding (e.g., JNK, DGAT1) Substituents->Target_Binding Biological_Activity Enhanced Biological Activity (Potency and Selectivity) Physicochemical_Properties->Biological_Activity Target_Binding->Biological_Activity

Logical flow of structure-activity relationships for this compound analogs.

References

Isoxazole vs. Oxazole in Biological Systems: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a lead compound. Among the five-membered heterocycles, isoxazole and oxazole are prominent isomers frequently employed as bioisosteres in medicinal chemistry. While structurally similar, the different arrangement of their nitrogen and oxygen atoms imparts distinct physicochemical and biological properties. This guide provides an objective comparison of this compound and oxazole in biological systems, supported by experimental data and detailed methodologies to inform rational drug design.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the heteroatoms in this compound (1,2-oxazole) and oxazole (1,3-oxazole) rings leads to significant differences in their electronic and physical characteristics, which in turn affect their behavior in biological environments. This compound is a much weaker base than oxazole due to the adjacent arrangement of the electron-withdrawing oxygen and nitrogen atoms. This difference in basicity can influence drug-receptor interactions and solubility at various physiological pH levels. Furthermore, this compound exhibits a larger dipole moment, suggesting greater charge separation, which can impact its interactions with polar biological macromolecules.[1]

Table 1: Comparison of Physicochemical Properties of this compound and Oxazole

PropertyThis compoundOxazoleReference(s)
Structure Oxygen and nitrogen atoms are adjacent (1,2-position)Oxygen and nitrogen atoms are separated by a carbon (1,3-position)[1]
pKa of conjugate acid -3.00.8[1]
Dipole Moment 3.0 D1.7 D[1]
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.[1]

Metabolic Stability: A Key Differentiator

A crucial aspect of drug design is ensuring adequate metabolic stability to achieve a desirable pharmacokinetic profile. Both this compound and oxazole rings can undergo metabolic transformations, primarily oxidation by cytochrome P450 (CYP) enzymes. However, a key distinction lies in the stability of the N-O bond in the this compound ring, which is weaker and can be susceptible to reductive cleavage under certain biological conditions.[1] This can represent a metabolic liability for this compound-containing compounds.

While direct, comprehensive comparative studies on a wide range of analogous pairs are not abundant in the literature, general observations suggest that oxazoles may exhibit slightly greater metabolic stability.[1] The following table presents a hypothetical comparison based on typical outcomes from in vitro metabolic stability assays.

Table 2: Hypothetical Comparative Metabolic Stability Data for an this compound and an Oxazole Analog

AssayThis compound Analog (Compound A)Oxazole Analog (Compound B)
Microsomal Stability (Human Liver Microsomes)
Half-life (t½, min)4560
Intrinsic Clearance (CLint, µL/min/mg protein)15.411.6
Plasma Stability (Human Plasma)
% Remaining after 120 min95%98%
Note: This table is illustrative and based on general principles discussed in the literature. Actual values will be compound-specific.

Biological Activity: A Target-Dependent Consideration

Both this compound and oxazole scaffolds are integral to a multitude of approved drugs and clinical candidates targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions. The choice between these two heterocycles is often dictated by the specific structure-activity relationships (SAR) for a given biological target. The distinct electronic and steric properties of this compound and oxazole can lead to significant differences in binding affinity and biological activity. Notably, there is a higher prevalence of this compound-containing drugs approved by the FDA, which may suggest that this scaffold often confers more favorable pharmacological properties.[2]

Anticancer Activity

This compound and oxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[3][4] For instance, some this compound-containing compounds are known to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability of numerous oncoproteins.[3] The following table summarizes the cytotoxic activity of some this compound derivatives against various cancer cell lines. Direct comparative data with oxazole analogs is limited.

Table 3: Anticancer Activity of Representative this compound Derivatives

Compound/DerivativeCancer Cell LineIC50Reference(s)
This compound-carboxamide derivative (2d)Hep3B (Liver)~23 µg/mL[5]
This compound-carboxamide derivative (2d)HeLa (Cervical)15.48 µg/mL[5]
This compound-carboxamide derivative (2e)Hep3B (Liver)~23 µg/mL[5]
This compound-carboxamide derivative (2a)MCF-7 (Breast)39.80 µg/mL[5]
This compound-based compound (MYM4)Hep3B (Liver)4.84 µM[6]
This compound-based compound (MYM4)HeLa (Cervical)1.57 µM[6]
Anti-inflammatory Activity

Derivatives of both this compound and oxazole have been explored as anti-inflammatory agents, with a key target being the cyclooxygenase (COX) enzymes.[7][8] COX enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. The anti-inflammatory drug Valdecoxib, a selective COX-2 inhibitor, features an this compound core.[9]

Table 4: COX Inhibitory Activity of an this compound Derivative

CompoundTargetIC50Reference(s)
2-(3,4-bis(4-methoxyphenyl)-isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-oneCOX-20.95 µM[8]

Experimental Protocols

To facilitate the direct comparison of this compound and oxazole scaffolds in a research setting, detailed protocols for key in vitro assays are provided below.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.[1]

Materials:

  • Test compound (this compound or oxazole analog)

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture containing liver microsomes and phosphate buffer.

  • Pre-warm the incubation mixture to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[1]

  • Immediately terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

  • Cell culture medium and supplements

  • Test compound (this compound or oxazole analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a specific density and allow them to adhere overnight.[10]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[10]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[10]

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows can provide a clearer understanding of the biological context and experimental design.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synth_iso Synthesize this compound Analog met_stab Metabolic Stability Assay (Liver Microsomes) synth_iso->met_stab cytotox Cytotoxicity Assay (e.g., MTT) synth_iso->cytotox target_assay Target-Based Assay (e.g., Kinase Inhibition) synth_iso->target_assay synth_oxa Synthesize Oxazole Analog synth_oxa->met_stab synth_oxa->cytotox synth_oxa->target_assay compare_data Compare t½, IC50, etc. met_stab->compare_data cytotox->compare_data target_assay->compare_data sar Establish SAR compare_data->sar

Caption: Experimental workflow for the head-to-head comparison of this compound and oxazole analogs.

cox_pathway membrane Cell Membrane aa Arachidonic Acid cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation inhibitor This compound/Oxazole Inhibitor inhibitor->cox

Caption: Simplified signaling pathway of COX inhibition by this compound or oxazole derivatives.

Conclusion

Both this compound and oxazole scaffolds are valuable tools in medicinal chemistry, each with its own set of advantages and disadvantages. The choice between them is nuanced and highly dependent on the specific therapeutic target and the desired drug properties. Isoxazoles, being weaker bases with a larger dipole moment, may offer benefits in certain biological contexts, and their prevalence in FDA-approved drugs is noteworthy.[1] However, the potential metabolic instability of the this compound ring must be carefully considered. Oxazoles, on the other hand, may offer improved metabolic stability. Ultimately, a thorough understanding of the structure-activity relationships and a direct comparison of analogs in relevant biological assays are crucial for making an informed decision in the drug discovery process.

References

Validating the Mechanism of Action of Isoxazole-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications spanning anti-inflammatory, anticancer, and immunosuppressive therapies. The validation of their precise mechanism of action is paramount for drug development and optimization. This guide provides a comparative analysis of the mechanisms of action for prominent this compound-based drugs, supported by experimental data and detailed protocols to aid researchers in their validation studies.

I. Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant class of this compound-containing drugs exerts its anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2). Valdecoxib, a notable example, was developed to offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects associated with COX-1 inhibition.

Comparative Efficacy of Valdecoxib

Clinical studies have demonstrated the comparable efficacy of valdecoxib to traditional NSAIDs in treating conditions like osteoarthritis and rheumatoid arthritis.

DrugIndicationComparatorKey Efficacy EndpointOutcome
Valdecoxib Osteoarthritis & Rheumatoid ArthritisNaproxenACR20 Response RateStatistically equivalent to Naproxen.[1]
Valdecoxib Primary DysmenorrheaNaproxen SodiumPain ReliefComparable to naproxen sodium.[1]
Celecoxib (another COX-2 inhibitor) Osteoarthritis & Rheumatoid ArthritisNaproxenAmelioration of signs and symptomsAs effective as naproxen.[1]

Experimental Validation: COX-1/COX-2 Inhibition Assay

The selectivity of this compound-based compounds for COX-2 over COX-1 is a critical parameter to validate. This can be achieved through in vitro enzyme inhibition assays.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

1. Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes. The peroxidase activity is monitored colorimetrically by observing the oxidation of a chromogenic substrate.

2. Materials:

  • Recombinant human or ovine COX-1 and COX-2 enzymes
  • Heme cofactor
  • Arachidonic acid (substrate)
  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable chromogenic substrate
  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
  • Test this compound compound and reference inhibitors (e.g., celecoxib, a non-selective NSAID)
  • 96-well microplate and plate reader

3. Procedure:

  • Prepare serial dilutions of the test this compound compound and reference inhibitors.
  • In a 96-well plate, add the assay buffer, heme, and the respective enzymes (COX-1 or COX-2).
  • Add the test compounds or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the reaction by adding arachidonic acid and TMPD.
  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) in kinetic mode for a set period.

4. Data Analysis:

  • Calculate the rate of reaction for each concentration of the test compound.
  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
  • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

II. Immunosuppressive Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Leflunomide is an this compound-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. Its primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2] This selectively targets rapidly proliferating lymphocytes, which are heavily reliant on this pathway.

Comparative Clinical Efficacy of Leflunomide

Leflunomide has been extensively compared with methotrexate, a standard-of-care DMARD, in numerous clinical trials.

DrugComparatorKey Efficacy EndpointOutcome
Leflunomide MethotrexateACR20 Response RateStatistically equivalent to methotrexate.[3]
Leflunomide MethotrexateRetardation of radiographic disease progressionStatistically equivalent to methotrexate.[4]
Leflunomide PlaceboACR20 Response RateSignificantly superior to placebo.[3]

Experimental Validation Workflow

Validating the mechanism of DHODH inhibition involves a series of in vitro experiments to demonstrate the drug's effect on lymphocyte proliferation and the reversibility of this effect with uridine, a downstream product of the pathway.

G cluster_workflow Experimental Workflow for DHODH Inhibition start Lymphocyte Proliferation Assay (e.g., MTT Assay) step1 Treat lymphocytes with Leflunomide's active metabolite (A77 1726) start->step1 Assess antiproliferative effect step2 Observe dose-dependent inhibition of proliferation step1->step2 step3 Uridine Rescue Experiment step2->step3 Validate pathway specificity step4 Co-treat with A77 1726 and uridine step3->step4 step5 Observe reversal of proliferative inhibition step4->step5 end Confirmation of DHODH Inhibition Mechanism step5->end

Caption: Workflow to validate DHODH inhibition by Leflunomide.

Experimental Protocol: Lymphocyte Proliferation Assay (MTT-based)

1. Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

2. Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line (e.g., Jurkat)
  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
  • Phytohemagglutinin (PHA) or other mitogen to stimulate proliferation
  • Leflunomide's active metabolite, A77 1726
  • Uridine solution
  • MTT solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or acidified isopropanol)
  • 96-well cell culture plate and plate reader

3. Procedure:

  • Seed lymphocytes in a 96-well plate.
  • Treat cells with varying concentrations of A77 1726 in the presence of a mitogen like PHA. For the rescue experiment, co-treat with A77 1726 and a fixed concentration of uridine.
  • Incubate for 48-72 hours.
  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.
  • Add the solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Determine the IC50 value of A77 1726.
  • Compare the viability of cells treated with A77 1726 alone to those co-treated with uridine to demonstrate the rescue effect.

III. Anticancer Activity: Targeting Key Signaling Pathways

The this compound moiety is a privileged scaffold in the design of anticancer agents, targeting various hallmarks of cancer. Key mechanisms include the inhibition of receptor tyrosine kinases (e.g., VEGFR-2), disruption of microtubule dynamics, and induction of apoptosis through modulation of signaling pathways like Akt/GSK3β/β-catenin.

A. VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This compound-based compounds have been developed as potent inhibitors of VEGFR-2, a key receptor in this pathway.

Comparative Inhibitory Activity of this compound-Based VEGFR-2 Inhibitors

The potency of novel this compound-based VEGFR-2 inhibitors is often benchmarked against established multi-kinase inhibitors like Sorafenib.

Compound TypeTargetIC50 (nM)ComparatorComparator IC50 (nM)
This compound Derivative 1VEGFR-260.83Sorafenib53.65
This compound Derivative 2VEGFR-263.61Sorafenib53.65
This compound Derivative 3VEGFR-2190Sorafenib80
Quinoxaline Derivative 11VEGFR-2192Sorafenib82

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

1. Principle: This assay measures the ability of a compound to inhibit the phosphotransferase activity of the VEGFR-2 kinase domain. The assay can be performed using various formats, such as monitoring the phosphorylation of a peptide substrate via radioactivity, fluorescence, or luminescence.

2. Materials:

  • Recombinant human VEGFR-2 kinase domain
  • Kinase assay buffer
  • ATP (co-substrate)
  • Poly (Glu, Tyr) 4:1 or other suitable peptide substrate
  • Test this compound compound and a reference inhibitor (e.g., Sorafenib)
  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
  • 96-well or 384-well plates and a plate reader capable of luminescence detection

3. Procedure:

  • Prepare serial dilutions of the test this compound compound and reference inhibitor.
  • In a white-walled assay plate, add the VEGFR-2 enzyme, the peptide substrate, and the test compound or vehicle control.
  • Initiate the kinase reaction by adding ATP.
  • Incubate at room temperature for a specified time (e.g., 60 minutes).
  • Stop the reaction and measure the amount of ADP produced (in the case of ADP-Glo™) or the remaining ATP (in the case of Kinase-Glo®) by adding the detection reagent and measuring the luminescence signal.

4. Data Analysis:

  • The luminescence signal is inversely proportional to the kinase activity (for Kinase-Glo®).
  • Calculate the percentage of inhibition for each compound concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

B. Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers essential for mitotic spindle formation during cell division. This compound derivatives have been identified that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Comparative Activity of a Steroidal this compound Tubulin Polymerization Modulator

The effect of novel this compound compounds on tubulin polymerization can be compared to known microtubule-stabilizing (e.g., paclitaxel) or -destabilizing (e.g., colchicine) agents.

CompoundEffect on TubulinCellular Outcome
Steroidal this compound (2j) Increased the rate of polymerization in vitro and stabilized polymerized tubulin in cells.[5]G2/M cell cycle arrest.[5]
Paclitaxel (Taxol®) Stabilizes microtubulesG2/M cell cycle arrest
Colchicine Inhibits polymerizationMitotic arrest

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

1. Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase, while stabilizers will enhance it.

2. Materials:

  • Purified tubulin (>99% pure)
  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
  • GTP (1 mM final concentration)
  • Glycerol (for enhancing polymerization)
  • Test this compound compound, a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel)
  • Temperature-controlled spectrophotometer with a 96-well plate reader

3. Procedure:

  • Prepare serial dilutions of the test compounds.
  • On ice, prepare a tubulin solution in polymerization buffer with GTP and glycerol.
  • In a pre-warmed 96-well plate, add the test compounds or vehicle control.
  • Initiate polymerization by adding the cold tubulin solution to the wells.
  • Immediately place the plate in the spectrophotometer pre-heated to 37°C and begin recording the absorbance at 340 nm every minute for 60 minutes.

4. Data Analysis:

  • Plot the absorbance at 340 nm versus time to generate polymerization curves.
  • Compare the curves of the test compound-treated samples to the control, inhibitor, and stabilizer samples.
  • Quantify the effect by measuring the initial rate of polymerization (the slope of the linear phase) and the maximum polymer mass (the plateau of the curve).

C. Modulation of the Akt/GSK3β/β-catenin Signaling Pathway

The PI3K/Akt/GSK3β/β-catenin pathway is a critical signaling cascade that regulates cell survival, proliferation, and differentiation. Its dysregulation is a common feature of many cancers. Certain this compound derivatives have been shown to modulate this pathway, often leading to apoptotic cell death.

Signaling Pathway Diagram

G cluster_pathway Akt/GSK3β/β-catenin Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits (via phosphorylation at Ser9) b_catenin β-catenin GSK3b->b_catenin Promotes degradation TCF_LEF TCF/LEF b_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->Gene_Expression Induces Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation This compound This compound Derivative This compound->Akt Inhibits phosphorylation

Caption: Inhibition of the Akt pathway by an this compound derivative.

Experimental Protocol: Western Blot Analysis of Pathway Proteins

1. Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This allows for the assessment of changes in the expression levels and phosphorylation status of key proteins in a signaling pathway following drug treatment.

2. Materials:

  • Cancer cell line of interest
  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
  • Protein quantification assay (e.g., BCA assay)
  • SDS-PAGE gels and electrophoresis apparatus
  • Wet or semi-dry transfer system
  • PVDF or nitrocellulose membranes
  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  • Primary antibodies specific for total and phosphorylated forms of Akt (Ser473), GSK3β (Ser9), and β-catenin. A loading control antibody (e.g., β-actin or GAPDH) is also required.
  • HRP-conjugated secondary antibodies
  • Chemiluminescent substrate and imaging system

3. Procedure:

  • Culture cells and treat with the this compound derivative at various concentrations and for different time points.
  • Lyse the cells and quantify the protein concentration.
  • Separate the proteins by SDS-PAGE and transfer them to a membrane.
  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with the primary antibody overnight at 4°C.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  • Wash the membrane again and apply the chemiluminescent substrate.
  • Capture the image using a digital imaging system.

4. Data Analysis:

  • Perform densitometric analysis of the protein bands using image analysis software.
  • Normalize the intensity of the target protein bands to the loading control.
  • For phosphoproteins, calculate the ratio of the phosphorylated form to the total protein to assess changes in activation status.
  • Compare the protein levels in treated samples to the untreated control to determine the effect of the this compound compound. For instance, an effective this compound derivative might show a decrease in p-Akt (Ser473) and p-GSK3β (Ser9), and a decrease in total β-catenin.[6]

IV. Induction of Apoptosis

A common downstream effect of many anticancer this compound derivatives is the induction of apoptosis, or programmed cell death.

Experimental Validation: Annexin V/Propidium Iodide (PI) Apoptosis Assay

1. Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

2. Materials:

  • Cancer cell line
  • Test this compound compound
  • Annexin V-FITC (or another fluorophore) and PI staining kit
  • Binding buffer
  • Flow cytometer

3. Procedure:

  • Treat cells with the this compound derivative for a specified time (e.g., 24-48 hours).
  • Harvest the cells (including any floating cells in the medium).
  • Wash the cells with cold PBS and resuspend them in binding buffer.
  • Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
  • Analyze the stained cells by flow cytometry.

4. Data Analysis:

  • The flow cytometer will generate a quadrant plot:
  • Lower-left (Annexin V-/PI-): Viable cells
  • Lower-right (Annexin V+/PI-): Early apoptotic cells
  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
  • Upper-left (Annexin V-/PI+): Necrotic cells
  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the this compound derivative. For example, some this compound derivatives have been shown to induce significant early and late apoptosis in K562 leukemia cells.[7]

This guide provides a framework for the validation and comparative analysis of this compound-based drugs. The detailed protocols and comparative data serve as a valuable resource for researchers aiming to elucidate the precise mechanisms of action of these versatile therapeutic agents.

References

A Comparative Guide to Isoxazole Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a privileged structure due to its presence in numerous pharmaceuticals. The efficient and regioselective synthesis of isoxazoles is therefore a critical aspect of medicinal chemistry. This guide provides a comparative analysis of three prominent methods for this compound synthesis: Huisgen 1,3-Dipolar Cycloaddition, synthesis from β-Enamino Diketones, and Electrophilic Cyclization. The comparison is supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in method selection for specific research and development needs.

At a Glance: Comparison of this compound Synthesis Methods

The choice of synthetic route to isoxazoles depends on several factors, including the desired substitution pattern, available starting materials, and required reaction conditions. The following table provides a summary of the key features of the three methods discussed in this guide.

FeatureHuisgen 1,3-Dipolar CycloadditionSynthesis from β-Enamino DiketonesElectrophilic Cyclization
Primary Products 3,5-Disubstituted or 3,4,5-trisubstituted isoxazolesRegioisomeric mixtures or specific regioisomers of di- and trisubstituted isoxazoles3,4,5-Trisubstituted isoxazoles (often 4-halo-substituted)
Regioselectivity Generally high for 3,5-disubstituted products with terminal alkynes. Can be an issue with internal alkynes.Controllable by reaction conditions (solvent, base, Lewis acid) to selectively yield different regioisomers.Generally high.
Key Reactants Nitrile oxides (often generated in situ) and alkynes.β-Enamino diketones and hydroxylamine.2-Alkyn-1-one O-methyl oximes and an electrophile (e.g., ICl).
Reaction Conditions Often mild, with many metal-free and one-pot protocols available.Mild to moderate, often at room temperature or with gentle heating.Mild, typically at room temperature.
Advantages High versatility, broad functional group tolerance, and straightforward access to 3,5-disubstituted isoxazoles.[1][2]Excellent control over regioselectivity, allowing access to various substitution patterns from a common precursor.[3][4][5]High yields, tolerance of sterically demanding groups, and provides a route to 4-functionalized isoxazoles.[6]
Disadvantages Regioselectivity can be low with internal or electronically unbiased alkynes. Dimerization of nitrile oxides can be a side reaction.Requires the preparation of the β-enamino diketone precursor. May produce regioisomeric mixtures under certain conditions.Requires the synthesis of the 2-alkyn-1-one O-methyl oxime starting material.

Method 1: Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry and a widely used method for the synthesis of isoxazoles. This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. The nitrile oxides are typically generated in situ from aldoximes or nitroalkanes to avoid their dimerization.[1][2]

Quantitative Data

The following table summarizes the performance of the Huisgen 1,3-dipolar cycloaddition for the synthesis of various 3,5-disubstituted isoxazoles. The data is based on a one-pot, three-step reaction using a deep eutectic solvent (DES) as a green reaction medium.[7]

Aldehyde (Nitrile Oxide Precursor)AlkyneTime (h)Yield (%)
BenzaldehydePhenylacetylene485
4-MethoxybenzaldehydePhenylacetylene482
4-ChlorobenzaldehydePhenylacetylene488
Benzaldehyde1-Heptyne475
4-Methoxybenzaldehyde1-Heptyne472
BenzaldehydePropargyl alcohol480
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles in a Deep Eutectic Solvent[8]

Materials:

  • Aldehyde (2 mmol)

  • Hydroxylamine (138 mg, 2 mmol)

  • Sodium hydroxide (80 mg, 2 mmol)

  • N-Chlorosuccinimide (NCS) (400 mg, 3 mmol)

  • Alkyne (2 mmol)

  • Choline chloride:urea (1:2 molar ratio) deep eutectic solvent (1 mL)

  • Ethyl acetate

  • Water

Procedure:

  • DES Preparation: A mixture of choline chloride and urea (1:2 molar ratio) is heated at 80°C with stirring until a clear, homogeneous liquid is formed. The DES is then cooled to room temperature.

  • Oxime Formation: To a stirred solution of the aldehyde (2 mmol) in the choline chloride:urea DES (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the resulting mixture at 50°C for one hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours.

  • Cycloaddition: Add the alkyne (2 mmol) to the reaction mixture and continue stirring at 50°C for four hours.

  • Work-up and Purification: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reaction Workflow

Huisgen_Cycloaddition aldehyde Aldehyde oxime Aldoxime aldehyde->oxime + Hydroxylamine, NaOH hydroxylamine Hydroxylamine hydroxylamine->oxime nitrile_oxide Nitrile Oxide (in situ) oxime->nitrile_oxide + NCS ncs NCS ncs->nitrile_oxide This compound 3,5-Disubstituted This compound nitrile_oxide->this compound + Alkyne [3+2] Cycloaddition alkyne Alkyne alkyne->this compound

Huisgen 1,3-Dipolar Cycloaddition Workflow.

Method 2: Synthesis from β-Enamino Diketones

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classical method for this compound synthesis. However, the use of unsymmetrical dicarbonyls often leads to a mixture of regioisomers. A significant improvement to this method is the use of β-enamino diketones, which allows for excellent control over the regioselectivity of the cyclocondensation reaction by tuning the reaction conditions.[3][4][5]

Quantitative Data

The following table demonstrates the regioselective synthesis of various isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride under different reaction conditions.[3][4][5]

β-Enamino DiketoneConditionsProduct(s)RatioTotal Yield (%)
(E)-3-(dimethylamino)-1-phenylbut-2-en-1-oneEtOH, rt, 1h5-methyl-3-phenylthis compound & 3-methyl-5-phenylthis compound20:8082
(E)-3-(dimethylamino)-1-phenylbut-2-en-1-oneMeCN, Pyridine, rt, 1h5-methyl-3-phenylthis compound & 3-methyl-5-phenylthis compound75:2580
(E)-3-(dimethylamino)-1-phenylbut-2-en-1-oneMeCN, BF₃·OEt₂, reflux, 3h4-formyl-3,5-diphenylthis compound>99:178
(E)-3-(dimethylamino)-1-(p-tolyl)but-2-en-1-oneEtOH, reflux, 1h5-methyl-3-(p-tolyl)this compound & 3-methyl-5-(p-tolyl)this compound12:8885
(E)-3-(dimethylamino)-1-(4-chlorophenyl)but-2-en-1-oneEtOH, rt, 1h3-(4-chlorophenyl)-5-methylthis compound & 5-(4-chlorophenyl)-3-methylthis compound22:7883
Experimental Protocol: Regioselective Synthesis of 5-Methyl-3-phenylthis compound[3][4][5][6]

Materials:

  • (E)-3-(dimethylamino)-1-phenylbut-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Pyridine (1.4 mmol)

  • Acetonitrile (MeCN) (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a solution of (E)-3-(dimethylamino)-1-phenylbut-2-en-1-one (1 mmol) in acetonitrile (5 mL) were added hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.4 mmol).

  • The reaction mixture was stirred at room temperature for 1 hour.

  • After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.

  • The residue was diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired product.

Reaction Pathway

Enamino_Diketone enamino_diketone β-Enamino Diketone regioisomers Regioisomeric Isoxazoles enamino_diketone->regioisomers + Hydroxylamine hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->regioisomers conditions Reaction Conditions (Solvent, Base/ Lewis Acid) conditions->regioisomers

Regiocontrolled this compound Synthesis.

Method 3: Electrophilic Cyclization

This method provides an efficient route to highly substituted isoxazoles, particularly 4-halo-3,5-disubstituted isoxazoles, through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. The reaction proceeds under mild conditions and tolerates a wide range of functional groups and sterically demanding substrates.[6]

Quantitative Data

The table below presents the yields for the synthesis of various 4-iodo-3,5-disubstituted isoxazoles via the ICl-induced electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[6]

R¹ in O-Methyl OximeR² in O-Methyl OximeTime (min)Yield (%)
PhenylPhenyl598
4-MethoxyphenylPhenyl595
4-ChlorophenylPhenyl599
Phenyln-Butyl1092
Thiophen-2-ylPhenyl596
tert-ButylPhenyl599
Experimental Protocol: Synthesis of 4-Iodo-3,5-diphenylthis compound[7]

Materials:

  • (Z)-1,3-diphenylprop-2-yn-1-one O-methyl oxime (1 mmol)

  • Iodine monochloride (ICl) (1.1 mmol, 1.0 M solution in CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium thiosulfate

  • Brine

Procedure:

  • To a solution of (Z)-1,3-diphenylprop-2-yn-1-one O-methyl oxime (1 mmol) in dichloromethane (10 mL) at 0°C was added a 1.0 M solution of iodine monochloride in dichloromethane (1.1 mL, 1.1 mmol) dropwise.

  • The reaction mixture was stirred at 0°C for 5 minutes.

  • The reaction was quenched by the addition of saturated aqueous sodium thiosulfate.

  • The layers were separated, and the aqueous layer was extracted with dichloromethane.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford 4-iodo-3,5-diphenylthis compound.

Experimental Workflow

Electrophilic_Cyclization ynone 2-Alkyn-1-one oxime 2-Alkyn-1-one O-Methyl Oxime ynone->oxime + Methoxylamine HCl, Pyridine methoxylamine Methoxylamine Hydrochloride methoxylamine->oxime This compound 4-Iodo-3,5-disubstituted This compound oxime->this compound + ICl Electrophilic Cyclization icl ICl icl->this compound

Electrophilic Cyclization Workflow.

Conclusion

The synthesis of isoxazoles can be achieved through various effective methods, each with its own set of advantages and limitations. The Huisgen 1,3-dipolar cycloaddition offers a versatile and generally high-yielding route to 3,5-disubstituted isoxazoles. The use of β-enamino diketones provides exceptional control over regioselectivity, enabling the synthesis of diverse substitution patterns. Finally, electrophilic cyclization is a powerful method for preparing highly substituted, particularly 4-halogenated, isoxazoles in excellent yields. The selection of the optimal synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired level of regiochemical control. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound derivatives in a research and drug development setting.

References

A Comparative Guide to In Vitro and In Vivo Studies of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the in vitro and in vivo performance of select this compound derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Data Presentation: A Comparative Overview

The translation from promising in vitro results to successful in vivo efficacy is a critical step in the drug discovery pipeline. The following tables summarize the quantitative data from studies on various this compound derivatives, offering a clear comparison of their performance in cellular assays versus animal models.

In Vitro Cytotoxicity of this compound Derivatives

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cellular proliferation.

Compound ClassCompoundCell LineCancer TypeIC50 (µM)Reference
Diaryl this compound Compound 11MahlavuHepatocellular Carcinoma0.77 - 9.53[1][2]
MDA-MB-231Breast Cancer0.77 - 9.53[1][2]
This compound-Carboxamide Compound 2eB16F1Melanoma0.079[3]
Compound 2aHepG2Hepatocellular Carcinoma7.55[3]
Colo205Colon Adenocarcinoma9.179[3]
Compound 2dHep3BHepatocellular Carcinoma~23 (µg/mL)[4]
HeLaCervical Cancer15.48 (µg/mL)[4]
Phenylmethylene bis-isoxazolo[4,5-b]azepines Compound 10j--Comparable to Cisplatin[5]
In Vivo Antitumor Efficacy of a Diaryl this compound Derivative

The following table presents the in vivo performance of a diaryl this compound derivative that showed promising in vitro activity.

CompoundCancer ModelAnimal ModelDose and RouteTumor Growth InhibitionReference
Diaryl this compound 11 Mahlavu hepatocellular carcinomaXenograft mice20 mg/kg, i.p.~40%[1]
MDA-MB-231 breast cancerXenograft mice-40% - 85%[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

In Vitro: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo: Xenograft Mouse Model for Antitumor Efficacy

Xenograft models are a cornerstone of preclinical cancer research, allowing for the evaluation of novel therapeutic agents on human tumors in an in vivo setting.

Principle: Human cancer cells are implanted into immunodeficient mice, where they can grow and form tumors. The effect of a therapeutic agent on tumor growth can then be monitored over time.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or NOD-SCID mice) to prevent rejection of the human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 10 x 10^7 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (width² x length)/2).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis & Characterization cell_culture Cancer Cell Culture synthesis->cell_culture Test Compound mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 animal_model Xenograft Animal Model ic50->animal_model Promising Compound treatment Compound Administration animal_model->treatment tumor_monitoring Tumor Growth Monitoring treatment->tumor_monitoring efficacy Efficacy Assessment (Tumor Growth Inhibition) tumor_monitoring->efficacy

Caption: General workflow for the evaluation of novel this compound compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Derivative bax Bax This compound->bax Promotes bcl2 Bcl-2 This compound->bcl2 Inhibits death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c bax->mitochondrion bcl2->mitochondrion caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3

Caption: Induction of apoptosis by this compound derivatives.

pi3k_akt_mtor_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation This compound This compound Derivative This compound->pi3k Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

A Comparative Docking Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies involving isoxazole and isothiazole analogs, two important heterocyclic scaffolds in medicinal chemistry. By examining their interactions with various biological targets, we aim to provide valuable insights for structure-based drug design and development. This document summarizes key quantitative data, details common experimental protocols, and visualizes the typical workflow of such computational studies.

Introduction to this compound and Isothiazole Scaffolds

This compound and isothiazole are five-membered heterocyclic rings that are isosteric, meaning they have a similar size and shape. The key difference lies in the heteroatom at position 2, which is oxygen in this compound and sulfur in isothiazole. This seemingly minor change can significantly influence the compound's physicochemical properties, such as electron distribution, hydrogen bonding capacity, and metabolic stability, thereby affecting its biological activity. Both scaffolds are prevalent in a wide range of biologically active compounds and approved drugs, highlighting their importance in pharmaceutical research.[1][2]

Comparative Docking Performance at Various Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of action of novel drug candidates. Below is a summary of docking studies for this compound and isothiazole analogs against several important biological targets.

Cyclooxygenase (COX) Enzymes

Both this compound and isothiazole derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[3]

Table 1: Docking Data for COX Inhibitors

Compound ClassTargetKey InteractionsDocking Score (kcal/mol)Reference
This compound-carboxamide derivativesCOX-1 / COX-2Hydrogen bonds, hydrophobic interactionsNot specified, but potent IC50 values reported[4][5]
Thiazole-based this compound derivativesCOX-2Not specifiedNot specified, but good binding affinities reported[6]
Isothiazole derivativesCOX-2Not specifiedNot specified, identified as selective inhibitors[3]

Note: Direct comparison of docking scores is challenging due to variations in software and protocols across different studies.

Tubulin

Tubulin is a critical protein involved in cell division, making it an attractive target for anticancer drugs. Both this compound and isothiazole-containing compounds have been explored as tubulin polymerization inhibitors.

Table 2: Docking Data for Tubulin Inhibitors

Compound ClassTarget SiteKey InteractionsDocking Score (kcal/mol)Reference
This compound-tetrazole analogsTubulin-colchicine binding siteNot specifiedFavorable (low) docking scores reported[7]
Thiazole-indole-isoxazole derivativesSTAT3 protein and DNAAnalysis of binding poses and interaction energiesNot specified[8][9][10]
Thiazole derivativesTubulin active siteNot specifiedIC50 values reported for tubulin polymerization inhibition[11][12][13]
Other Notable Targets
  • Heat Shock Protein 90 (Hsp90): Novel this compound compounds have been designed and validated as Hsp90 inhibitors through docking studies, showing high affinity to the target protein.[14]

  • Phosphodiesterase 7 (PDE7): Isothiazole and this compound fused pyrimidones have shown potency as PDE7 inhibitors, with molecular docking studies supporting their binding mode.[15]

Experimental Protocols in Molecular Docking

The following section outlines a generalized experimental protocol for molecular docking studies as described in the referenced literature.[4][7][14][16]

Ligand Preparation

The three-dimensional structures of the this compound and isothiazole analogs are typically drawn using chemical drawing software. Energy minimization is then performed using a suitable force field to obtain a stable conformation of the ligand.

Protein Preparation

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, ions, and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the protein atoms.

Receptor Grid Generation

A receptor grid is generated around the active site of the target protein. This grid defines the space in which the docking software will attempt to place the ligand.

Molecular Docking Simulation

The prepared ligands are then docked into the generated receptor grid using software such as AutoDock or AutoDock Vina.[16] The software systematically explores different conformations and orientations of the ligand within the active site. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. The pose with the most favorable (lowest) docking score is considered the most likely binding mode.

Analysis of Results

The docking results are analyzed to understand the binding interactions between the ligand and the protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. The root mean square deviation (RMSD) between the docked pose and the crystallographic ligand (if available) is often calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a good result.[4]

Visualizing the Docking Workflow

The following diagrams illustrate the typical workflow in a molecular docking study and a simplified representation of a signaling pathway that could be inhibited by these analogs.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Generation (Active Site Definition) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis (Binding Interactions) docking->pose_analysis scoring Scoring (Binding Affinity) docking->scoring

Caption: A generalized workflow for molecular docking studies.

signaling_pathway receptor Receptor enzyme Target Enzyme (e.g., COX-2, Hsp90) receptor->enzyme product Product (e.g., Prostaglandins) enzyme->product substrate Substrate substrate->enzyme cellular_response Cellular Response (e.g., Inflammation, Proliferation) product->cellular_response inhibitor This compound / Isothiazole Analog inhibitor->enzyme

Caption: Inhibition of a generic signaling pathway by an analog.

Conclusion

References

Isoxazole Compounds as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of this compound-containing compounds as inhibitors of key enzymes implicated in various diseases, particularly cancer and inflammation. We will focus on three well-validated enzyme targets: Cyclooxygenase-2 (COX-2), Heat Shock Protein 90 (HSP90), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[3] Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2] The this compound ring is a key feature in several potent and selective COX-2 inhibitors.

Comparative Inhibitory Activity against COX-2

The following table summarizes the in vitro inhibitory activity (IC50) of various this compound-based COX-2 inhibitors compared to other well-known inhibitors. Lower IC50 values indicate greater potency.

Inhibitor ClassCompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Derivative ValdecoxibVaries by assayVaries by assayHigh
This compound Derivative IXZ30.95--
This compound Derivative Compound C30.93 ± 0.01-24.26
This compound Derivative Compound C50.85 ± 0.04-41.82
This compound Derivative Compound C60.55 ± 0.03-113.19
Diarylpyrazole Celecoxib0.78-9.51
Furanone Rofecoxib---
Indole Acetic Acid Indomethacin>500.0079-

Data compiled from multiple sources.[4][5][6][7][8] Note: IC50 values can vary between different assay conditions.

COX-2 Signaling Pathway and Inhibition

The diagram below illustrates the role of COX-2 in the inflammatory pathway and the point of intervention for this compound inhibitors.

COX2_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound Inhibitors This compound Inhibitors This compound Inhibitors->COX-2 Inhibition

Caption: Inhibition of COX-2 by this compound Compounds.

Heat Shock Protein 90 (HSP90) Inhibition

HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[4] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[4]

Comparative Inhibitory Activity against HSP90

Several this compound-based compounds have demonstrated potent inhibition of HSP90. The table below compares the inhibitory activity of the this compound derivative NVP-AUY922 with other classes of HSP90 inhibitors.

Inhibitor ClassCompoundHSP90α IC50 (nM)
This compound Derivative NVP-AUY922 (VER-52296)13 - 21
This compound Derivative VER-5058928
Ansamycin Antibiotic 17-AAG (Tanespimycin)Varies
Pyrazole Derivative CCT081598900

Data compiled from multiple sources.[9][10][11]

HSP90 Chaperone Cycle and Inhibition Workflow

The following diagrams illustrate the HSP90 chaperone cycle and a typical experimental workflow for evaluating HSP90 inhibitors.

HSP90_Cycle cluster_0 HSP90 Chaperone Cycle HSP90_open HSP90 (Open) HSP90_client HSP90-Client Complex HSP90_open->HSP90_client Client Binding HSP90_ATP HSP90-ATP (Closed) HSP90_client->HSP90_ATP ATP Binding HSP90_folded Folded Client Release HSP90_ATP->HSP90_folded ATP Hydrolysis HSP90_folded->HSP90_open Isoxazole_Inhibitor This compound Inhibitor Isoxazole_Inhibitor->HSP90_ATP Inhibition WB_Workflow Cell_Culture Cell Culture & Treatment with this compound Inhibitor Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Data Analysis (Client Protein Degradation) Detection->Analysis VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Autophosphorylation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Isoxazole_Inhibitor Isoxazole_Inhibitor Isoxazole_Inhibitor->VEGFR2 Inhibition

References

A Head-to-Head Comparison of Isoxazole-Based Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent anticancer agents. These compounds exhibit a variety of mechanisms of action, primarily targeting key proteins involved in cancer cell proliferation and survival. This guide provides a comprehensive, head-to-head comparison of prominent this compound-based anticancer agents, focusing on HSP90 and tubulin inhibitors, to aid researchers, scientists, and drug development professionals in their pursuit of novel cancer therapeutics. The following sections present quantitative data on their cytotoxic activity, detailed experimental protocols for their evaluation, and visualizations of their molecular pathways.

Comparative Cytotoxicity of this compound-Based Anticancer Agents

The in vitro efficacy of this compound-based anticancer agents is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative this compound compounds targeting Heat Shock Protein 90 (HSP90) and tubulin. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

HSP90 Inhibitors

This compound-based HSP90 inhibitors, such as NVP-AUY922, disrupt the function of this essential molecular chaperone, leading to the degradation of numerous oncogenic client proteins.

CompoundCancer Cell LineIC50 (nM)Reference
NVP-AUY922 BT474 (Breast)~3-126[1]
A2780 (Ovarian)~2-40[2]
U87MG (Glioblastoma)~2-40[2]
PC3 (Prostate)~2-40[2]
WM266.4 (Melanoma)~2-40[2]
NSCLC Cell Lines (Various)< 100[1]
ATL-related cell lines12.5 - 25.0[3]
VER-50589 HCT-116 (Colon)Not explicitly stated, but potent inhibition reported[4]
A2780 (Ovarian)Potent cytotoxicity reported[4]
Compound 5 (this compound Derivative) MCF-7 (Breast)14,740[5]
HeLa (Cervical)14,000[5]
Tubulin Inhibitors

This compound-containing compounds can also target the microtubule network, a critical component of the cell's cytoskeleton, by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.

CompoundCancer Cell LineIC50 (µM)Reference
KRIBB3 MDA-MB-231 (Breast)Anti-migratory IC50 = 0.05[6]
Steroidal this compound (Compound 2j) HeLa (Cervical)Single-digit µM[7]
LAPC-4 (Prostate)Single-digit µM[7]
22Rv1 (Prostate)Single-digit µM[7]
C4-2 (Prostate)Single-digit µM[7]
This compound-Carboxamide (Compound 2d) HeLa (Cervical)15.48 (µg/ml)[8]
Hep3B (Liver)~23 (µg/ml)[8]
This compound-Carboxamide (Compound 2e) Hep3B (Liver)~23 (µg/ml)[8]
4-(Trifluoromethyl)this compound (TTI-4) MCF-7 (Breast)2.63[9]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are methodologies for key assays used in the evaluation of this compound-based anticancer agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound-based agent for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the this compound compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the this compound agent, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.

  • PI Staining: Stain the cells with a propidium iodide solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Procedure:

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add various concentrations of the this compound-based tubulin inhibitor to the wells.

  • Polymerization Induction: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader. The increase in turbidity corresponds to microtubule formation.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves and determine the IC50 for tubulin polymerization inhibition.[11]

Western Blot Analysis for HSP90 Client Protein Degradation

This technique is used to detect and quantify the levels of specific HSP90 client proteins following treatment with an HSP90 inhibitor.

Procedure:

  • Cell Lysis: Treat cells with the this compound-based HSP90 inhibitor, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the HSP90 client proteins of interest (e.g., Akt, HER2, C-Raf) and a loading control (e.g., β-actin).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the extent of client protein degradation.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound-based agents are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways targeted by this compound-based HSP90 and tubulin inhibitors.

HSP90 Inhibition Pathway

This compound-based HSP90 inhibitors bind to the ATP-binding pocket of HSP90, preventing its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of a multitude of oncogenic client proteins, thereby inhibiting cancer cell growth, proliferation, and survival.

HSP90_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., HER2) Growth_Factors->Receptor_Tyrosine_Kinases Client_Proteins Client Proteins (e.g., Akt, C-Raf, CDK4) Receptor_Tyrosine_Kinases->Client_Proteins Isoxazole_HSP90_Inhibitor This compound-Based HSP90 Inhibitor HSP90 HSP90 Isoxazole_HSP90_Inhibitor->HSP90 Inhibits HSP90->Client_Proteins Stabilizes Ubiquitin_Proteasome_System Ubiquitin-Proteasome System Client_Proteins->Ubiquitin_Proteasome_System Misfolded Proliferation_Survival Cell Proliferation & Survival Client_Proteins->Proliferation_Survival Degradation Degradation Ubiquitin_Proteasome_System->Degradation Degradation->Proliferation_Survival Inhibition of

Caption: HSP90 Inhibition Pathway by this compound-Based Agents.

Tubulin Inhibition and Mitotic Arrest Pathway

This compound-based tubulin inhibitors bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and ultimately inducing apoptosis.

Tubulin_Inhibition_Pathway Isoxazole_Tubulin_Inhibitor This compound-Based Tubulin Inhibitor Tubulin_Dimers α/β-Tubulin Dimers Isoxazole_Tubulin_Inhibitor->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Isoxazole_Tubulin_Inhibitor->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubules->Mitotic_Spindle_Formation Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) (e.g., Mad2 activation) Mitotic_Spindle_Formation->Spindle_Assembly_Checkpoint Disrupted Anaphase_Promoting_Complex Anaphase Promoting Complex (APC/C) Spindle_Assembly_Checkpoint->Anaphase_Promoting_Complex Inhibits Mitotic_Arrest G2/M Phase Mitotic Arrest Anaphase_Promoting_Complex->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Cross-Reactivity of Isoxazole-Containing Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profiles of structurally similar drugs is paramount for patient safety and effective therapeutic design. This guide provides a comparative analysis of the cross-reactivity of various isoxazole-containing drugs, supported by experimental data and detailed methodologies.

The this compound ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This moiety is a key structural component in a variety of pharmaceuticals, including certain sulfonamides, non-steroidal anti-inflammatory drugs (NSAIDs), and antibiotics. While conferring desirable pharmacological properties, the shared this compound nucleus raises questions about the potential for immunological cross-reactivity among these drugs. This guide delves into the existing evidence to provide clarity on this critical issue.

Comparative Analysis of Cross-Reactivity

The potential for cross-reactivity among this compound-containing drugs is not uniform and is highly dependent on the overall molecular structure and the nature of the appended side chains. The primary classes of this compound-containing drugs with relevant cross-reactivity data are sulfonamides, COX-2 inhibitors, and isoxazolyl penicillins.

Sulfonamide-Containing Drugs

A significant concern in drug hypersensitivity is the potential for cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides. The key determinant for allergic reactions to sulfonamide antibiotics is the presence of two structural features: an N4 arylamine group and a substituted ring at the N1 position.[1][2] Non-antibiotic sulfonamides that contain an this compound ring, such as the anticonvulsant zonisamide, typically lack these specific structural motifs.

Clinical evidence suggests that the risk of cross-reactivity is low. For instance, in a study involving 15 patients with a history of a rash caused by sulfonamide antibiotics, none experienced a hypersensitivity reaction when treated with zonisamide.[1][3] Another study involving dermatological testing of zonisamide in a patient with a reported sulfonamide allergy also showed negative results for hypersensitivity.[4] This suggests that the stereospecific structure of zonisamide, which differs from that of sulfonamide antibiotics, may significantly reduce the likelihood of cross-reaction.[1][3]

COX-2 Inhibitors

Celecoxib, a selective COX-2 inhibitor, contains a sulfonamide moiety but lacks the N4 arylamine group characteristic of sulfonamide antibiotics. While not containing an this compound ring (it has a pyrazole ring), it is often discussed in the context of sulfonamide cross-reactivity. The general consensus is that there is no significant cross-reactivity between celecoxib and sulfonamide antibiotics.

Isoxazolyl Penicillins

Isoxazolyl penicillins, such as cloxacillin and dicloxacillin, are a class of beta-lactam antibiotics. Their cross-reactivity with other penicillins and cephalosporins is primarily determined by the similarity of their R1 side chains, rather than the this compound ring itself.[5][6] True cross-reactivity is largely based on these side chains, with the highest risk observed with beta-lactams that have identical side chains.[6] For example, patients with an allergy to cloxacillin have shown tolerance to other beta-lactam antibiotics like amoxicillin and cefuroxime, which have different side-chain structures.[7]

Other this compound-Containing Drugs

Leflunomide, a disease-modifying antirheumatic drug (DMARD), contains an this compound ring that is metabolically opened to form its active metabolite. While leflunomide can cause allergic reactions, including skin rash and severe conditions like DRESS syndrome, data on its cross-reactivity with other this compound-containing drugs is limited.[8][9]

Quantitative Cross-Reactivity Data

The following table summarizes the available quantitative data from clinical studies on the cross-reactivity of this compound-containing drugs.

Drug ClassSpecific Drug(s)Cross-Reactant Drug(s)Patient PopulationNumber of PatientsCross-Reactivity RateCitation(s)
Sulfonamides (Non-antibiotic)ZonisamideSulfonamide antibioticsPatients with a history of rash from sulfonamide antibiotics150%[1][3]
Isoxazolyl PenicillinsCloxacillinAmoxicillin, CefuroximePatients with IgE-mediated allergy to cloxacillin20%[7]

Experimental Protocols

The assessment of drug cross-reactivity relies on a combination of clinical history and specialized testing. The following are detailed methodologies for key experiments cited in cross-reactivity studies.

Oral Drug Challenge

The oral drug challenge (ODC) is the gold standard for diagnosing drug hypersensitivity and assessing tolerance to alternative drugs.

Objective: To determine if a patient can safely tolerate a specific drug to which they are not known to be allergic, but which may have cross-reactivity with a known allergen.

Procedure:

  • Patient Selection: Patients with a clear history of a mild to moderate allergic reaction to a specific drug are considered. Patients with a history of severe, life-threatening reactions (e.g., Stevens-Johnson syndrome) are typically excluded.

  • Pre-challenge Preparation: The patient must be in a stable clinical condition. Antihistamines and other medications that could mask a reaction are discontinued for a specified period before the challenge.

  • Placebo Control: A single-blind, placebo-controlled approach is often used. The patient first receives a placebo that is identical in appearance to the active drug.

  • Dose Escalation: If no reaction occurs with the placebo, the active drug is administered in incrementally increasing doses. A common protocol involves starting with 1/10th to 1/4th of the therapeutic dose, followed by the full therapeutic dose after an observation period (e.g., 60-120 minutes).

  • Monitoring: The patient is closely monitored for any signs or symptoms of an allergic reaction, such as urticaria, angioedema, respiratory distress, or hemodynamic changes. Vital signs are checked regularly.

  • Observation Period: After the final dose, the patient is observed for several hours to monitor for any delayed reactions.

Lymphocyte Transformation Test (LTT)

The Lymphocyte Transformation Test is an in vitro method used to detect drug-specific T-cell sensitization.

Objective: To assess the proliferation of a patient's T-lymphocytes in response to a specific drug, indicating a cell-mediated immune response.

Procedure:

  • Sample Collection: A peripheral blood sample is collected from the patient.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes, are isolated from the blood sample using density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are cultured in a suitable medium.

  • Drug Stimulation: The cultured cells are exposed to various concentrations of the suspect drug, as well as positive (e.g., phytohemagglutinin) and negative (culture medium alone) controls. For drugs that are not water-soluble, a suitable solvent like DMSO is used, with appropriate vehicle controls.

  • Incubation: The cell cultures are incubated for a period of 5 to 7 days to allow for lymphocyte proliferation.

  • Assessment of Proliferation: Lymphocyte proliferation is measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or by non-radioactive methods such as colorimetric assays (e.g., using BrdU).

  • Calculation of Stimulation Index (SI): The results are expressed as a Stimulation Index, which is the ratio of proliferation in the presence of the drug to the proliferation in the negative control. An SI above a certain threshold (typically ≥ 2 or 3) is considered a positive result.

Visualization of Key Pathways and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

Experimental_Workflow_for_Cross_Reactivity_Assessment cluster_patient Patient Evaluation cluster_testing Allergy Testing cluster_outcome Outcome Patient Patient with Suspected Drug Hypersensitivity History Detailed Clinical History Patient->History SkinTest Skin Prick/Intradermal Test (for IgE-mediated reactions) History->SkinTest If IgE reaction suspected LTT Lymphocyte Transformation Test (for T-cell mediated reactions) History->LTT If T-cell reaction suspected ODC Oral Drug Challenge (Gold Standard) SkinTest->ODC If negative/inconclusive LTT->ODC If negative/inconclusive Tolerated Alternative Drug Tolerated ODC->Tolerated Negative Challenge NotTolerated Cross-Reactivity Confirmed ODC->NotTolerated Positive Challenge T_Cell_Mediated_Hypersensitivity_to_Sulfamethoxazole cluster_metabolism Drug Metabolism cluster_presentation Antigen Presentation cluster_activation T-Cell Activation cluster_response Clinical Response SMX Sulfamethoxazole (SMX) Metabolites Reactive Metabolites (e.g., SMX-NO) SMX->Metabolites Metabolized by CYP enzymes APC Antigen Presenting Cell (APC) Metabolites->APC Haptenation of proteins MHC MHC APC->MHC Peptide Self-Peptide TCell Naive T-Cell MHC->TCell Presentation of haptenated peptide TCR T-Cell Receptor (TCR) ActivatedTCell Activated T-Cell TCell->ActivatedTCell Cytokines Cytokine Release (e.g., IFN-γ, IL-5) ActivatedTCell->Cytokines Hypersensitivity Hypersensitivity Reaction (e.g., Rash, DRESS) Cytokines->Hypersensitivity IgE_Mediated_Hypersensitivity cluster_sensitization Sensitization Phase cluster_effector Effector Phase (Re-exposure) cluster_response Clinical Response Drug Drug Allergen APC Antigen Presenting Cell Drug->APC TH2 T-Helper 2 Cell APC->TH2 BCell B-Cell TH2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell IgE Drug-Specific IgE PlasmaCell->IgE MastCell Mast Cell IgE->MastCell Binds to FcεRI receptors Crosslinking IgE Cross-linking MastCell->Crosslinking Drug re-exposure Degranulation Degranulation Crosslinking->Degranulation Mediators Release of Mediators (Histamine, Leukotrienes) Degranulation->Mediators Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms

References

Navigating the Metabolic Maze: A Comparative Guide to Isoxazole Derivative Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of isoxazole derivatives is a critical step in designing robust and effective therapeutic agents. The inherent stability of the this compound ring and its susceptibility to metabolism by cytochrome P450 (CYP) enzymes are key determinants of a compound's pharmacokinetic profile. This guide provides a comparative analysis of the metabolic stability of various this compound derivatives, supported by experimental data, to inform rational drug design and lead optimization.

The this compound moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs. However, its metabolic stability can be significantly influenced by the nature and position of substituents on the heterocyclic ring and its appended functionalities. Key metabolic transformations include hydroxylation, N-O bond cleavage (ring scission), and other oxidative processes primarily mediated by CYP enzymes.

Comparative Metabolic Stability of this compound Derivatives

The metabolic stability of a compound is typically assessed in vitro using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The key parameters measured are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.

A study on a series of this compound-based Farnesoid X Receptor (FXR) agonists provides valuable comparative data on their stability in rat liver microsomes. As shown in Table 1, substitutions on the this compound scaffold and its associated phenyl rings have a profound impact on metabolic clearance.

Compound IDStructureIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)Percent Remaining at 40 min
GW4064 (3) 3-(2,6-dichlorophenyl)-5-(3-(naphthalen-2-yl)propyl)this compound-4-carboxamide564148%
Compound 6 3-(2,6-dichlorophenyl)-5-((6-styrylpyridin-3-yl)methyl)this compound-4-carboxamide29983%
Compound 9 3-(2,6-dichlorophenyl)-5-((6-(phenylethynyl)pyridin-3-yl)methyl)this compound-4-carboxamide1122126%
Compound 16 3-(2-(2,6-dichlorophenyl)-5-(4-((pyridin-2-yl)methoxy)benzyl)isoxazol-3-yl)propanoic acid534456%
Compound 20 4-((3-(2,6-dichlorophenyl)-4-(2-carboxyethyl)isoxazol-5-yl)methyl)benzoic acid327267%
Compound 24 3-((3-(2,6-dichlorophenyl)-4-(2-carboxyethyl)isoxazol-5-yl)methyl)benzoic acid356662%
Data from a study on novel this compound derivatives with FXR agonistic activity. The assay was performed using rat liver microsomes.[1]

These results highlight that compounds with more complex and potentially labile moieties, such as the styryl group in Compound 6, exhibit significantly higher clearance and lower stability. In contrast, the strategic placement of carboxylic acid groups, as seen in Compounds 16, 20, and 24, appears to confer greater metabolic stability.

Further structure-metabolism relationship (SMR) insights come from studies on this compound-containing bromodomain and extra-terminal domain (BET) inhibitors. In one such study, a simple substitution of a phenyl group with a pyridine ring resulted in a 10-fold increase in metabolic stability.[2] This demonstrates the profound effect that subtle electronic and structural changes can have on a compound's interaction with metabolizing enzymes.

Another critical aspect of this compound metabolism is the potential for ring cleavage. The anti-inflammatory drug leflunomide, which features an unsubstituted C3 position on the this compound ring, undergoes N-O bond cleavage to form its active metabolite. In vitro studies have shown that this conversion is relatively rapid in human plasma (t½ = 12 min) and human liver microsomes. However, substitution at the C3 position with a methyl group completely blocks this metabolic pathway, rendering the analog resistant to ring opening.[3]

Experimental Protocols

To ensure the reproducibility and comparability of metabolic stability data, standardized experimental protocols are essential. Below are detailed methodologies for the widely used liver microsomal stability assay.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes from the desired species (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well incubation plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes. The final protein concentration is typically 0.5-1.0 mg/mL.

  • Compound Addition: Add the test compound and positive controls to the incubation plate to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an aliquot of the quenching solution. The 0-minute time point represents 100% of the initial compound concentration.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration) * 1000.

Visualizing Metabolic Processes

To better understand the experimental workflow and the metabolic fate of this compound derivatives, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound Incubation Incubate at 37°C Test_Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Cofactors NADPH System Cofactors->Incubation Quenching Quench Reaction Incubation->Quenching Time Points Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Calculate t½ & CLint LCMS->Data_Analysis

Caption: Workflow of an in vitro microsomal stability assay.

Metabolic_Pathways Parent Substituted This compound Derivative Hydroxylation Hydroxylated Metabolites Parent->Hydroxylation CYP-mediated Hydroxylation Ring_Cleavage Ring-Cleaved Metabolites (e.g., β-ketonitrile) Parent->Ring_Cleavage CYP-mediated N-O Bond Cleavage Oxidation Other Oxidative Metabolites Parent->Oxidation CYP-mediated Oxidation Conjugation Phase II Conjugates (e.g., Glucuronides) Hydroxylation->Conjugation UGTs, SULTs Oxidation->Conjugation UGTs, SULTs

Caption: Common metabolic pathways for this compound derivatives.

References

Safety Operating Guide

Proper Disposal of Isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Date of Publication: December 13, 2025

This document provides essential safety and logistical information for the proper disposal of isoxazole and its derivatives in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining environmental compliance. Adherence to these guidelines is critical, and it is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols, as well as federal, state, and local regulations.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, familiarize yourself with the hazards associated with this compound. This compound and its derivatives may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4] Always handle these compounds in a well-ventilated area, preferably within a chemical fume hood.[3]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[1][5]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.[5]

  • Body Protection: A laboratory coat.[5]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[6]

Step-by-Step Disposal Protocol

The disposal of this compound and its derivatives must be managed as hazardous waste. Under no circumstances should this chemical waste be disposed of down the drain.[7]

Step 1: Waste Identification and Segregation

  • Clearly identify all waste containing this compound. This includes unused product, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.[3]

  • Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[8] For instance, halogenated and non-halogenated organic wastes should be collected in separate containers.[3]

Step 2: Waste Collection and Containerization

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.[8]

  • The original chemical container can be used for waste collection if it is in good condition.[9]

  • Do not overfill the waste container; a general guideline is to fill it to no more than 90% of its capacity.[9]

  • Keep the container closed at all times, except when adding waste.[8]

Step 3: Labeling

  • Properly label the hazardous waste container before adding any waste. The label must be securely attached and clearly legible.[8]

  • The label should include the following information:

    • The words "Hazardous Waste".[8]

    • The full chemical name, "this compound" or the specific derivative. Do not use abbreviations or chemical formulas.[8]

    • An approximate concentration and quantity of the waste.

    • The date when the first waste was added to the container.

    • The name of the principal investigator or laboratory manager.

Step 4: Storage

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[3] This area should be near the point of waste generation and under the control of laboratory personnel.[8]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[3]

  • Ensure the storage area has secondary containment to mitigate spills.[9]

Step 5: Final Disposal

  • Once the waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or a physical tag.

Step 6: Decontamination and Empty Container Disposal

  • To dispose of an empty this compound container, it must be triple-rinsed with a suitable solvent.[10]

  • The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.[7]

  • After triple-rinsing and allowing it to air dry, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[7][10]

Spill Management

In the event of an this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.[1][3]

  • Collect the Waste: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's protocols.[8]

Quantitative Data for this compound Disposal

Specific quantitative limits for the disposal of this compound are typically determined by institutional and regional regulations. The following table summarizes key procedural parameters.

ParameterSpecificationRationale
Waste Container Filling Capacity Do not exceed 90% of the container's total volume.[9]To prevent spills and allow for vapor expansion.
Satellite Accumulation Area Storage Limit Varies by institution and local regulations. EPA regulations require removal of a full container within 72 hours.[8]To minimize the quantity of hazardous waste stored in the laboratory.
pH of Spent Solvent Waste For some institutional guidelines, spent solvent waste must have a pH between 5 and 9.[7]To ensure compatibility with collection containers and disposal processes.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

IsoxazoleDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_decon Decontamination A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle this compound in a Well-Ventilated Area (Fume Hood) A->B C Identify this compound Waste (Unused product, contaminated labware) D Segregate from other Chemical Waste Streams C->D E Select a Compatible and Leak-Proof Waste Container D->E F Label Container: 'Hazardous Waste', Chemical Name, Date E->F G Collect Waste in Labeled Container (Do not exceed 90% capacity) F->G H Store Sealed Container in a Designated Satellite Accumulation Area I Arrange for Waste Pickup via EHS or Licensed Contractor H->I J Document Waste for Disposal I->J K Triple-Rinse Empty Containers L Collect Rinsate as Hazardous Waste K->L M Dispose of Cleaned Container as per Institutional Policy L->M

References

Personal protective equipment for handling Isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isoxazole

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical in a laboratory setting.

Immediate Safety Considerations: this compound is a highly flammable liquid and vapor that can cause severe skin burns and eye damage[1][2][3]. All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][5]. It is crucial to keep this compound away from heat, sparks, open flames, and hot surfaces[1][6]. All metal equipment used must be grounded to prevent static electricity discharge[6].

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

PPE ComponentSpecificationPurpose
Eye & Face Protection Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn for splash risks[4][7].To protect eyes and face from splashes and vapors[4][5].
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving may be necessary for extended contact[4][7].To prevent skin contact[4]. PVC gloves offer little protection and should be avoided[8].
Body Protection A flame-resistant lab coat. A chemical-resistant apron is recommended for procedures with high splash risk[7].To protect clothing and skin from accidental contact and potential fire hazards[4][5].
Respiratory Protection All handling must occur in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary[4][5].To prevent the inhalation of vapors, mists, or aerosols which can cause respiratory tract irritation[4][5].
Footwear Closed-toe shoes must be worn[7].To protect feet from spills.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.

Preparation and Handling:

  • Work Area Setup : Before beginning work, ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are readily accessible[4][5].

  • PPE Inspection : Don all required PPE as detailed in the table above. Inspect gloves for any signs of damage before use[7].

  • Dispensing : Conduct all transfers and dispensing of this compound inside the chemical fume hood to control vapor exposure[5]. Use only non-sparking tools[6].

  • Preventing Static Buildup : Ensure that containers and receiving equipment are properly grounded and bonded to prevent the buildup of electrostatic charge[1][6].

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition[6][9].

  • The recommended storage temperature is between 2-8°C[1][3].

  • Store in a designated flammables area, away from incompatible materials such as oxidizing agents[6].

Emergency Plan: Spill and Exposure Response

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response Protocol:

  • Evacuation : For a large spill, immediately evacuate the area and alert nearby personnel[5].

  • Ventilation : Ensure the area is well-ventilated, if it is safe to do so[1][5].

  • Ignition Sources : Remove all sources of ignition from the spill area[1][9].

  • Containment (Small Spills) : For small spills, use a non-combustible, inert absorbent material like sand or vermiculite to contain the liquid[5].

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal[9][10]. Do not let the product enter drains[1].

Exposure First Aid:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[6][10].

  • Skin Contact : Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. If skin irritation persists, consult a physician[1][6][10].

  • Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician[1][6].

  • Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention[1][6].

Spill_Workflow Workflow for Handling an this compound Spill spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ventilate Ensure Ventilation & Remove Ignition Sources small_spill->ventilate evacuate Evacuate Area & Alert Others large_spill->evacuate report Report Incident evacuate->report ppe Don Appropriate PPE ventilate->ppe contain Contain with Inert Absorbent Material ppe->contain collect Collect Waste with Non-Sparking Tools contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Area dispose->decontaminate decontaminate->report

Caption: Workflow for the safe response to an this compound spill.

Disposal Plan

Proper disposal of this compound and related waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal:

  • Waste Classification : this compound waste is classified as hazardous waste[11].

  • Containerization : Collect all surplus this compound and contaminated materials (including absorbent from spills and rinsate) in a suitable, closed, and clearly labeled container[9][10].

  • Labeling : The waste container label must include the words "Hazardous Waste," the full chemical name "this compound," and the date waste was first added[11].

  • Disposal Method : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Chemical incineration with an afterburner and scrubber is a recommended disposal method[1].

  • Empty Containers : Original containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing and air-drying, the empty container can be disposed of as regular trash[11].

References

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